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  • Product: 2-Methyl-5-nitrofuran-3-carboxylic acid
  • CAS: 129423-27-4

Core Science & Biosynthesis

Foundational

The Architect of Bacterial Demise: An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-5-nitrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Re-examining a Classic Scaffold in the Age of Resistance The relentless rise of antimicrobial resistance necessitates a creative and multifaceted...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining a Classic Scaffold in the Age of Resistance

The relentless rise of antimicrobial resistance necessitates a creative and multifaceted approach to drug discovery. This includes the reinvestigation of established pharmacophores to unearth novel derivatives with enhanced efficacy and unique mechanistic profiles. The nitrofuran scaffold, a cornerstone of antibacterial therapy for decades, represents a fertile ground for such exploration. This guide delves into the specific molecular workings of 2-Methyl-5-nitrofuran-3-carboxylic acid, a derivative that builds upon the foundational principles of its class while presenting its own nuances. As a Senior Application Scientist, my objective is to provide not just a description of its mechanism but a causal narrative that informs future research and development in this critical area.

I. The Core Principle: A Pro-Drug Awaiting Bacterial Activation

At its heart, 2-Methyl-5-nitrofuran-3-carboxylic acid, like all nitrofurans, is a prodrug. Its antibacterial activity is not inherent but is unlocked within the bacterial cell through a process of enzymatic reduction. This targeted activation is a key element of its selective toxicity against bacteria over mammalian cells.

The central event is the reduction of the 5-nitro group, a process primarily mediated by bacterial nitroreductases. In many bacterial species, including Escherichia coli, two main types of oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this activation.[1][2] These enzymes catalyze the transfer of electrons from cellular reducing equivalents, such as NADH or NADPH, to the nitro group of the furan ring.[1]

This reduction is not a single-step process but a cascade that generates a series of highly reactive, short-lived intermediates. These electrophilic species, including nitroso and hydroxylamino derivatives, are the true effectors of the compound's antibacterial action.[1]

cluster_bacterial_cell Bacterial Cell MNFCA 2-Methyl-5-nitrofuran- 3-carboxylic acid (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) MNFCA->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino derivatives) Nitroreductases->ReactiveIntermediates Generation of CellularTargets Multiple Cellular Targets ReactiveIntermediates->CellularTargets Indiscriminate Attack BacterialDeath Bacterial Cell Death CellularTargets->BacterialDeath Leads to

Figure 1: Reductive activation pathway of 2-Methyl-5-nitrofuran-3-carboxylic acid within a bacterial cell.

II. A Multi-Pronged Assault: The Diverse Targets of Activated Intermediates

The efficacy of 2-Methyl-5-nitrofuran-3-carboxylic acid stems from the ability of its reactive intermediates to indiscriminately attack a wide array of crucial cellular components. This multi-targeted approach is a significant advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.

A. Genotoxicity: The Corruption of Genetic Information

A primary and well-documented target of activated nitrofurans is bacterial DNA. The electrophilic intermediates can covalently bind to DNA bases, leading to a variety of lesions, including strand breaks.[1][3] This damage disrupts DNA replication and transcription, ultimately triggering a lethal cascade of events. Studies on related alpha-substituted 2-methyl-5-nitrofuran derivatives have shown that treatment leads to significant morphological changes in bacteria, such as filamentation and branching in E. coli, which are classic indicators of DNA damage and cell division inhibition.[3]

B. Ribosomal Sabotage: Halting Protein Synthesis

Bacterial ribosomes are another critical target. The reactive intermediates can interact with and modify ribosomal proteins and RNA. This interference disrupts the process of protein synthesis, leading to a global shutdown of essential cellular functions.[4] The inhibition of protein production further cripples the bacterium's ability to repair other forms of cellular damage, amplifying the compound's bactericidal effect.

C. Metabolic Mayhem: Disruption of Key Enzymatic Pathways

The activated metabolites of nitrofurans are also known to inhibit various bacterial enzymes, disrupting critical metabolic pathways. This can include enzymes involved in the citric acid cycle and other central carbon metabolism pathways. By cutting off the cell's energy supply and biosynthetic precursors, the compound effectively starves the bacterium. While direct inhibition of thiol-containing enzymes by some 2-methyl-5-nitrofuran derivatives has been investigated and in some cases discounted, the broader disruption of enzymatic function by the highly reactive intermediates remains a key aspect of their mechanism.[3]

cluster_mechanism Multi-Target Mechanism of Action ActivatedMNFCA Activated 2-Methyl-5-nitrofuran- 3-carboxylic acid DNA Bacterial DNA ActivatedMNFCA->DNA Ribosomes Bacterial Ribosomes ActivatedMNFCA->Ribosomes Enzymes Metabolic Enzymes ActivatedMNFCA->Enzymes DNADamage DNA Strand Breaks & Lesions DNA->DNADamage ProteinInhibition Inhibition of Protein Synthesis Ribosomes->ProteinInhibition MetabolicDisruption Disruption of Cellular Metabolism & Energy Production Enzymes->MetabolicDisruption

Figure 2: The multi-targeted mechanism of activated 2-Methyl-5-nitrofuran-3-carboxylic acid.

III. Antibacterial Spectrum and Potency: A Quantitative Perspective

While specific Minimum Inhibitory Concentration (MIC) values for 2-Methyl-5-nitrofuran-3-carboxylic acid are not extensively reported in publicly available literature, data from related nitrofuran derivatives provide a strong indication of its potential efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. The table below presents representative MIC values for various nitrofuran compounds against common bacterial pathogens to illustrate the general potency of this class of antibiotics.

Bacterial SpeciesRepresentative Nitrofuran DerivativeMIC Range (µg/mL)Reference
Staphylococcus aureusNitrofuran-Thiazole Derivative4[5]
Escherichia coliHydrazone with 5-nitrofuran-2-yl moiety31.25[6]
Listeria monocytogenesHydrazone with 5-nitrofuran-2-yl moietyPotent activity reported[6]
Bacillus cereusHydrazone with 5-nitrofuran-2-yl moietyPotent activity reported[6]

Note: The provided MIC values are for structurally related compounds and serve as an estimation of the potential activity of 2-Methyl-5-nitrofuran-3-carboxylic acid. Specific testing is required to determine its precise MIC profile.

IV. Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 2-Methyl-5-nitrofuran-3-carboxylic acid, a series of well-established experimental protocols can be employed.

A. Determination of Minimum Inhibitory Concentration (MIC)

This fundamental assay quantifies the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol:

  • Prepare a series of twofold dilutions of 2-Methyl-5-nitrofuran-3-carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound with no visible turbidity.[7]

B. DNA Damage Assessment

The impact of the compound on bacterial DNA integrity can be assessed through various methods.

Protocol: DNA Fragmentation Assay

  • Treat a mid-logarithmic phase bacterial culture with 2-Methyl-5-nitrofuran-3-carboxylic acid at its MIC and 2x MIC for a defined period.

  • Harvest the bacterial cells by centrifugation.

  • Isolate genomic DNA using a commercial kit.

  • Analyze the integrity of the extracted DNA by agarose gel electrophoresis.

  • The presence of a smear or fragmented DNA in the treated samples compared to the intact DNA band in the untreated control indicates DNA damage.

C. Protein Synthesis Inhibition Assay

This assay measures the effect of the compound on the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Protocol:

  • Grow a bacterial culture to mid-logarithmic phase.

  • Add 2-Methyl-5-nitrofuran-3-carboxylic acid at various concentrations.

  • Introduce a radiolabeled amino acid (e.g., [35S]-methionine) to the cultures.

  • After a specific incubation period, precipitate the proteins using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • A reduction in radioactivity in the treated samples compared to the untreated control indicates inhibition of protein synthesis.

V. The Inevitable Challenge: Mechanisms of Resistance

The prolonged and widespread use of any antibiotic inevitably leads to the emergence of resistance. For nitrofurans, the primary mechanism of resistance involves the impairment of the very enzymes responsible for their activation.

Mutations in the genes encoding the nitroreductases, nfsA and nfsB, are the most common cause of resistance. These mutations can lead to the production of non-functional enzymes or a complete loss of enzyme expression. As a result, the bacterial cell is unable to convert the nitrofuran prodrug into its active, toxic form.

VI. Conclusion and Future Directions

2-Methyl-5-nitrofuran-3-carboxylic acid operates through a classic yet highly effective mechanism of action inherent to the nitrofuran class. Its journey from an inert prodrug to a generator of reactive intermediates that wreak havoc on multiple essential cellular processes underscores its potential as a potent antibacterial agent. The multi-targeted nature of its attack is a significant deterrent to the rapid development of resistance.

Future research should focus on a detailed characterization of the specific reactive intermediates generated from 2-Methyl-5-nitrofuran-3-carboxylic acid and their precise interactions with cellular macromolecules. Furthermore, exploring synthetic modifications to the 2-methyl and 3-carboxylic acid moieties could lead to derivatives with enhanced nitroreductase substrate specificity, improved pharmacokinetic properties, and an even broader spectrum of activity. In the ongoing battle against microbial pathogens, a deep understanding of the mechanisms of established and novel compounds like 2-Methyl-5-nitrofuran-3-carboxylic acid is paramount to developing the next generation of effective therapeutics.

References

  • Ghannoum, M. A., Thomson, M., Beadle, C. D., & Bowman, W. R. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica, 33(3), 198–207. [Link]

  • ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. Retrieved from [Link]

  • Peng, B., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Organic & Biomolecular Chemistry, 21(8), 1656-1660. [Link]

  • Chaves, O. A., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 44(23), 3945-3952. [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 3456. [Link]

  • Acar, Ç., et al. (2018). Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. Journal of Research in Pharmacy, 22(4), 669-677. [Link]

  • Carradori, S., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(5), 1735. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Song, M. X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 89-96. [Link]

  • Gauthier, T. P. (2025). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. IDStewardship. [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Crystallographic Elucidation of 2-Methyl-5-nitrofuran-3-carboxylic Acid

Introduction & Chemical Context 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4) is a highly functionalized heterocyclic building block extensively utilized in the development of bioactive small molecules, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4) is a highly functionalized heterocyclic building block extensively utilized in the development of bioactive small molecules, particularly antineoplastics and antimicrobial agents1[1]. The furan core, substituted with a strong electron-withdrawing nitro group and an electron-donating methyl group, creates a unique push-pull electronic system. For researchers and drug development professionals, understanding its precise molecular weight and solid-state crystal structure is critical for downstream pharmaceutical formulation, solubility profiling, and target-binding studies.

This whitepaper details the causality-driven methodologies required to empirically validate the molecular weight and elucidate the crystallographic architecture of this compound.

Molecular Weight & Compositional Profiling

Theoretical Quantitative Data

The exact mass and isotopic distribution are foundational for analytical verification. The molecular formula C6​H5​NO5​ yields a highly specific isotopic signature that must be matched during empirical testing.

PropertyValueCausality / Significance
CAS Number 129423-27-4Unique identifier for chemical registries and procurement[1].
Chemical Formula C6​H5​NO5​ Defines stoichiometry for reaction scaling and synthetic pathways.
Molecular Weight 171.11 g/mol Essential for precise molarity calculations in biological assays.
Monoisotopic Mass 171.0168 DaThe exact target mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (-COOH)Drives supramolecular dimerization in solid-state crystals.
Hydrogen Bond Acceptors 5 (O, N)Facilitates complex supramolecular synthons and target-protein binding[2].
High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the molecular weight, Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is employed.

  • Causality of Experimental Choice: Electrospray Ionization (ESI) in negative mode is specifically selected because the highly acidic proton of the C3-carboxylic acid is readily deprotonated. The electron-withdrawing C5-nitro group further stabilizes this carboxylate anion through inductive effects, yielding a highly abundant [M−H]− ion at m/z 170.10.

  • Self-Validating Mechanism: The protocol utilizes a Leucine Enkephalin lock-mass infused continuously during the run. This provides real-time mass axis recalibration, ensuring that any instrumental drift is corrected automatically. If the mass error exceeds 5 ppm, the system flags the run, ensuring the data is self-validating and highly trustworthy.

Step-by-Step HRMS Methodology:
  • Sample Preparation: Dissolve 1 mg of 2-Methyl-5-nitrofuran-3-carboxylic acid in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL for injection.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Apply a capillary voltage of 2.5 kV in ESI negative mode. Maintain the desolvation temperature at 350 °C.

  • Data Acquisition: Scan from m/z 50 to 500. Monitor the lock-mass channel simultaneously.

  • Validation: Confirm the presence of the m/z 170.0168 peak with a mass accuracy of < 5 ppm.

LCMS_Workflow S1 Sample Prep (MeOH/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(-) Ionization ([M-H]- Generation) S2->S3 S4 TOF Mass Analyzer (Lock-Mass Calibrated) S3->S4 S5 Data Analysis (m/z 170.10) S4->S5

Analytical workflow for the HRMS molecular weight determination of 2-Methyl-5-nitrofuran-3-carboxylic acid.

Crystallographic Structure & Supramolecular Architecture

Structural Conformation and Steric Effects

In the solid state, furan-carboxylic acids typically exhibit a planar conformation to maximize π -conjugation. However, in 2-Methyl-5-nitrofuran-3-carboxylic acid, the bulky methyl group at the C2 position introduces significant steric hindrance against the adjacent C3-carboxylic acid. This structural tension forces the carboxylate moiety to twist slightly out of the furan plane. Similar structural phenomena have been observed in related compounds, where steric clashes dictate the final crystal packing and the formation of supramolecular synthons3[3].

Supramolecular Synthons and Hydrogen Bonding

Carboxylic acids classically form R22​(8) hydrogen-bonded dimers. In nitro-substituted furans, the strong hydrogen-bond accepting nature of the nitro group competes with the carboxylic acid dimer motif. As documented in foundational crystallographic studies of 5-nitrofuran-2-carboxylic acid adducts, these molecules often associate in complex, proton-transfer formations or extended 1D polymeric chains depending on the solvent environment2[2]. The abundance of strong intermolecular contacts and tight π−π stacking forces are hallmark characteristics of this class4[4].

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To definitively resolve the 3D atomic coordinates, SC-XRD is the gold standard.

  • Causality of Experimental Choice: A slow evaporation method using a binary solvent system (ethanol/water) is employed. Ethanol dissolves the organic compound and facilitates the formation of stable hydrogen-bonded dimers, while water acts as an anti-solvent. As ethanol evaporates faster, the polarity of the solution increases, gradually decreasing solubility and promoting high-quality single-crystal nucleation. Data collection is performed at 100 K to minimize atomic thermal vibrations, drastically improving the resolution of electron density maps.

  • Self-Validating Mechanism: The structural model is self-validated by evaluating the crystallographic agreement factors ( R1​ and wR2​ ). An R1​ value of < 0.05, coupled with a flat residual electron density map (no peaks > 1.0 e−/A˚3 ), mathematically confirms that the proposed atomic coordinates perfectly match the empirical diffraction data.

Step-by-Step SC-XRD Methodology:
  • Crystallization: Dissolve 20 mg of the compound in 2 mL of absolute ethanol. Add distilled water dropwise until slight turbidity is observed, then add one drop of ethanol to clear the solution. Cover with parafilm pierced with small holes and leave undisturbed at 20 °C for 72 hours.

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) under a polarized microscope. Mount it on a cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073A˚ ). Collect full sphere data using ω and ϕ scans.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically and validate that R1​<0.05 .

SCXRD_Workflow cluster_0 Crystallization & Mounting cluster_1 Data Collection & Solution C1 Slow Evaporation (EtOH/H2O Gradient) C2 Cryoloop Mounting (100 K under N2 stream) C1->C2 D1 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C2->D1 D2 Direct Methods (Phase Problem Solution) D1->D2 D3 Least-Squares Refinement (Validation: R1 < 0.05) D2->D3

Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) protocol for structural elucidation.

Conclusion

The characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid requires a synergistic analytical approach. HRMS provides an exact, self-calibrating confirmation of its 171.11 g/mol molecular weight, while SC-XRD reveals the intricate balance between steric hindrance and electronic conjugation that defines its solid-state architecture. Mastery of these protocols ensures high-fidelity data suitable for advanced pharmaceutical formulation and drug development pipelines.

References

  • Source: sigmaaldrich.
  • A New Supramolecular Synthon Using N-Methylaniline.
  • Source: mdpi.
  • 5-(4-Nitrophenyl)

Sources

Foundational

Preliminary investigation of 2-Methyl-5-nitrofuran-3-carboxylic acid bioactivity

Whitepaper: Preliminary Investigation of 2-Methyl-5-nitrofuran-3-carboxylic Acid Bioactivity Focus: Fragment-Based Inhibition of 6-Phosphogluconate Dehydrogenase (6PGDH) Executive Summary The development of novel therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Preliminary Investigation of 2-Methyl-5-nitrofuran-3-carboxylic Acid Bioactivity Focus: Fragment-Based Inhibition of 6-Phosphogluconate Dehydrogenase (6PGDH)

Executive Summary

The development of novel therapeutics for neglected tropical diseases, such as Human African Trypanosomiasis (caused by Trypanosoma brucei), requires the identification of parasite-specific metabolic vulnerabilities. The oxidative branch of the pentose phosphate pathway (PPP) is a validated target in T. brucei, primarily due to the parasite's strict reliance on NADPH for oxidative stress defense[1].

This technical guide explores the bioactivity of 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4), a low-molecular-weight compound identified via virtual fragment screening as a competitive inhibitor of T. brucei 6-phosphogluconate dehydrogenase (6PGDH)[2]. As a Senior Application Scientist, I have structured this guide to unpack the structural rationale behind this fragment, detail the self-validating protocols required for its evaluation, and outline the pathway for its optimization into a lead therapeutic.

Mechanistic Rationale: Overcoming the "Phosphate Problem"

The natural substrate of 6PGDH is 6-phosphogluconate. The enzyme’s active site is highly polar, evolved to accommodate a phosphate group, a hydroxyl, and a carboxylate[1]. Historically, designing competitive inhibitors for such sites has been plagued by the "phosphate problem": compounds that mimic the highly charged phosphate group exhibit excellent in vitro binding but fail in vivo due to an inability to cross hydrophobic lipid bilayers.

The Bioisosteric Solution: 2-Methyl-5-nitrofuran-3-carboxylic acid was selected because its carboxylic acid moiety acts as a bioisostere for the substrate's phosphate group[1].

  • Causality of Design: A carboxylic acid has a higher pKa (~4.0 - 5.0) compared to a phosphate group (pKa1 ~2.1, pKa2 ~7.2). At physiological pH (7.4), a larger fraction of the carboxylic acid remains un-ionized compared to a phosphate, significantly enhancing theoretical membrane permeability and oral bioavailability.

  • Scaffold Utility: The nitrofuran ring provides a rigid, planar geometry that restricts conformational entropy upon binding, while the nitro group offers additional hydrogen-bonding potential within the polar active site.

Pathway Visualization

The following diagram illustrates the specific metabolic node targeted by 2-Methyl-5-nitrofuran-3-carboxylic acid within the pentose phosphate pathway.

PPP_Inhibition G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH PG6 6-Phosphogluconate PGDH 6PGDH (Target) PG6->PGDH Ru5P Ribulose-5-Phosphate + NADPH G6PDH->PG6 PGDH->Ru5P Inhibitor 2-Methyl-5-nitrofuran- 3-carboxylic acid Inhibitor->PGDH Competitive Inhibition

Metabolic blockade of the Pentose Phosphate Pathway via 6PGDH inhibition.

Quantitative Data Summary

Fragment-based drug discovery (FBDD) prioritizes Ligand Efficiency (LE) over raw potency. LE measures the binding energy per heavy (non-hydrogen) atom, ensuring that molecular weight isn't artificially inflating affinity at the cost of drug-likeness.

Compound / SubstrateTarget EnzymeIC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Role
2-Methyl-5-nitrofuran-3-carboxylic acid T. brucei 6PGDH5.8~0.35Fragment Hit[2]
6-Phosphogluconate T. brucei 6PGDHKₘ ~ 6.0N/ANatural Substrate[3]

Note: An LE > 0.30 is generally considered an excellent starting point for lead optimization.

Self-Validating Experimental Protocols

To rigorously evaluate 2-Methyl-5-nitrofuran-3-carboxylic acid, orthogonal in silico and in vitro workflows must be employed. The following protocols are designed with built-in control systems to prevent false positives.

Protocol A: Virtual Fragment Screening & Molecular Docking

Purpose: To computationally filter chemical libraries for phosphate bioisosteres prior to empirical testing.

  • Protein Preparation: Obtain the high-resolution crystal structure of T. brucei 6PGDH (or a homologous model like Lactococcus lactis 6PGDH if co-crystallized with inhibitors)[4]. Remove water molecules beyond 5Å of the active site. Protonate residues to reflect pH 7.4 (ensure active site Arginine residues are positively charged to interact with the carboxylic acid).

  • Library Curation: Filter commercial fragment libraries (e.g., from Sigma-Aldrich) using the "Rule of Three" (MW < 300 Da, ClogP < 3, H-bond donors/acceptors ≤ 3).

  • Docking Execution: Define a grid box centered on the phosphate-binding pocket. Utilize a flexible-ligand/rigid-receptor docking algorithm (e.g., AutoDock Vina or Glide).

  • Consensus Scoring: Rank poses not just by raw binding energy, but by the preservation of key electrostatic interactions with the phosphate-binding pocket's structural waters and Arginine residues.

Protocol B: Continuous Spectrophotometric 6PGDH Kinetic Assay

Purpose: To empirically determine the IC₅₀ of the fragment hit. This assay relies on the real-time monitoring of NADP⁺ reduction to NADPH, which absorbs strongly at 340 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM Triethanolamine, pH 7.5, 5 mM MgCl₂). Prepare fresh stocks of NADP⁺ (2 mM) and 6-phosphogluconate (2 mM) in assay buffer.

  • Compound Preparation: Dissolve 2-Methyl-5-nitrofuran-3-carboxylic acid in 100% DMSO to a 10 mM stock. Perform a 10-point serial dilution.

  • Assay Assembly (96-well UV-transparent plate):

    • Add 90 µL of assay buffer containing recombinant T. brucei 6PGDH (final concentration ~2 nM).

    • Add 5 µL of the compound dilution (final DMSO concentration 5% to maintain solubility).

    • Self-Validation Step: Include a Vehicle Control (5% DMSO, no compound) to establish uninhibited enzyme velocity (Vₘₐₓ), and a No-Enzyme Blank to account for background NADP⁺ auto-reduction.

  • Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow fragment-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix (NADP⁺ and 6-phosphogluconate) at Kₘ concentrations.

  • Kinetic Read: Immediately read absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot normalized V₀ against log[Inhibitor] to derive the IC₅₀ using non-linear regression.

Future Directions: Lead Optimization Strategy

While an IC₅₀ of 5.8 µM is highly respectable for a fragment[2], it is insufficient for a clinical candidate. The optimization of 2-Methyl-5-nitrofuran-3-carboxylic acid should proceed via Fragment Growing .

Because the carboxylic acid anchors the molecule in the phosphate pocket, synthetic chemistry efforts should focus on functionalizing the 2-methyl group or the furan ring. Vectoring new chemical moieties toward the adjacent hydroxyl-binding or NADP⁺-binding pockets of 6PGDH will allow the molecule to pick up additional van der Waals and hydrogen-bonding interactions, driving the potency into the low nanomolar range while maintaining the favorable pharmacokinetic profile of a non-phosphate inhibitor[4].

References

  • [3] BRENDA Enzyme Database. Information on EC 1.1.1.44 - phosphogluconate dehydrogenase (NADP+-dependent, decarboxylating). Available at: [Link]

  • [2] BRENDA Enzyme Database. Reference to 1.1.1.44; Id = 711463 (Inhibitor Data for Trypanosoma brucei). Available at: [Link]

  • [1] Ruda, G.F., et al. (2010). Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase. Bioorganic & Medicinal Chemistry, 18(14), 5056-5062. PubMed. Available at: [Link]

  • [4] Ruda, G.F., et al. (2010). Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase. PMC Full Text. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacological Profile of 2-Methyl-5-nitrofuran-3-carboxylic acid: A Technical Guide for Preclinical Evaluation

This in-depth technical guide provides a comprehensive framework for the in vitro pharmacological characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid. Leveraging established knowledge of the nitrofuran class of c...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the in vitro pharmacological characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid. Leveraging established knowledge of the nitrofuran class of compounds, this document offers researchers, scientists, and drug development professionals a detailed roadmap for preclinical evaluation, from initial antimicrobial screening to preliminary safety and metabolic profiling. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes field-proven insights and established protocols to construct a predictive pharmacological profile and a robust testing cascade.

Introduction: The Nitrofuran Scaffold in Drug Discovery

Nitrofurans are a class of synthetic antimicrobial agents characterized by a 5-nitrofuran ring, a structural motif essential for their biological activity.[1] First discovered in the 1940s, these compounds have a long history in human and veterinary medicine for treating bacterial, fungal, and protozoal infections.[1][2] The antimicrobial efficacy of nitrofurans stems from their multifaceted mechanism of action. They are prodrugs that undergo intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][4] These intermediates can then interact with and damage a variety of microbial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of essential cellular processes such as protein synthesis, and the citric acid cycle.[1][4][5] This multi-targeted mechanism is thought to contribute to a lower incidence of acquired bacterial resistance compared to other antibiotic classes.

2-Methyl-5-nitrofuran-3-carboxylic acid is a member of this class, and while it is commercially available for research purposes, its pharmacological profile has not been extensively reported.[6] This guide outlines the essential in vitro assays required to elucidate its potential as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting pharmacological assays.

Table 1: Physicochemical Properties of 2-Methyl-5-nitrofuran-3-carboxylic acid

PropertyValueSource
CAS Number 129423-27-4[6]
Molecular Formula C6H5NO5[6]
Molecular Weight 171.11 g/mol [6]
Chemical Structure [6]

The presence of a carboxylic acid moiety may influence the compound's solubility, cell permeability, and potential for promiscuous binding.[7][8]

Predicted In Vitro Pharmacological Profile

Based on the extensive literature on nitrofuran derivatives, a predictive pharmacological profile for 2-Methyl-5-nitrofuran-3-carboxylic acid can be postulated. The following sections detail the key assays and expected outcomes.

Antimicrobial Activity

The primary therapeutic potential of nitrofurans lies in their antimicrobial activity.[2] A comprehensive in vitro evaluation should encompass a broad range of bacterial, fungal, and parasitic organisms.

Nitrofurans typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][9] It is anticipated that 2-Methyl-5-nitrofuran-3-carboxylic acid will demonstrate activity against clinically relevant pathogens.

Table 2: Predicted Antibacterial Spectrum and Potency

Bacterial SpeciesGram StainPredicted MIC Range (µg/mL)
Staphylococcus aureusPositive1 - 64
Bacillus subtilisPositive1 - 64
Escherichia coliNegative8 - 128
Pseudomonas aeruginosaNegative>128 (likely low activity)

Note: Predicted MIC ranges are based on published data for other nitrofuran derivatives and require experimental verification.[2][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[3]

  • Solution Preparation:

    • Prepare a stock solution of 2-Methyl-5-nitrofuran-3-carboxylic acid in a suitable solvent (e.g., DMSO).[3]

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[3]

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Several nitrofuran derivatives have demonstrated promising activity against various fungi and parasites.[10][11]

Table 3: Predicted Antifungal and Antiparasitic Activity

OrganismTypePredicted EC50/MIC Range (µg/mL)
Candida albicansFungus4 - 64
Aspergillus fumigatusFungus8 - 128
Trypanosoma bruceiParasite0.5 - 10
Toxoplasma gondiiParasite1 - 20

Note: Predicted activity ranges are based on published data for other nitrofuran derivatives and require experimental verification.[10][11][12]

Experimental Protocol: Antifungal Susceptibility Testing

  • Follow a similar serial dilution protocol as for antibacterial testing, using a suitable broth for fungal growth (e.g., RPMI-1640).

  • Prepare a fungal inoculum and adjust to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubate at 35°C for 24-48 hours.

  • Determine the MIC based on visible growth inhibition.

Mechanism of Action

The prevailing mechanism of action for nitrofurans involves their activation by nitroreductases.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran Nitroreductase Nitroreductase Nitrofuran->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Macromolecules Ribosomal Proteins, DNA, Enzymes Reactive_Intermediates->Macromolecules Damage Cell_Death Cell Death Macromolecules->Cell_Death Leads to

Caption: Proposed mechanism of action for nitrofuran compounds.

Experimental Protocol: Nitroreductase Activity Assay

  • Enzyme Source: Use purified bacterial nitroreductase (e.g., E. coli NfsA or NfsB) or cell lysates from susceptible bacteria.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, NADPH as a cofactor, and 2-Methyl-5-nitrofuran-3-carboxylic acid.

  • Monitoring: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADPH consumption to determine if the compound is a substrate for the nitroreductase.

Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial for determining the therapeutic window of a potential drug candidate.

Table 4: Predicted Cytotoxicity Profile

Cell LineTissue of OriginPredicted IC50 (µM)
HepG2Human Liver Carcinoma>50
HEK293Human Embryonic Kidney>50
A549Human Lung Carcinoma>50

Note: Predicted IC50 values are based on cytotoxicity data for other nitrofuran derivatives and require experimental verification.[13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cell lines (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Methyl-5-nitrofuran-3-carboxylic acid for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The IC50 value is the concentration of the compound that reduces cell viability by 50%.[14]

Metabolic Stability

The metabolic stability of a compound influences its pharmacokinetic properties, such as half-life and bioavailability.[16]

Experimental_Workflow Compound 2-Methyl-5-nitrofuran-3-carboxylic acid Primary_Screening Primary Antimicrobial Screening (MIC determination) Compound->Primary_Screening Secondary_Screening Mechanism of Action Studies (Nitroreductase Assay) Primary_Screening->Secondary_Screening Safety_Assessment In Vitro Cytotoxicity (MTT Assay) Secondary_Screening->Safety_Assessment ADME_Profiling Metabolic Stability (Liver Microsome Assay) Safety_Assessment->ADME_Profiling Lead_Optimization Lead Optimization ADME_Profiling->Lead_Optimization

Caption: A general experimental workflow for in vitro profiling.

Experimental Protocol: Liver Microsome Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH, and 2-Methyl-5-nitrofuran-3-carboxylic acid in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t1/2).

Conclusion

2-Methyl-5-nitrofuran-3-carboxylic acid, as a member of the nitrofuran class, holds potential as an antimicrobial agent. The in vitro pharmacological profiling workflow detailed in this guide provides a robust framework for its initial evaluation. By systematically assessing its antimicrobial spectrum, mechanism of action, cytotoxicity, and metabolic stability, researchers can generate the critical data necessary to determine its suitability for further preclinical and clinical development. While the profile presented herein is predictive, it is grounded in the well-established pharmacology of the nitrofuran scaffold and offers a scientifically sound starting point for investigation.

References

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  • Wu, Y., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Foods, 11(3), 443.
  • Kryshchyshyn-Dylevych, A., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 17(7), 896.
  • Carradori, S., et al. (2021).
  • Lin, M. H., & Zhanel, G. G. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
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  • Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13, 3204-3209.
  • Wube, A., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules, 28(18), 6698.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Paul, H. E., & Paul, M. F. (1964). The Nitrofurans—Chemotherapeutic Properties. In Experimental Chemotherapy (Vol. 2, pp. 307-370). Academic Press.
  • Healy, J. B., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Journal of Agricultural and Food Chemistry, 60(4), 1047-1055.
  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(9), 931-939.
  • Rezaei, A., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
  • de Souza, A. M., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4204-4218.
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  • Al-Warhi, T., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234.
  • Patterson, S., et al. (2013). A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry, 56(2), 548-563.
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  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking.
  • Al-Masoudi, N. A., et al. (2011). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Archiv der Pharmazie, 344(11), 741-746.
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Foundational

Discovery and Early-Stage Research on Nitrofuran-3-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has catalyzed the re-evaluation of legacy antibiotic scaffolds. Among these, the nitrofuran class—historically recognized for its broad-spectrum e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has catalyzed the re-evaluation of legacy antibiotic scaffolds. Among these, the nitrofuran class—historically recognized for its broad-spectrum efficacy and low resistance rates—is undergoing a renaissance. This whitepaper provides an in-depth technical analysis of nitrofuran-3-carboxylic acid derivatives , exploring their unique structural properties, prodrug activation mechanisms, synthetic methodologies, and the self-validating protocols required for early-stage drug discovery.

The Renaissance of Nitrofuran Scaffolds

Antibiotic resistance undermines the effectiveness of existing antimicrobial therapies, making the development of novel agents a critical priority. Nitrofurans, distinguished by a furan ring bearing a nitro group, have been utilized clinically for decades (e.g., nitrofurantoin for urinary tract infections and furazolidone for gastrointestinal infections) .

However, the natural resistance of formidable Gram-negative pathogens (such as Pseudomonas aeruginosa and Acinetobacter baumannii) to older nitrofurans necessitates the exploration of novel derivatives . Nitrofuran-3-carboxylic acid and its derivatives represent a highly promising, underexplored chemical space. By modifying the 3-position with carboxylic acids, esters, or hydrazones, researchers can fine-tune the electronic distribution of the furan ring, thereby modulating the reduction potential critical for bacterial enzyme activation and minimizing off-target human cytotoxicity .

Chemical Space & Structural Properties

The foundational structure of this class features a five-membered aromatic furan ring, a nitro group at the C5 position, and a carboxylic acid or ester moiety at the C3 position . The electron-withdrawing nature of both the nitro and the carboxyl groups creates a unique electronic environment that stabilizes the prodrug prior to bacterial uptake, while priming it for enzymatic reduction.

Table 1: Physicochemical Properties of Representative Nitrofuran-3-Carboxylates
Compound NameCAS NumberMolecular Weight ( g/mol )XLogP3Key Structural Feature
5-Nitrofuran-3-carboxylic acid 770-07-0157.080.7Core scaffold, free carboxylic acid
2,4-Dimethyl-5-nitrofuran-3-carboxylic acid 15139-38-5185.131.4Steric shielding at C2 and C4
Ethyl 5-nitrofuran-3-carboxylate 6132-33-8185.131.6Esterified prodrug, increased lipophilicity
Ethyl 4-acetyl-5-methyl-2-nitrofuran-3-carboxylate N/A241.201.8E-configuration hydrazone precursor

Mechanism of Action: Prodrug Activation and Pleiotropic Effects

Nitrofuran-3-carboxylic acid derivatives are prodrugs. Their antimicrobial action is not inherent to the parent molecule but relies entirely on intracellular activation by bacterial flavoenzymes, specifically type I oxygen-insensitive nitroreductases (such as NfsA and NfsB in E. coli) .

The activation mechanism proceeds via a stepwise 2-electron reduction of the nitro moiety, utilizing NADPH/NADH as electron donors and FMN as a cofactor. This enzymatic cascade generates a nitroso intermediate, followed by a hydroxylamino derivative . These highly reactive electrophilic species induce pleiotropic cellular damage through multiple pathways:

  • DNA Lesions: Radicals interact directly with DNA strands, causing severe strand breakage and inhibiting DNA replication .

  • Ribosomal Inhibition: Non-specific binding to ribosomal proteins halts RNA and essential protein biosynthesis .

  • Cell Wall Disruption: Alteration of cell wall components compromises bacterial structural integrity .

Because the bactericidal attack is multi-targeted, bacteria exhibit a remarkably low frequency of resistance development compared to single-target antibiotics.

MOA Prodrug Nitrofuran-3-carboxylic Acid Derivative NfsAB Bacterial Nitroreductases (NfsA / NfsB) Prodrug->NfsAB Intracellular Uptake Nitroso Nitroso Intermediate NfsAB->Nitroso 2e- Reduction (NADPH/FMN) Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino 2e- Reduction Reactive Reactive Electrophiles (ROS / Radicals) Hydroxylamino->Reactive Spontaneous Activation Target1 DNA Strand Breakage Reactive->Target1 Target2 Ribosomal Inhibition Reactive->Target2 Target3 Cell Wall Disruption Reactive->Target3

Fig 1. Prodrug activation of nitrofuran derivatives and their pleiotropic bactericidal effects.

Synthetic Methodologies & Structural Characterization

The synthesis of highly functionalized nitrofuran-3-carboxylates requires precise chemical control to avoid degrading the sensitive furan core. A highly efficient modern approach involves the selective oxidation of trans-2,3-dihydronitrofuran-3-carboxylates. Using manganese dioxide (MnO₂) in toluene provides a mild, selective oxidative aromatization .

Subsequent derivatization—such as forming hydrazones from 4-acetyl-2-nitrofuran-3-carboxylates—requires rigorous structural validation. 1D and 2D NMR spectroscopy (specifically ¹H-¹H NOESY) and X-ray diffraction are critical to confirm the E-configuration of the resulting isomers. Ensuring the correct spatial arrangement is vital, as steric clashes can severely impede the molecule's ability to dock into the active site of bacterial nitroreductases .

Workflow Start Scaffold Design: Nitrofuran-3-carboxylates Synth Selective Oxidation (MnO2 in Toluene) Start->Synth Synthesis Char Structural Validation (NMR, X-ray, NOESY) Synth->Char Purification Bio In vitro Screening (MIC Determination) Char->Bio Assay Prep Tox Cytotoxicity Profiling (Human Cell Lines) Bio->Tox Select Active Hits Lead Lead Optimization & In vivo Studies Tox->Lead High Efficacy / Low Tox

Fig 2. Early-stage discovery and validation workflow for nitrofuran-3-carboxylic acid derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality and quality control checks directly into the workflow.

Protocol A: Selective Synthesis of Nitrofuran-3-Carboxylates via MnO₂ Oxidation

Rationale: MnO₂ is chosen over harsher oxidants (like KMnO₄ or Jones reagent) because it selectively drives the aromatization of the dihydrofuran ring without over-oxidizing the core, degrading the nitro group, or hydrolyzing the ester/carboxylic acid moiety.

  • Preparation: Dissolve 1.0 mmol of trans-2,3-dihydronitrofuran-3-carboxylate in 10 mL of anhydrous toluene in a round-bottom flask.

  • Oxidation: Add 10.0 mmol of activated MnO₂ (10 equivalents). Causality: A large stoichiometric excess of MnO₂ is required because the reaction is a surface-mediated, solid-liquid heterogeneous process.

  • Reflux & Monitoring: Heat the mixture to reflux (110°C). Monitor the reaction strictly via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Validation Step: The reaction is deemed complete when the starting material spot entirely disappears (typically 4-6 hours), confirming full conversion.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove manganese residues. Wash the pad thoroughly with ethyl acetate (3 × 10 mL).

  • Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Structural Validation: Confirm the structure via ¹H-NMR. System Check: Look for the disappearance of the aliphatic protons (C2 and C3 of the dihydrofuran) and the appearance of a sharp singlet in the aromatic region, definitively confirming aromatization.

Protocol B: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Rationale: Standard broth microdilution is used to quantify efficacy, but the inclusion of specific mutant strains isolates and proves the mechanism of action.

  • Strain Preparation: Culture wild-type E. coli (e.g., ATCC 25922) and an isogenic ΔnfsA/ΔnfsB double-knockout mutant overnight in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a two-fold serial dilution of the nitrofuran-3-carboxylic acid derivative in a 96-well plate (range: 64 μg/mL to 0.03 μg/mL). Control Check: Include Nitrofurantoin as a positive control and 1% DMSO as a vehicle negative control.

  • Inoculation: Add 5 × 10⁵ CFU/mL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD600).

  • System Validation: The protocol is inherently validated if the MIC of the compound in the ΔnfsA/ΔnfsB mutant is significantly higher (e.g., >64 μg/mL) than in the wild-type strain. This proves that the antibacterial activity is strictly dependent on nitroreductase-mediated prodrug activation, ruling out non-specific chemical toxicity.

Future Perspectives in Drug Development

Early-stage research indicates that nitrofuran-3-carboxylic acid derivatives possess a highly versatile scaffold. Future lead optimization should focus on modifying the 3-carboxylic acid group (e.g., forming complex amides or lipophilic esters) to enhance cellular permeability and evade efflux pumps in formidable Gram-negative pathogens . Additionally, combining these derivatives with adjuvants that upregulate bacterial nitroreductase expression could represent a groundbreaking strategy to resensitize resistant strains and expand the therapeutic window of this vital drug class .

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Biology / PMC.[Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research (IJABBR).[Link]

  • What is the mechanism of Nitrofurantoin? Patsnap Synapse.[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers.[Link]

  • 5-Nitrofuran-3-carboxylic acid | C5H3NO5 | CID 23423457. PubChem.[Link]

  • Nitrofuran-3-carboxylates: synthesis and structure. Mendeleev Communications / ResearchGate.[Link]

Exploratory

Binding Affinity of 2-Methyl-5-nitrofuran-3-carboxylic Acid to Target Enzymes: A Technical Whitepaper

Executive Summary The discovery of novel therapeutics for neglected tropical diseases relies heavily on identifying high-efficiency chemical starting points. In the context of Human African Trypanosomiasis (HAT), caused...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel therapeutics for neglected tropical diseases relies heavily on identifying high-efficiency chemical starting points. In the context of Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, the pentose phosphate pathway (PPP) is a highly validated metabolic target.

This whitepaper provides an in-depth technical analysis of 2-Methyl-5-nitrofuran-3-carboxylic acid , a low-molecular-weight fragment identified as a potent inhibitor of T. brucei 6-phosphogluconate dehydrogenase (Tb6PGDH) [1]. We will deconstruct the mechanistic rationale behind its binding affinity, present quantitative thermodynamic data, and outline the self-validating experimental protocols required to evaluate such fragment-enzyme interactions accurately.

Mechanistic Rationale: Fragment-Based Drug Design (FBDD)

Tb6PGDH (EC 1.1.1.44) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, simultaneously reducing NADP⁺ to NADPH [2]. Because T. brucei relies heavily on this pathway to maintain its redox balance under host immune oxidative stress, inhibiting Tb6PGDH leads to parasite death.

The natural substrate, 6-phosphogluconate, contains a highly polar phosphate group. While competitive inhibitors mimicking this phosphate group bind tightly, they typically suffer from poor membrane permeability, rendering them ineffective in vivo.

2-Methyl-5-nitrofuran-3-carboxylic acid bypasses this limitation. Identified via virtual fragment screening, it acts as a highly efficient phosphate bioisostere:

  • The Carboxylic Acid Moiety: At physiological pH, the carboxylate is deprotonated, providing the necessary electrostatic interactions with the highly basic "phosphate-binding pocket" of the enzyme without the extreme polarity of a true phosphate.

  • The Nitrofuran Core: The furan ring provides rigid, planar geometry, allowing the molecule to establish π-π stacking interactions with aromatic residues in the active site. The electron-withdrawing nitro group further modulates the pKa of the carboxylic acid, optimizing its binding state.

  • The Methyl Group: Positioned at C2, the methyl group occupies a small hydrophobic sub-pocket, anchoring the fragment and preventing rotational entropy loss upon binding.

Pathway G6P Glucose-6-Phosphate PG 6-Phosphogluconate G6P->PG G6PDH Enz Tb6PGDH Enzyme (Target) PG->Enz Ru5P Ribulose-5-Phosphate + NADPH Enz->Ru5P Catalysis Inh 2-Methyl-5-nitrofuran- 3-carboxylic acid Inh->Enz Competitive Inhibition

Metabolic blockade of T. brucei 6PGDH by 2-Methyl-5-nitrofuran-3-carboxylic acid.

Quantitative Binding Affinity Data

In fragment-based discovery, raw potency (IC₅₀) is less critical than Ligand Efficiency (LE) —a metric that normalizes binding affinity by the size of the molecule (number of heavy atoms). An LE > 0.3 kcal/mol/HA indicates a highly optimized interaction, making the fragment an ideal scaffold for further chemical "growing."

As detailed in the table below, 2-Methyl-5-nitrofuran-3-carboxylic acid exhibits an extraordinary ligand efficiency, confirming that every atom in the fragment contributes significantly to the binding free energy [1].

CompoundTarget EnzymeHeavy Atoms (HA)IC₅₀ (µM)Est. Ligand Efficiency (kcal/mol/HA)Binding Mode
2-Methyl-5-nitrofuran-3-carboxylic acid Tb6PGDH (EC 1.1.1.44)125.8~0.60Competitive (Phosphate pocket)
6-Phosphogluconate (Substrate)Tb6PGDH (EC 1.1.1.44)16 Km​ ~15.0N/AEndogenous Substrate

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or "PAINS"), the binding affinity of this nitrofuran derivative must be evaluated using a multi-tiered, self-validating workflow.

Workflow Step1 1. Target Preparation Recombinant Tb6PGDH Expression Step3 3. Kinetic Inhibition Assay Spectrophotometric tracking (340 nm) Step1->Step3 Step2 2. Virtual Screening In silico docking of phosphate mimics Step2->Step3 Step4 4. Orthogonal Validation Isothermal Titration Calorimetry (ITC) Step3->Step4 Active Hits Data1 IC50 Determination (5.8 µM) Step3->Data1 Data2 Thermodynamic Parameters (Kd, ΔH, -TΔS) Step4->Data2

Experimental workflow for validating fragment binding affinity to Tb6PGDH.

Protocol A: Steady-State Kinetic Inhibition Assay (Primary Screen)

Objective: Determine the IC₅₀ by monitoring the enzyme's catalytic output. Causality & Rationale: The enzymatic oxidation of 6-phosphogluconate is strictly coupled to the reduction of NADP⁺ to NADPH. Because NADPH absorbs strongly at 340 nm (while NADP⁺ does not), this provides a real-time, label-free readout of reaction velocity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.

    • Expert Insight: Mg²⁺ is a required structural cofactor. Triton X-100 is critical here; it prevents the highly hydrophobic nitrofuran fragment from forming colloidal aggregates that could non-specifically sequester the enzyme.

  • Enzyme-Ligand Pre-incubation: In a 96-well UV-transparent microplate, incubate 2 nM recombinant Tb6PGDH with a serial dilution of 2-Methyl-5-nitrofuran-3-carboxylic acid (0.1 µM to 100 µM) for 15 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add a substrate mixture of NADP⁺ and 6-phosphogluconate (calibrated to their respective Km​ values to ensure maximum sensitivity to competitive inhibitors).

  • Data Acquisition & Analysis: Monitor absorbance at 340 nm continuously for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction. Fit the dose-response data using a four-parameter logistic regression to extract the IC₅₀.

Protocol B: Isothermal Titration Calorimetry (Orthogonal Validation)

Objective: Confirm direct, 1:1 stoichiometric binding and extract thermodynamic drivers ( Kd​ , ΔH , ΔS ). Causality & Rationale: Nitrofurans can sometimes exhibit intrinsic UV absorbance that interferes with spectrophotometric assays (the inner-filter effect). Isothermal Titration Calorimetry (ITC) measures the physical heat released or absorbed during binding, completely bypassing optical interference and proving that the IC₅₀ is the result of a true binding event.

  • Extensive Dialysis: Dialyze purified Tb6PGDH (50 µM) overnight against the exact assay buffer used to dissolve the fragment.

    • Expert Insight: Mismatched buffers generate massive heats of dilution upon injection, which will entirely mask the subtle heat signature of a small fragment binding.

  • Titration Execution: Load the enzyme into the ITC sample cell (maintained at 25°C). Load 1 mM of 2-Methyl-5-nitrofuran-3-carboxylic acid into the injection syringe.

  • Injection Parameters: Perform 20 sequential injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Thermodynamic Extraction: Integrate the area under each heat peak. Subtract the heat of dilution (determined by titrating the ligand into a buffer-only cell). Fit the resulting isotherm to a one-site binding model to derive the dissociation constant ( Kd​ ).

Conclusion and Future Directions

The binding affinity of 2-Methyl-5-nitrofuran-3-carboxylic acid to Tb6PGDH (IC₅₀ = 5.8 µM) represents a highly successful application of fragment-based drug discovery. With a ligand efficiency approaching 0.60 kcal/mol/HA, the compound perfectly mimics the electrostatic profile of a phosphate group without sacrificing membrane permeability.

Future drug development efforts should focus on "fragment growing." By utilizing X-ray crystallography to map the exact orientation of the nitrofuran core within the active site, medicinal chemists can synthesize derivatives that extend from the C4 position of the furan ring into adjacent solvent-exposed channels, potentially yielding sub-nanomolar inhibitors for the treatment of Human African Trypanosomiasis.

References

  • Title: Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase Source: Bioorganic & Medicinal Chemistry (2010), 18(14), 5056-5062. URL: [Link]

  • Title: Information on EC 1.1.1.44 - phosphogluconate dehydrogenase (NADP+-dependent, decarboxylating) Source: BRENDA Enzyme Database URL: [Link]

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-Methyl-5-nitrofuran-3-carboxylic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) in aqueous solution is a cornerstone of drug development, profoundly influ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in aqueous solution is a cornerstone of drug development, profoundly influencing its efficacy, safety, and shelf-life. This guide provides an in-depth analysis of the thermodynamic stability of 2-Methyl-5-nitrofuran-3-carboxylic acid, a compound of interest within the nitrofuran class of molecules. We will explore the intrinsic chemical liabilities of its structure, delineate the primary degradation pathways under various environmental stressors, and present a systematic approach to its stability assessment. This document is intended to serve as a comprehensive resource, integrating theoretical principles with actionable experimental protocols to empower researchers in predicting and mitigating stability challenges.

Introduction: The Criticality of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, among which ensuring its chemical stability is paramount. For a drug to be effective and safe, its molecular structure must remain intact from the point of manufacture to its administration and subsequent absorption in the body. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.

2-Methyl-5-nitrofuran-3-carboxylic acid belongs to the nitrofuran family, a class of compounds known for their antibacterial properties. However, the inherent chemical functionalities of this molecule—a furan ring, a nitro group, and a carboxylic acid—present a unique combination of stability challenges, particularly in aqueous environments. Understanding the thermodynamic principles that govern its degradation is therefore not merely an academic exercise but a critical step in its potential development as a therapeutic agent. This guide will provide the foundational knowledge and practical methodologies required to rigorously assess and understand the stability profile of this compound.

Theoretical Framework: Understanding the Inherent Instabilities

The molecular architecture of 2-Methyl-5-nitrofuran-3-carboxylic acid contains several moieties susceptible to degradation in aqueous media. A proactive stability assessment begins with a theoretical analysis of these potential liabilities.

The Furan Ring: Susceptibility to Acid-Catalyzed Ring Opening

The furan ring is an electron-rich aromatic heterocycle that is notoriously unstable under acidic conditions.[1][2] The degradation is typically initiated by the protonation of the furan ring, which is the rate-limiting step in the overall process.[1][3] Protonation at the α-carbon (adjacent to the oxygen atom) is energetically more favorable than at the β-carbon.[1][3] This leads to the formation of a reactive furanium ion. In an aqueous solution, water acts as a nucleophile, attacking the ring and forming dihydrofuranol intermediates.[1][3] Subsequent protonation and cleavage of the C-O bond result in ring-opening to yield acyclic dicarbonyl compounds.[1] The presence of electron-withdrawing groups on the furan ring can offer some stabilization against acid-catalyzed degradation.[2]

The Nitro Group: Photochemical Reactivity

Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5][6] Upon absorption of UV light, the nitro group can be excited, leading to a variety of reactions, including the formation of reactive oxygen species and direct photolysis.[4][7] The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and other degradation products.[8] The presence of other functional groups and the pH of the solution can significantly influence the photodegradation pathway and kinetics.[8]

The Carboxylic Acid Group: Hydrolysis and pH-Dependent Stability

The carboxylic acid moiety influences the overall solubility and ionization state of the molecule in aqueous solution. Carboxylic acids can undergo hydrolysis, although this is generally a slow process for the acid itself compared to its derivatives like esters or amides.[9][10] However, the pH of the solution plays a critical role. The dissociation of the carboxylic acid to its carboxylate form at higher pH values can alter the electron density of the entire molecule, potentially influencing the stability of the adjacent furan ring and the nitro group. Generally, many insoluble carboxylic acids become soluble in basic solutions as they form soluble salts.[11]

Experimental Design for Stability Assessment: A Phased Approach

A comprehensive understanding of the thermodynamic stability of 2-Methyl-5-nitrofuran-3-carboxylic acid requires a multi-faceted experimental approach. The following sections outline a logical workflow, from initial stress testing to in-depth kinetic analysis, guided by the principles of the International Council for Harmonisation (ICH) guidelines on stability testing.[12][13][14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to intentionally degrade the drug substance to identify likely degradation products and establish stability-indicating analytical methods.[16][17][18][19] These studies expose the compound to conditions more severe than those expected during storage.[17]

Objective: To identify the potential degradation pathways and major degradation products of 2-Methyl-5-nitrofuran-3-carboxylic acid under various stress conditions.

Experimental Protocol: Forced Degradation of 2-Methyl-5-nitrofuran-3-carboxylic acid

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-5-nitrofuran-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Also, reflux a solution of the drug substance (100 µg/mL in water) for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in water) to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.[20] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome API 2-Methyl-5-nitrofuran- 3-carboxylic acid (Solid) Solution Aqueous Solution (e.g., 100 µg/mL) API->Solution Thermal Thermal Degradation (80°C) API->Thermal Acid Acid Hydrolysis (0.1 N HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC DegradationPathways Identification of Degradation Pathways HPLC->DegradationPathways DegradationProducts Identification of Degradation Products HPLC->DegradationProducts pH_Rate_Profile cluster_setup Experimental Setup cluster_sampling Sampling & Analysis cluster_data Data Analysis Buffers Buffer Solutions (pH 2, 4, 7, 9, 12) Drug Drug Solution in Buffers Buffers->Drug Incubation Constant Temperature Incubation Drug->Incubation Sampling Time-Point Sampling Incubation->Sampling HPLC HPLC Quantification Sampling->HPLC Kinetics First-Order Kinetics Plot (ln[C] vs. time) HPLC->Kinetics RateConstant Calculate Rate Constant (k) Kinetics->RateConstant Profile pH-Rate Profile (log k vs. pH) RateConstant->Profile

Caption: Workflow for generating a pH-rate profile.

Temperature Effects and Arrhenius Analysis

Temperature is a critical factor that influences the rate of chemical reactions. [21]The Arrhenius equation describes the relationship between the rate constant and temperature, allowing for the determination of the activation energy (Ea) of the degradation reaction.

Objective: To determine the activation energy for the degradation of 2-Methyl-5-nitrofuran-3-carboxylic acid at a specific pH.

Experimental Protocol: Arrhenius Plot Generation

  • Select pH: Choose a pH value of interest from the pH-rate profile (e.g., the pH of minimum stability).

  • Temperature Study: Prepare solutions of the drug in the chosen buffer and incubate them at several elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

  • Determine Rate Constants: For each temperature, determine the degradation rate constant (k) as described in the pH-rate profile protocol.

  • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

  • Calculate Activation Energy: The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant. From the slope, the activation energy (Ea) can be calculated.

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl, 60°C, 24hValueValueValue
0.1 N NaOH, 60°C, 24hValueValueValue
3% H₂O₂, RT, 24hValueValueValue
Thermal (Solid), 80°C, 48hValueValueValue
Thermal (Solution), Reflux, 24hValueValueValue
Photolytic (ICH Q1B)ValueValueValue

Table 2: pH-Dependent Degradation Rate Constants at 50°C

pHApparent First-Order Rate Constant, k (h⁻¹)Half-life, t₁/₂ (h)
2.0ValueValue
4.0ValueValue
7.0ValueValue
9.0ValueValue
12.0ValueValue

Interpretation of Results:

  • Forced Degradation: The results from the forced degradation studies will highlight the primary degradation pathways. For instance, significant degradation under acidic conditions would confirm the susceptibility of the furan ring to hydrolysis. The formation of specific degradants can be further investigated using techniques like LC-MS to elucidate their structures.

  • pH-Rate Profile: The pH-rate profile will identify the pH at which the drug is most stable and most labile. This information is critical for formulating an aqueous solution with an optimal pH to ensure maximum shelf-life.

  • Arrhenius Analysis: The activation energy provides insight into the temperature sensitivity of the degradation reaction. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. This data is invaluable for predicting the shelf-life of the drug product at different storage temperatures.

Conclusion and Recommendations for Drug Development

A thorough investigation into the thermodynamic stability of 2-Methyl-5-nitrofuran-3-carboxylic acid in aqueous solution is an indispensable component of its preclinical development. The methodologies outlined in this guide provide a robust framework for identifying and quantifying the degradation of this molecule under various stress conditions.

Based on the anticipated instabilities of the furan ring and nitro group, it is recommended that formulation development efforts focus on:

  • pH Control: Maintaining the pH of aqueous formulations within the region of maximum stability, as determined by the pH-rate profile.

  • Protection from Light: Utilizing light-resistant packaging to mitigate photodegradation.

  • Temperature Control: Establishing appropriate storage conditions based on the Arrhenius analysis to minimize thermal degradation.

By systematically applying the principles and protocols described herein, researchers and drug development professionals can gain a comprehensive understanding of the stability profile of 2-Methyl-5-nitrofuran-3-carboxylic acid, enabling the rational design of stable and effective pharmaceutical products.

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • The ICH Just Released Its Overhauled Stability Guideline for Consult
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Stability issues of furan rings in acidic or basic conditions. Benchchem.
  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology.
  • Quality Guidelines. ICH.
  • Factors affecting reaction kinetics. Pharmacy 180.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Q1A(R2) Guideline. ICH.
  • Technical Support Center: Furan Ring Stability and Degrad
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. PMC.
  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
  • Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Effect of oxygen availability and pH on the furan concentration formed during thermal preserv
  • making carboxylic acids. Chemguide.
  • Chapter 20.
  • Carboxylic acid ester hydrolyzes to form carboxylic acid. J&K Scientific LLC.
  • Degradation Kinetics Of A Pharmaceutical Dosage Form. Slideshare.
  • How does the pH value affect furan resin raw material?.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Nitrofurantoin hydrolytic degrad

Sources

Exploratory

The Preclinical Pharmacokinetic Profile of 2-Methyl-5-nitrofuran-3-carboxylic acid: A Technical Guide

Introduction 2-Methyl-5-nitrofuran-3-carboxylic acid is a nitrofuran derivative, a class of compounds recognized for their broad-spectrum antimicrobial properties.[1][2] The furan ring is a key structural motif in many p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-5-nitrofuran-3-carboxylic acid is a nitrofuran derivative, a class of compounds recognized for their broad-spectrum antimicrobial properties.[1][2] The furan ring is a key structural motif in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[1] The development of any new chemical entity into a viable therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.[3] This technical guide provides a comprehensive framework for elucidating the preclinical pharmacokinetics of 2-Methyl-5-nitrofuran-3-carboxylic acid, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Nitrofurans as a class are known for their rapid metabolism and elimination.[4] The presence of the nitro group is often crucial for their biological activity but also a primary site for metabolic reduction, which can lead to the formation of reactive intermediates and a variety of metabolites.[2] The carboxylic acid moiety in the topic compound is expected to significantly influence its physicochemical properties, such as solubility and plasma protein binding, thereby impacting its overall ADME profile.[5] This guide will delve into the essential in vitro and in vivo studies required to build a robust pharmacokinetic understanding of 2-Methyl-5-nitrofuran-3-carboxylic acid.

Part 1: In Vitro ADME Assessment: Foundational Insights

A suite of in vitro assays is critical for the early characterization of a compound's ADME properties, providing a mechanistic basis for interpreting in vivo data.

Physicochemical Characterization

Aqueous Solubility: Solubility is a key determinant of oral absorption. The carboxylic acid group suggests that the solubility of 2-Methyl-5-nitrofuran-3-carboxylic acid will be pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Incubation: Add an excess of 2-Methyl-5-nitrofuran-3-carboxylic acid to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogD): The distribution coefficient (LogD) at a specific pH provides insight into a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add a known amount of 2-Methyl-5-nitrofuran-3-carboxylic acid to the biphasic system.

  • Equilibration: Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both phases by a suitable analytical method.

  • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

Absorption and Permeability

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier.[3]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER.

  • Apical to Basolateral (A-B) Permeability:

    • Add 2-Methyl-5-nitrofuran-3-carboxylic acid (typically at a concentration of 10 µM) to the apical (A) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

G cluster_0 Caco-2 Permeability Workflow culture Culture Caco-2 cells on permeable supports (21-25 days) teer Measure TEER to confirm monolayer integrity culture->teer dosing Add compound to apical (A) or basolateral (B) chamber teer->dosing sampling Collect samples from receiver chamber over time dosing->sampling analysis Quantify compound concentration by LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Caption: Caco-2 permeability experimental workflow.

Distribution

Plasma Protein Binding (PPB): The extent of binding to plasma proteins, primarily albumin, influences the free fraction of a drug available to exert its pharmacological effect and undergo metabolism and excretion.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: Prepare equilibrium dialysis cells with a semi-permeable membrane separating two chambers.

  • Sample Loading: Add plasma (from the preclinical species of interest, e.g., rat) spiked with 2-Methyl-5-nitrofuran-3-carboxylic acid to one chamber and buffer to the other.

  • Incubation: Incubate the cells at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of bound and unbound compound.

Metabolism

Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[3]

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from rat and human to assess interspecies differences), a NADPH-regenerating system, and buffer.

  • Pre-incubation: Pre-incubate the microsomes at 37°C.

  • Initiation of Reaction: Add 2-Methyl-5-nitrofuran-3-carboxylic acid to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Part 2: In Vivo Pharmacokinetic Evaluation

In vivo studies in preclinical models are essential to understand how the ADME properties of a compound translate to a whole-organism level.

Animal Model Selection

The Wistar or Sprague-Dawley rat is a commonly used rodent model for initial pharmacokinetic studies due to its well-characterized physiology and ease of handling.

Study Design and Execution

A typical study design involves administering 2-Methyl-5-nitrofuran-3-carboxylic acid via both intravenous (IV) and oral (PO) routes to different groups of animals to determine absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the study.

  • Dose Formulation: Prepare a solution or suspension of the compound suitable for IV and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., from the jugular vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

G cluster_1 In Vivo Pharmacokinetic Study Workflow acclimatize Animal Acclimatization dosing IV and PO Dosing acclimatize->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis Bioanalysis of Plasma Samples processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: In vivo pharmacokinetic study workflow.

Part 3: Bioanalytical Methodology

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic data generation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Method Development and Validation

Protocol: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a 3:1 volume of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Part 4: Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Key Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters and their significance. As specific data for 2-Methyl-5-nitrofuran-3-carboxylic acid is not publicly available, representative data for another nitrofuran, Nitrofurantoin, in humans is provided for illustrative purposes.[6]

ParameterDescriptionIllustrative Value (Nitrofurantoin, 100 mg oral dose)
Cmax Maximum observed plasma concentration~2.16 hmg/L
Tmax Time to reach Cmax~3 hours
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentration~6.49 hmg/L (for a 24h period)
AUC0-inf Area under the plasma concentration-time curve extrapolated to infinity-
t1/2 Elimination half-life~1 hour
CL/F Apparent total clearance of the drug from plasma after oral administration~46.2 L/h
Vd/F Apparent volume of distribution after oral administration~103.8 L
F (%) Absolute bioavailabilityTo be determined by comparing AUC after oral and IV administration

Part 5: Metabolite Identification and Metabolic Pathways

Understanding the metabolic fate of 2-Methyl-5-nitrofuran-3-carboxylic acid is crucial for assessing its safety and efficacy.

Proposed Metabolic Pathways

Based on the known metabolism of other nitrofurans, the following pathways are plausible for 2-Methyl-5-nitrofuran-3-carboxylic acid:

  • Nitroreduction: The 5-nitro group is susceptible to reduction by nitroreductases, potentially forming nitroso, hydroxylamino, and amino metabolites. The hydroxylamino intermediate is often implicated in the toxicity of nitrofurans.[2]

  • Furan Ring Opening: The reduction of the nitro group can lead to the opening of the furan ring, resulting in open-chain metabolites, which may include carboxylic acid derivatives.[7]

  • Conjugation: The carboxylic acid group may undergo Phase II conjugation reactions, such as glucuronidation.

G cluster_2 Proposed Metabolic Pathway parent 2-Methyl-5-nitrofuran-3-carboxylic acid nitroreduction Nitroreduction (Nitroso, Hydroxylamino, Amino metabolites) parent->nitroreduction Nitroreductases conjugation Glucuronidation parent->conjugation UGTs ring_opening Furan Ring Opening (Open-chain carboxylic acids) nitroreduction->ring_opening

Caption: Proposed metabolic pathways for 2-Methyl-5-nitrofuran-3-carboxylic acid.

Experimental Approach for Metabolite Identification

  • In Vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry (HR-MS) to identify potential metabolites.

  • In Vivo: Analyze plasma, urine, and feces samples from the in vivo pharmacokinetic study using HR-MS to identify the metabolites formed in the whole animal.

Conclusion

This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of 2-Methyl-5-nitrofuran-3-carboxylic acid. By systematically conducting the described in vitro and in vivo studies, researchers can build a comprehensive ADME profile of the compound. This knowledge is indispensable for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and for predicting the compound's pharmacokinetic behavior in humans. The inherent characteristics of the nitrofuran class suggest that a focus on metabolic pathways and potential bioactivation will be particularly important in the overall assessment of this compound.

References

  • Tatsumi, K., et al. (1984). Metabolism in vivo of furazolidone: evidence for formation of an open-chain carboxylic acid and alpha-ketoglutaric acid from the nitrofuran in rats. Archives of Biochemistry and Biophysics, 234(1), 112-116. Available at: [Link]

  • Huttner, A., et al. (2015). The pharmacokinetics of nitrofurantoin in healthy female volunteers. Journal of Antimicrobial Chemotherapy, 70(8), 2356-2362. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28. Available at: [Link]

  • Zhou, Y., et al. (2013). A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry, 56(2), 586-597. Available at: [Link]

  • Barua, P. K., et al. (2025). Route-specific pharmacokinetics and bioavailability of nitrofuran antibiotics in Sonali chicken predict veterinary therapeutic efficacy and residual effects for public health. Journal of Research in Veterinary Sciences, 5(2), 116-121. Available at: [Link]

  • Paul, H. E., et al. (1949). METABOLISM OF THE NITROFURANS. Journal of Biological Chemistry, 180(1), 345-363. Available at: [Link]

  • Li, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29555-29560. Available at: [Link]

  • Obakachi, A., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. Drug Discovery Today, 24(12), 2336-2345. Available at: [Link]

  • Conklin, J. D. (1978). The pharmacokinetics of nitrofurantoin and its related bioavailability. Antibiotics and Chemotherapy, 25, 233-252. Available at: [Link]

  • Kosman, V. M., et al. (2022). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Epilepsy and paroxysmal conditions, 14(3), 297-308. Available at: [Link]

  • Pereverzeva, E., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3326. Available at: [Link]

  • Conklin, J. D. (1978). The pharmacokinetics of nitrofurantoin and its related bioavailability. Antibiotics and Chemotherapy, 25, 233-252. Available at: [Link]

  • Tsutsumi, S., et al. (1990). Accumulation of furancarboxylic acids in uremic serum as inhibitors of drug binding. Clinical Nephrology, 34(5), 227-232. Available at: [Link]

  • Moraski, G. C., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1514. Available at: [Link]

  • Zhang, G., et al. (2015). Comparative studies on the interaction of nitrofuran antibiotics with bovine serum albumin. RSC Advances, 5(26), 20229-20239. Available at: [Link]

  • Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • University of Groningen. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Available at: [Link]

  • National Institute of Standards and Technology. 5-Nitrofuran-2-carboxylic acid. In NIST Chemistry WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Amide Coupling with 2-Methyl-5-nitrofuran-3-carboxylic Acid

Abstract This application note provides a comprehensive guide for the successful amide coupling of 2-Methyl-5-nitrofuran-3-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the successful amide coupling of 2-Methyl-5-nitrofuran-3-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry and materials science. The inherent electronic properties of this substrate, specifically the electron-withdrawing nature of the C5-nitro group and the furan ring, present unique challenges to standard amidation protocols. This document outlines two robust, optimized protocols using both carbodiimide and uronium-based coupling agents, explains the chemical principles behind reagent selection, and offers detailed procedural steps, purification strategies, and troubleshooting advice to enable researchers to achieve high-yield synthesis of the desired amide products.

Introduction: The Challenge of an Electron-Deficient Heterocycle

2-Methyl-5-nitrofuran-3-carboxylic acid is a valuable synthon, combining the functionalities of a furan scaffold, a nitro group, and a carboxylic acid. The nitro group, a powerful electron-withdrawing group, significantly deactivates the furan ring and, consequently, the C3-carboxylic acid. This deactivation reduces the nucleophilicity of the corresponding carboxylate and increases the activation energy required for amide bond formation.[1] Standard amide coupling conditions that are effective for simple aliphatic or electron-rich aromatic carboxylic acids often result in low yields, slow reaction times, or complete failure when applied to this substrate.[2]

Furthermore, the furan ring itself can be sensitive to harsh reaction conditions.[3] Therefore, the selection of an appropriate coupling strategy requires a careful balance of activating the recalcitrant carboxylic acid while preserving the integrity of the heterocyclic core. This guide presents field-proven protocols designed to overcome these challenges.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[4][5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation." Modern coupling reagents achieve this by forming a highly reactive intermediate species in situ, which is then readily attacked by the amine nucleophile to form the stable amide bond.

G cluster_0 A Carboxylic Acid (R-COOH) B Activated Intermediate (R-CO-LG) A->B + Coupling Reagent C Amide Product (R-CO-NR'R'') B->C + Amine (HNR'R'') caption General Workflow for Amide Coupling

Caption: General Workflow for Amide Coupling.

This guide focuses on two major classes of highly efficient coupling reagents: carbodiimides, used in conjunction with additives, and uronium/aminium salts.

Recommended Protocol 1: EDC/HOAt Mediated Coupling

This protocol is a robust and cost-effective method suitable for coupling 2-Methyl-5-nitrofuran-3-carboxylic acid with a wide range of primary and secondary amines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its corresponding urea byproduct is water-soluble, greatly simplifying purification.[6][7] For an electron-deficient substrate like this, the addition of an activating agent is critical. 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to the more common HOBt in this context, as it accelerates the coupling and minimizes side reactions by forming a more reactive activated ester.[8]

Mechanistic Rationale

The reaction proceeds in three key steps. First, the carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[9][10] Before this intermediate can undergo undesirable side reactions or hydrolysis, it is intercepted by HOAt to form a more stable and highly reactive HOAt-ester.[8] Finally, this activated ester undergoes nucleophilic attack by the amine to yield the desired amide and release HOAt. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid and neutralize the HCl salt of EDC and any other acidic species generated.[11][12]

G Acid R-COOH Isourea O-Acylisourea (Active Intermediate 1) Acid->Isourea  Step 1 EDC EDC EDC->Isourea  Step 1 ActiveEster HOAt-Ester (Active Intermediate 2) Isourea->ActiveEster  Step 2 Byproduct EDC-Urea (Water Soluble) Isourea->Byproduct  + Amine HOAt HOAt HOAt->ActiveEster  Step 2 Amide Amide Product ActiveEster->Amide  Step 3 Amine R'-NH2 Amine->Amide  Step 3 G Carboxylate R-COO⁻ ActiveEster OAt-Ester (Highly Reactive) Carboxylate->ActiveEster  Activation HATU HATU HATU->ActiveEster  Activation Byproduct Tetramethylurea HATU->Byproduct Amide Amide Product ActiveEster->Amide  Coupling Amine R'-NH2 Amine->Amide  Coupling

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Methyl-5-nitrofuran-3-carboxylic acid

Abstract This application note describes the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-5-nitrofuran-3-carboxylic acid. The method is designed for use in quality control and stability studies of drug substances and products. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, showing effective separation of the main peak from all degradation products.

Introduction

2-Methyl-5-nitrofuran-3-carboxylic acid is a compound of interest in pharmaceutical development due to the established use of nitrofuran derivatives as antibacterial agents.[1] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical requirement for regulatory approval and patient safety. A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time.[2] Such methods are crucial for determining the shelf life and appropriate storage conditions for pharmaceutical products.[3] This document provides a comprehensive guide to a developed and validated HPLC method suitable for the intended purpose of analyzing 2-Methyl-5-nitrofuran-3-carboxylic acid.

Materials and Methods

Reagents and Chemicals

  • 2-Methyl-5-nitrofuran-3-carboxylic acid reference standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • High-purity water

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using appropriate chromatography software.

Optimized Chromatographic Conditions

All final experimental parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 310 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methyl-5-nitrofuran-3-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.

Method Development Strategy

The primary objective was to develop a method that separates the main analyte peak from any potential degradation products and impurities.

  • Analyte Properties & Initial Choices: 2-Methyl-5-nitrofuran-3-carboxylic acid is a polar molecule containing a carboxylic acid group.[4] Based on its structure, a reversed-phase HPLC mode was selected.[2] A C18 column was chosen for its versatility and common use in separating moderately polar compounds. A diluent of 50:50 acetonitrile and water was found to provide good solubility.

  • Wavelength Selection: The UV spectrum of the analyte was recorded using the PDA detector. The maximum absorbance wavelength (λmax) was observed at approximately 310 nm, which was selected for detection to ensure high sensitivity.

  • Mobile Phase Optimization:

    • pH Tuning: As the analyte is a carboxylic acid, the pH of the aqueous portion of the mobile phase is critical.[5] To ensure a consistent and reproducible retention time, the pH was set to 3.0, which is well below the estimated pKa of the carboxylic acid group, ensuring it remains in its protonated, less polar form.

    • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile provided better peak symmetry and lower backpressure, and was therefore selected.

    • Gradient Elution: An initial isocratic elution resulted in long run times and broad peaks for potential late-eluting degradants. A gradient program was developed to ensure adequate retention of the main peak while eluting any more hydrophobic degradation products in a reasonable time with good peak shape. The final gradient (Table 1) provided optimal separation.

Method_Development_Workflow Analyte Analyte Properties (Carboxylic Acid, Nitrofuran) Initial Initial Selection (Reversed-Phase, C18 Column) Analyte->Initial Informs initial choices Wavelength Wavelength Optimization (PDA Scan -> 310 nm) Initial->Wavelength pH Mobile Phase pH Tuning (Set pH to 3.0) Wavelength->pH Critical for ionizable analyte Organic Organic Modifier Selection (Acetonitrile vs. Methanol) pH->Organic Gradient Gradient Optimization (Ensure Elution of All Peaks) Organic->Gradient Final Final Validated Method Gradient->Final

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[6][7]

1. Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[8] The goal was to achieve 5-20% degradation of the active ingredient.[9] Samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance solution was exposed to UV light (1.2 million lux hours) as per ICH Q1B guidelines.[10]

All stressed samples were neutralized (if necessary) and diluted to the target concentration before analysis. Peak purity analysis was performed using the PDA detector to confirm that the analyte peak was free from co-eluting degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis with PDA Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (105°C Solid) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis DS Drug Substance Solution DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo Assess Assess Peak Purity & Calculate % Degradation Analysis->Assess

Sources

Method

Application Notes and Protocols for the Synthesis of Antineoplastic Agents from 2-Methyl-5-nitrofuran-3-carboxylic Acid

Introduction: The Therapeutic Potential of the Nitrofuran Scaffold The furan nucleus, particularly when substituted with a nitro group, represents a privileged scaffold in medicinal chemistry. Historically recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Nitrofuran Scaffold

The furan nucleus, particularly when substituted with a nitro group, represents a privileged scaffold in medicinal chemistry. Historically recognized for their antimicrobial properties, nitrofuran derivatives are increasingly being investigated for their potential as potent antineoplastic agents.[1][2] Molecules incorporating the 5-nitrofuran moiety have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those known for multidrug resistance.[1][3] The mechanism of action is often attributed to the induction of oxidative stress and DNA damage within cancer cells, leading to apoptosis.[1]

2-Methyl-5-nitrofuran-3-carboxylic acid is an attractive and versatile starting material for the development of novel anticancer drug candidates. The carboxylic acid functional group serves as a convenient chemical handle for derivatization, allowing for the synthesis of diverse libraries of amides, esters, hydrazides, and subsequently, hydrazones. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity, thereby optimizing its therapeutic index. This guide provides detailed protocols for the synthesis of key derivatives from 2-Methyl-5-nitrofuran-3-carboxylic acid and outlines the rationale behind these synthetic strategies.

Core Synthetic Strategy: Derivatization of the Carboxylic Acid Moiety

The primary synthetic approach involves the activation of the carboxylic acid group of 2-Methyl-5-nitrofuran-3-carboxylic acid to facilitate nucleophilic acyl substitution. Two principal pathways are detailed herein: the synthesis of carboxamides via an acid chloride intermediate and the synthesis of hydrazide-hydrazones via an ester and hydrazide intermediate. These pathways are chosen for their reliability, high yields, and the extensive history of their products exhibiting significant biological activity.[4][5][6]

Pathway 1: Synthesis of N-Substituted Carboxamides

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. The direct reaction with an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated." A common and effective method is the conversion to a highly reactive acyl chloride. This intermediate readily reacts with a wide range of primary and secondary amines to form stable amide bonds. This approach is advantageous for its efficiency and the commercial availability of diverse amine building blocks, enabling the creation of a large library of candidate compounds.[7][8]

G A 2-Methyl-5-nitrofuran- 3-carboxylic acid C 2-Methyl-5-nitrofuran- 3-carbonyl chloride (Reactive Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E N-Substituted-2-methyl-5-nitrofuran- 3-carboxamide (Final Product) C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R₁R₂NH) Pyridine or Et₃N (Base)

Caption: Workflow for the synthesis of N-substituted carboxamides.

Pathway 2: Synthesis of Hydrazide-Hydrazones

The hydrazide-hydrazone moiety is a well-established pharmacophore in many biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][9][10] This synthetic route proceeds in three key steps. First, the starting carboxylic acid is converted to a methyl or ethyl ester to enhance its reactivity towards nucleophiles. Second, the ester is treated with hydrazine hydrate to yield the crucial 2-methyl-5-nitrofuran-3-hydrazide intermediate. Finally, this hydrazide undergoes a condensation reaction with various aromatic or heterocyclic aldehydes to produce the target hydrazide-hydrazone derivatives. This modular approach allows for significant structural diversity in the final products.

G cluster_0 cluster_1 cluster_2 A 2-Methyl-5-nitrofuran- 3-carboxylic acid C Ethyl 2-Methyl-5-nitrofuran- 3-carboxylate A->C Esterification B Ethanol (EtOH) cat. H₂SO₄, Reflux E 2-Methyl-5-nitrofuran- 3-hydrazide C->E Hydrazinolysis D Hydrazine Hydrate (N₂H₄·H₂O), Reflux G Hydrazide-Hydrazone (Final Product) E->G Condensation F Substituted Aldehyde (R-CHO), cat. AcOH

Caption: Multi-step workflow for hydrazide-hydrazone synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and hydrazine hydrate are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Ethyl 2-Methyl-5-nitrofuran-3-carboxylate
  • Rationale: Fischer esterification is a classic and cost-effective method for converting a carboxylic acid into an ester. The ester serves as a stable, easily purified intermediate that is more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid.

  • Materials:

    • 2-Methyl-5-nitrofuran-3-carboxylic acid (1 equivalent)

    • Anhydrous Ethanol (20-30 mL per gram of carboxylic acid)

    • Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)

  • Procedure:

    • Suspend 2-Methyl-5-nitrofuran-3-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Methyl-5-nitrofuran-3-hydrazide
  • Rationale: The hydrazide is the key building block for the synthesis of hydrazones. It is formed via the nucleophilic attack of hydrazine on the carbonyl carbon of the ester synthesized in Protocol 1.[5][10]

  • Materials:

    • Ethyl 2-Methyl-5-nitrofuran-3-carboxylate (1 equivalent)

    • Hydrazine Hydrate (80-99%) (3-5 equivalents)

    • Ethanol or Isopropanol

  • Procedure:

    • Dissolve the ethyl ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. A precipitate may form during the reaction.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the product under vacuum to yield the pure hydrazide.

Protocol 3: General Procedure for Synthesis of 2-Methyl-5-nitrofuran-3-hydrazide-hydrazones
  • Rationale: This acid-catalyzed condensation reaction forms a stable C=N double bond, linking the nitrofuran core to a variety of (hetero)aromatic systems provided by the aldehyde. This final step allows for extensive structural diversification to explore structure-activity relationships (SAR).[5][6]

  • Materials:

    • 2-Methyl-5-nitrofuran-3-hydrazide (1 equivalent)

    • Substituted Aldehyde (1-1.1 equivalents)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Procedure:

    • Suspend the 2-Methyl-5-nitrofuran-3-hydrazide in ethanol in a round-bottom flask.

    • Add the substituted aldehyde to the suspension.

    • Add the catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 2-8 hours. The reaction mixture usually becomes clear before the product begins to precipitate.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and then in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Dry the final hydrazide-hydrazone product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/ethanol mixture.

Data Presentation: Characterization and Bioactivity

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations for a Hydrazide-Hydrazone Derivative
¹H NMR Signals for furan ring proton, methyl group protons, aromatic protons from the aldehyde moiety, and characteristic downfield singlets for N-H and N=CH protons.
¹³C NMR Resonances corresponding to all unique carbon atoms, including the furan ring, methyl group, C=O (amide), and C=N (imine) carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), C=N stretching (~1570-1620 cm⁻¹), and N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1340-1370 cm⁻¹).[1]
Mass Spectrometry A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target compound.
In Vitro Antineoplastic Evaluation

The synthesized compounds are typically screened for their cytotoxic activity against a panel of human cancer cell lines. The MTT or SRB assays are commonly employed methods to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).[1][11]

Compound IDDerivative TypeMCF-7 (Breast) IC₅₀ (µM)[1]HCT-116 (Colon) IC₅₀ (µM)[2]MDA-MB-231 (Breast) IC₅₀ (µM)[1]
NF-Amide-01 4-Chloroaniline Amide8.512.19.2
NF-Hydrazone-01 4-Nitrobenzaldehyde Hydrazone2.13.51.8
NF-Hydrazone-02 4-Hydroxybenzaldehyde Hydrazone5.67.86.3
DoxorubicinReference Drug0.50.80.6
(Note: Data are hypothetical and for illustrative purposes only)

The results from such screenings guide further optimization, aiming to develop derivatives with sub-micromolar potency and high selectivity for cancer cells over normal cells.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. Available at: [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. Available at: [Link]

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. Available at: [Link]

  • Synthesis of new hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

  • Scheme 2. Synthesis of 2-Methyl-5-nitroimidazole−Isatin Conjugates and... ResearchGate. Available at: [Link]

  • Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. ResearchGate. Available at: [Link]

  • Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. Available at: [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Semantic Scholar. Available at: [Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. PMC. Available at: [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Available at: [Link]

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Application

NMR spectroscopy characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid

An In-depth Technical Guide to the NMR Spectroscopy Characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid Introduction: Elucidating the Structure of a Substituted Nitrofuran 2-Methyl-5-nitrofuran-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR Spectroscopy Characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid

Introduction: Elucidating the Structure of a Substituted Nitrofuran

2-Methyl-5-nitrofuran-3-carboxylic acid is a heterocyclic organic compound featuring a furan core substituted with a methyl group, a nitro group, and a carboxylic acid. As with many nitrofuran derivatives, this class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities.[1] The precise arrangement of these functional groups on the furan ring is critical to the molecule's chemical reactivity, stability, and pharmacological effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such small organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the protocols and expected spectral features for the complete NMR characterization of 2-Methyl-5-nitrofuran-3-carboxylic acid. We will proceed from foundational principles of sample preparation to the nuanced interpretation of 1D and 2D NMR data, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Part 1: Sample Preparation Protocol

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[3] A properly prepared sample ensures high-resolution spectra free from artifacts that can obscure crucial information. The following protocol outlines the best practices for preparing a high-quality sample of 2-Methyl-5-nitrofuran-3-carboxylic acid for analysis.

Materials and Equipment
  • 2-Methyl-5-nitrofuran-3-carboxylic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes, clean and unscratched[5][6]

  • NMR caps

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Glass Pasteur pipettes

  • Small glass vial

  • Glass wool

  • Vortex mixer (optional)

Step-by-Step Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR spectra and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field. For 2-Methyl-5-nitrofuran-3-carboxylic acid, the carboxylic acid proton is of interest. Therefore, aprotic polar solvents such as DMSO-d₆ or Acetone-d₆ are recommended to ensure the acidic proton is observable and does not exchange with solvent protons, as would happen in D₂O.

  • Weighing the Sample: Accurately weigh the compound. For routine ¹H NMR, 5-25 mg is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration is required, typically 50-100 mg dissolved in 0.6-0.7 mL of solvent.[4][6] It is advisable to prepare a more concentrated sample to facilitate both ¹H and subsequent ¹³C experiments.

  • Dissolution: Prepare the sample in a small, clean glass vial, not directly in the NMR tube.[4] This allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[4] Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Filtration (Critical Step): All NMR samples must be filtered to remove any suspended particulate matter. Solid particles distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by the spectrometer's shimming process.[3]

    • Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.[3]

    • Using the pipette, filter the solution from the vial directly into the NMR tube. The final solution should be completely clear.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the cap and the very top of the NMR tube clearly. Do not use paper labels on the body of the tube, as they can affect the tube's balance and spinning.[5]

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality spectra on a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (5-25 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve In small vial filtrate 3. Filter through Glass Wool into NMR Tube dissolve->filtrate Ensure homogeneity shim 4. Insert & Shim (Tune magnetic field) filtrate->shim H1 5. Acquire ¹H Spectrum shim->H1 C13 6. Acquire ¹³C Spectrum (Proton Decoupled) H1->C13 D2 7. (Optional) Acquire 2D Spectra (COSY, HSQC) C13->D2 process 8. Process Data (Fourier Transform, Phasing) D2->process interpret 9. Interpret Spectra & Assign Signals process->interpret report 10. Report Structure interpret->report

Caption: General workflow for NMR characterization.

Recommended Acquisition Parameters
Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width0 - 16 ppmTo cover all expected proton signals, including the downfield carboxylic acid proton.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay (d1)1-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.
¹³C NMR Spectral Width0 - 200 ppmTo cover the full range of carbon chemical shifts, including the carbonyl carbon.[7]
Acquisition ModeProton DecoupledTo simplify the spectrum to single lines for each unique carbon and enhance signal via the Nuclear Overhauser Effect (NOE).
Relaxation Delay (d1)2 secondsA standard value for qualitative spectra.
Number of Scans1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.

Part 3: Predicted Spectral Analysis and Interpretation

While no specific literature spectrum for 2-Methyl-5-nitrofuran-3-carboxylic acid is readily available, we can confidently predict the ¹H and ¹³C NMR spectra by analyzing the electronic effects of the substituents on the furan ring and by drawing comparisons with similar structures.[8][9][10]

Structure and Numbering:

Predicted ¹H NMR Spectrum

The molecule has three distinct types of protons, leading to three expected signals (plus the solvent residual peak).

  • -COOH Proton: The proton of the carboxylic acid group is highly deshielded and is expected to appear far downfield, typically in the 10-13 ppm range. It will appear as a broad singlet due to hydrogen bonding and exchange phenomena.

  • Furan Ring Proton (H4): There is only one proton directly attached to the furan ring. It is at the C4 position. This proton will be significantly influenced by the adjacent electron-withdrawing nitro group (-NO₂) at C5 and the oxygen heteroatom. Its chemical shift is predicted to be in the aromatic/heteroaromatic region, likely around 7.5-8.5 ppm . Since there are no adjacent protons, it will appear as a singlet .

  • Methyl Protons (-CH₃): The protons of the methyl group at C2 are attached to an aromatic ring system. They are expected to appear as a singlet (no adjacent protons) in the upfield region, typically around 2.5-3.0 ppm .

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
H4 (furan)7.5 - 8.5Singlet1H
-CH₃2.5 - 3.0Singlet3H
Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms, so six signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and is expected in the 160-175 ppm range.[11]

  • Furan Ring Carbons:

    • C5: Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly downfield, likely in the 150-160 ppm range.

    • C2: Attached to the oxygen and the methyl group, this carbon will also be downfield, predicted around 145-155 ppm . The chemical shift for C2 in furan itself is ~142 ppm.

    • C3: Attached to the carboxylic acid group, this carbon's chemical shift will be influenced by the carbonyl, likely appearing in the 120-130 ppm range.

    • C4: This is the only carbon on the furan ring bonded to a hydrogen. It will likely be the most upfield of the ring carbons, predicted in the 115-125 ppm range.

  • Methyl Carbon (-CH₃): This carbon will appear furthest upfield, typically in the 10-20 ppm range.[11]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C OOH160 - 175Carboxylic acid carbonyl carbon.
C5150 - 160Attached to electron-withdrawing -NO₂ group.
C2145 - 155Attached to ring oxygen and methyl group.
C3120 - 130Attached to electron-withdrawing -COOH group.
C4115 - 125Ring carbon attached to a proton.
-C H₃10 - 20Aliphatic methyl carbon.[11]

Part 4: 2D NMR for Unambiguous Structural Confirmation

To confirm these assignments and validate the structure, 2D NMR experiments are invaluable.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is the most effective way to definitively assign the protonated carbons. We would expect to see correlations between the proton at ~8.0 ppm and the carbon at ~120 ppm (H4-C4), and between the methyl protons at ~2.7 ppm and the methyl carbon at ~15 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons.

Predicted HMBC Correlations Diagram

G cluster_mol 2-Methyl-5-nitrofuran-3-carboxylic acid C2 C2 C3 C3 CH3 CH₃ C4 C4 COOH COOH C5 C5 H4 H4 O1 O NO2 NO₂ CH3->C2 ²J CH3->C3 ³J H4->C2 ⁴J (weak) H4->C3 ²J H4->C5 ²J

Caption: Key expected long-range HMBC correlations.

Expected Key HMBC Correlations:

  • Methyl Protons (-CH₃) will show a strong correlation to C2 (a two-bond or ²J coupling) and a weaker correlation to C3 (a three-bond or ³J coupling). This confirms the methyl group is at the C2 position.

  • Furan Proton (H4) will show strong correlations to its adjacent carbons, C3 and C5 (²J couplings). This confirms the proton is at the C4 position, between the carboxyl- and nitro-bearing carbons.

By combining the information from 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments, a complete and unambiguous structural assignment of 2-Methyl-5-nitrofuran-3-carboxylic acid can be achieved with a high degree of confidence.

References

  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Small molecule NMR sample preparation. University of Illinois Urbana-Champaign. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Dey, A. L. (2023). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. [Link]

  • Dey, A. L. (2023). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. [Link]

  • Khmel'nitskii, L. I., et al. (1990). 14N NMR spectroscopy of nitrofuroxans-qualitative and quantitative method for their determination. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
  • Gready, J. E., et al. (1983). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Chemical shifts. University of Regensburg. [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Ferino, G., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • Furan, 2-methyl-5-nitro-. PubChem. [Link]

  • 5-Nitrofuran-2-carboxylic acid. Cheméo. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • 1H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. MDPI. [Link]

  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Chinese Science Bulletin. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. [Link]

  • 5-Nitro-2-furancarboxylic acid methyl ester. NIST WebBook. [Link]

Sources

Method

Application Note: In Vitro Antimicrobial Assay Protocols for 2-Methyl-5-nitrofuran-3-carboxylic acid

Executive Summary 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS No. 129423-27-4) is a synthetic nitrofuran derivative with potent antimicrobial potential[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-nitrofuran-3-carboxylic acid (CAS No. 129423-27-4) is a synthetic nitrofuran derivative with potent antimicrobial potential[1]. As the crisis of antimicrobial resistance (AMR) escalates, revisiting and optimizing the nitrofuran class has become a critical priority in drug development[2]. This application note provides researchers and pharmaceutical scientists with a comprehensive, self-validating methodological framework for evaluating the in vitro antimicrobial efficacy of 2-Methyl-5-nitrofuran-3-carboxylic acid. By grounding our protocols in Clinical and Laboratory Standards Institute (CLSI) guidelines[3][4], this guide ensures that all generated data is robust, reproducible, and translationally relevant.

Mechanistic Rationale & Assay Causality

To design an effective in vitro assay, one must understand the molecular causality of the test compound. 2-Methyl-5-nitrofuran-3-carboxylic acid, like other nitrofurans, functions as a prodrug[2]. It possesses no intrinsic bactericidal activity in its native state.

Once the compound diffuses into the bacterial cytoplasm, it is intercepted by bacterial flavoproteins—specifically, type I oxygen-insensitive nitroreductases such as NfsA and NfsB in Escherichia coli[2][5]. These enzymes utilize NADPH/NADH and flavin mononucleotide (FMN) to catalyze the stepwise reduction of the 5-nitro group[5]. This reduction generates highly reactive, short-lived electrophilic intermediates (nitroso and hydroxylamino derivatives)[2][5]. These intermediates act as "molecular projectiles," non-specifically damaging bacterial DNA, halting ribosomal protein synthesis, and disrupting the citric acid cycle[6][7].

Because the drug's activation is entirely dependent on bacterial metabolism, experimental conditions (such as oxygen tension, media composition, and the metabolic state of the inoculum) directly dictate the assay's outcome.

MoA Prodrug 2-Methyl-5-nitrofuran- 3-carboxylic acid Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Cellular Uptake Intermediate Reactive Intermediates (Nitroso / Hydroxylamino) Enzyme->Intermediate NADPH/FMN Reduction Target1 Ribosomal Proteins (Inhibits Translation) Intermediate->Target1 Target2 Bacterial DNA/RNA (Strand Breakage) Intermediate->Target2 Target3 Citric Acid Cycle (Metabolic Disruption) Intermediate->Target3

Bacterial nitroreductase-mediated activation of nitrofuran derivatives and downstream targets.

Pre-Analytical Considerations

Before initiating the protocols, the following physicochemical properties of 2-Methyl-5-nitrofuran-3-carboxylic acid must be managed to ensure assay integrity:

  • Solubility: Nitrofuran carboxylic acids often exhibit poor aqueous solubility. Prepare the primary stock solution (e.g., 10 mg/mL) in 100% Dimethyl Sulfoxide (DMSO)[8]. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Photostability: The furan ring and nitro group are susceptible to photodegradation. All stock solutions must be prepared in amber vials and protected from direct laboratory light during incubation.

  • Self-Validating QC System: To validate the assay, you must run parallel tests using standard quality control (QC) strains. If the MIC of the QC strain falls outside the expected range, the entire plate must be invalidated.

Quantitative Data Summary: Quality Control Ranges

The following table outlines the expected MIC ranges for standard nitrofuran derivatives against CLSI/EUCAST recommended QC strains[9][10]. Use these as a benchmark for validating your 2-Methyl-5-nitrofuran-3-carboxylic acid assays.

Quality Control StrainCLSI Acceptable Range (µg/mL)EUCAST Acceptable Range (µg/mL)Metabolic Rationale
Escherichia coli ATCC 2592216 - 644 - 16High baseline NfsA/NfsB expression.
Staphylococcus aureus ATCC 292138 - 32N/AValidates Gram-positive membrane permeability.
Enterococcus faecalis ATCC 292124 - 16N/AValidates efficacy against common uropathogens.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the CLSI M07 standard for aerobic bacteria[3][4]. The MIC determines the lowest concentration of the compound that prevents visible microbial growth[11][12].

Step-by-Step Methodology
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium ions stabilize the bacterial outer membrane, ensuring consistent drug permeability.

  • Compound Dilution:

    • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

    • Add 100 µL of the working solution of 2-Methyl-5-nitrofuran-3-carboxylic acid (e.g., 256 µg/mL in CAMHB) to column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the Growth Control (no drug).

    • Column 12 serves as the Sterility Control (media only).

  • Inoculum Standardization:

    • Select 3-5 isolated colonies of the test organism from an overnight agar plate.

    • Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[9][11].

    • Dilute this suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. The final bacterial concentration in each well is exactly 5×105 CFU/mL[12].

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35±2°C for 16–20 hours in ambient air[12].

  • Reading: Determine the MIC by identifying the lowest concentration well that exhibits no visible turbidity (growth)[12].

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Because nitrofurans can exhibit either bacteriostatic or bactericidal effects depending on the concentration and the specific pathogen[5], an MBC assay is required. The MBC identifies the lowest concentration required to kill ≥99.9% (a 3-log reduction) of the initial bacterial inoculum[11][12].

Step-by-Step Methodology
  • Selection: Following the 16-20 hour MIC reading, identify all wells showing no visible growth (the MIC well and all concentrations above it)[11].

  • Subculture: Gently pipette the contents of these clear wells to resuspend any settled, non-replicating bacteria. Extract 10 µL from each well.

  • Plating: Spot-plate or spread the 10 µL aliquots onto drug-free Tryptic Soy Agar (TSA) or Mueller-Hinton Agar plates[11][12].

  • Incubation: Incubate the plates at 35±2°C for an additional 24 hours.

  • Interpretation: Count the resulting colonies. Since the initial well contained 5×105 CFU/mL, a 10 µL sample contains 5,000 CFU. A 99.9% kill rate allows for a maximum of 5 surviving colonies. The lowest concentration yielding ≤5 colonies is the MBC[12].

Workflow Prep Prepare Serial Dilutions (0.125 - 128 µg/mL) Inoculate Inoculate 5x10^5 CFU/mL in CAMHB Prep->Inoculate Incubate Incubate 35°C 16-20 Hours Inoculate->Incubate ReadMIC Read MIC (No Visible Growth) Incubate->ReadMIC Plate Subculture Clear Wells onto Agar Plates ReadMIC->Plate ReadMBC Read MBC (≥99.9% Kill) Plate->ReadMBC

Sequential workflow from Broth Microdilution (MIC) to Agar Subculture (MBC) determination.

Protocol 3: Time-Kill Kinetics

While MIC and MBC provide endpoint data, Time-Kill Kinetics map the pharmacodynamic profile of 2-Methyl-5-nitrofuran-3-carboxylic acid, revealing how rapidly the compound exerts its bactericidal effect.

Step-by-Step Methodology
  • Preparation: Prepare flasks containing 10 mL of CAMHB supplemented with the compound at concentrations of 0.5×, 1×, 2×, 4×, and 8× the established MIC. Include a drug-free growth control flask.

  • Inoculation: Inoculate all flasks with a logarithmic-phase bacterial culture to achieve a starting density of 5×105 CFU/mL.

  • Sampling: Incubate the flasks at 35±2°C with shaking (150 rpm). At predetermined time points (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots from each flask.

  • Quantification: Serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁶) and plate 10 µL of each dilution onto agar plates.

  • Analysis: After 24 hours of incubation, count the colonies to calculate CFU/mL. Plot log10​ CFU/mL against time. A bactericidal effect is confirmed if the compound achieves a ≥3 log10​ decrease in CFU/mL compared to the initial inoculum at time zero.

Data Interpretation & Troubleshooting

  • Trailing Endpoints: Nitrofurans can sometimes cause "trailing" in microdilution assays, where a faint haze of growth persists below the true MIC. This occurs due to the gradual depletion of the active compound or delayed metabolic shutdown. Always read the MIC at the concentration where an abrupt, significant reduction in growth occurs (≥80% reduction compared to the control).

  • Elevated MICs in Anaerobic Conditions: If testing facultative anaerobes under strict anaerobic conditions, MIC values may shift. While type I nitroreductases are oxygen-insensitive, alternative metabolic pathways under anaerobic conditions can alter the rate of prodrug reduction[5].

  • Precipitation: If visible precipitation occurs in the well, the compound has fallen out of solution. Ensure the DMSO stock is thoroughly mixed and that the final aqueous dilution does not exceed the compound's thermodynamic solubility limit.

References

  • NIH PMC. "Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections". National Institutes of Health.[Link]

  • Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More". Emery Pharma. [Link]

  • Protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method". Protocols.io. [Link]

  • Creative Diagnostics. "Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral". Creative Diagnostics.[Link]

  • PLOS Pathogens. "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance". PLOS. [Link]

  • Liv Hospital. "Nitrofurantoin". Liv Hospital. [Link]

  • ResearchGate. "Mechanism of nitrofuran activation and resistance". ResearchGate. [Link]

  • CLSI. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". Clinical and Laboratory Standards Institute. [Link]

Sources

Application

Step-by-step esterification of 2-Methyl-5-nitrofuran-3-carboxylic acid

Application Note & Protocol A Robust Protocol for the Acid-Catalyzed Esterification of 2-Methyl-5-nitrofuran-3-carboxylic acid Introduction: The Significance of Furan Esters 2-Methyl-5-nitrofuran-3-carboxylic acid is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Protocol for the Acid-Catalyzed Esterification of 2-Methyl-5-nitrofuran-3-carboxylic acid

Introduction: The Significance of Furan Esters

2-Methyl-5-nitrofuran-3-carboxylic acid is a heterocyclic compound featuring a furan ring, a structural motif present in many biologically active molecules. The nitro group and carboxylic acid functionalities make it a versatile building block in medicinal chemistry and drug development. Esters derived from this acid are of significant interest as potential therapeutic agents or key intermediates in their synthesis. For instance, derivatives of nitrofurans are known for their antibacterial properties.[1][2]

This application note provides a detailed, step-by-step protocol for the esterification of 2-Methyl-5-nitrofuran-3-carboxylic acid using a classic Fischer-Speier esterification approach.[3] We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and address critical safety and handling considerations associated with nitrofuran compounds.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] The reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by actively removing water as it is formed.[3][5]

The mechanism proceeds through several distinct, reversible steps:[6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the final proton, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: H₂O Elimination cluster_3 Step 5: Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid Catalyst H_plus H⁺ Protonated_Acid2 R-C(OH)₂⁺ Alcohol R'-OH Tetra_Intermediate R-C(OH)₂(O⁺HR') Tetra_Intermediate2 R-C(OH)(O⁺H₂)(OR') Tetra_Intermediate->Tetra_Intermediate2 Proton Transfer Protonated_Acid2->Tetra_Intermediate Protonated_Ester R-C(O⁺H)(OR') Tetra_Intermediate2->Protonated_Ester Water H₂O Tetra_Intermediate2->Water Leaving Group Protonated_Ester2 R-C(O⁺H)(OR') Final_Ester R-COOR' Protonated_Ester2->Final_Ester Regenerates Catalyst H_plus_out H⁺ Protonated_Ester2->H_plus_out

Figure 1: The generalized mechanism of Fischer-Speier Esterification.

Critical Safety & Handling Protocols

Nitrofuran derivatives demand rigorous safety protocols. These compounds should be handled with care, assuming they are potentially hazardous.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[8][10]

  • Ventilation: All manipulations involving 2-Methyl-5-nitrofuran-3-carboxylic acid and its derivatives must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Spill & Waste Management: In case of a spill, avoid generating dust.[1] Dampen the material with a suitable solvent (e.g., water) before carefully sweeping it into a sealed container for hazardous waste disposal.[1] All chemical waste must be disposed of according to local, state, and federal regulations.[1]

  • General Handling: Avoid all personal contact, including skin and eye contact and inhalation.[1] Do not eat, drink, or smoke in the laboratory area.[2] Wash hands thoroughly with soap and water after handling.[2]

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-nitrofuran-3-carboxylate

This section details a representative procedure for the synthesis of the ethyl ester. This protocol can be adapted for other primary or secondary alcohols by adjusting the reaction temperature to the boiling point of the chosen alcohol.

Reagent / MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
2-Methyl-5-nitrofuran-3-carboxylic acid185.115.00 g27.0Starting Material
Anhydrous Ethanol (EtOH)46.07100 mL1710Reagent and Solvent
Concentrated Sulfuric Acid (H₂SO₄)98.081.0 mL18.4Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For neutralization
Brine (Saturated NaCl solution)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent
Ethyl Acetate (EtOAc)-~200 mL-Extraction solvent
Round-bottom flask (250 mL)-1-Reaction vessel
Reflux condenser-1--
Heating mantle with magnetic stirrer-1--
Separatory funnel (500 mL)-1-For workup
Rotary evaporator-1-For solvent removal

The reaction is performed under reflux conditions to maintain the necessary temperature for the reaction to proceed at a reasonable rate.

Reaction_Setup cluster_flask Heating Mantle Flask 250 mL Round-Bottom Flask - Carboxylic Acid - Ethanol - H₂SO₄ Catalyst - Stir Bar Condenser Reflux Condenser (Water In/Out) Flask->Condenser Reflux

Figure 2: Standard laboratory setup for Fischer Esterification under reflux.

  • Reagent Addition: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-nitrofuran-3-carboxylic acid (5.00 g, 27.0 mmol).

  • Solvent & Catalyst: Add anhydrous ethanol (100 mL) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: The large excess of ethanol serves as both the solvent and a reactant, driving the reaction equilibrium towards the ester product as dictated by Le Châtelier's principle.[5] The sulfuric acid is a catalyst that protonates the carbonyl group, making it more susceptible to nucleophilic attack.[3][11]

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain this temperature with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically (e.g., every hour) and spot them on a TLC plate, using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting carboxylic acid spot is no longer visible. Typical reaction times can range from 4 to 10 hours.[3]

  • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality Note: The desired ester product is more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from water-soluble components.

  • Washing & Neutralization: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) or until effervescence ceases. This step neutralizes any remaining sulfuric acid catalyst and unreacted carboxylic acid.[12] Follow this with a wash using brine (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying & Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12] Swirl the flask for 5-10 minutes. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude ester product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.[13]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Ineffective catalyst (e.g., old or wet acid).- Insufficient heating.- Water present in reagents.- Use fresh, concentrated H₂SO₄.- Ensure the mixture is at a steady reflux.- Use anhydrous alcohol.
Incomplete Reaction - Insufficient reaction time.- Equilibrium reached without full conversion.- Increase the reflux time and continue monitoring by TLC.- Consider removing water using a Dean-Stark apparatus, especially for less reactive alcohols.[3][12]
Dark/Polymerized Product - Reaction temperature too high.- Extended reaction time with strong acid.- Maintain a gentle, controlled reflux.- Do not leave the reaction heating unnecessarily long after completion.
Difficult Emulsion during Workup - Impurities acting as surfactants.- Add more brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the emulsified layer through a pad of celite.
References
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS NITROFURANTOIN RELATED COMPOUND A. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]

  • Shi, H. C., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of 2,5-furan-dicarboxylic acid.
  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 2-Methyl-5-nitrofuran-3-carboxylic acid

Technical Support Center: 2-Methyl-5-nitrofuran-3-carboxylic acid Guide Objective: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-5-nitrofuran-3-carboxylic acid

Guide Objective: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-Methyl-5-nitrofuran-3-carboxylic acid. It provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to offer both theoretical understanding and practical, step-by-step protocols for solubility enhancement.

Compound Profile & Inherent Challenge

2-Methyl-5-nitrofuran-3-carboxylic acid possesses a chemical structure that presents a significant hurdle for aqueous solubility. The molecule contains a hydrophobic furan ring, further substituted with a nonpolar methyl group and a moderately polar nitro group. The key to manipulating its solubility lies in the ionizable carboxylic acid functional group (-COOH). In its protonated (neutral) state, the molecule has very limited interaction with water. However, upon deprotonation to its carboxylate anion (R-COO⁻), its solubility can increase dramatically.[1][2] Our strategies will primarily exploit this chemical property, with alternative methods provided for experimental conditions where pH modification is not viable.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-5-nitrofuran-3-carboxylic acid so poorly soluble in neutral water? A1: The poor solubility is a direct result of its molecular structure. The furan ring and methyl group are hydrophobic, creating an unfavorable interaction with the polar hydrogen-bonding network of water. At neutral pH, the carboxylic acid group remains largely in its protonated (R-COOH) form, which is not charged and cannot form strong ion-dipole interactions with water, making the overall molecule difficult to dissolve.[3]

Q2: I tried dissolving the compound by heating it in water, but it crashed out upon cooling. Why? A2: For many furan-based carboxylic acids, solubility is endothermic, meaning it increases with temperature.[4][5] You were able to dissolve more compound at a higher temperature, creating a supersaturated solution. As the solution cooled, the solubility limit decreased, and the excess, undissolved compound precipitated out of the solution. While heating can help increase the rate of dissolution, it may not be sufficient to create a stable solution at your target experimental temperature.

Q3: My compound dissolved perfectly when I added a base, but it precipitated after I added my other experimental reagents. What happened? A3: This is a classic case of a pH shift. You successfully dissolved the compound by converting it to its highly soluble carboxylate salt form at a basic pH.[6] It is highly probable that your subsequent reagents were acidic or were dissolved in an acidic buffer, which lowered the overall pH of your solution. This drop in pH protonated the carboxylate ions back to the much less soluble carboxylic acid form, causing precipitation.[4] We recommend checking the pH of all reagents before addition or using a buffered system.

Q4: Can I use organic solvents to dissolve the compound first and then add it to my aqueous buffer? A4: Yes, this is a common strategy known as "pre-dissolution." However, it must be done with caution. You should use a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4] Dissolve the compound at a high concentration in the minimum required volume of the organic solvent. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously. Be aware that if the final concentration of the organic solvent is too low, the compound may still precipitate. It is crucial to determine the maximum percentage of the organic solvent your system can tolerate without affecting your experiment.

Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment & Salt Formation

This is the most direct and effective method for this class of compounds. The underlying principle is the acid-base reaction of the carboxylic acid group.[6][7]

Q: How can I systematically use pH to dissolve my compound?

A: By raising the pH of the aqueous solution above the pKa of the carboxylic acid, you deprotonate it, forming a highly soluble salt.

Experimental Protocol: pH-Based Dissolution
  • Preparation: Weigh the desired amount of 2-Methyl-5-nitrofuran-3-carboxylic acid.

  • Initial Slurry: Add a portion of your total desired volume of purified water (e.g., 80%) to create a slurry.

  • Base Titration: While stirring vigorously, add a 0.1 M to 1 M solution of a suitable base (e.g., NaOH, KOH) dropwise. The solid should begin to dissolve as the pH increases.

  • Endpoint: Continue adding the base until all the solid has dissolved completely. A clear solution indicates the formation of the soluble salt.

  • pH Adjustment & Final Volume: Measure the pH of the solution. If necessary, adjust it carefully. Add the remaining water to reach the final desired concentration and volume. Causality Note: Adding the base converts the insoluble R-COOH into the soluble R-COO⁻Na⁺. This is an equilibrium-driven process; a sufficiently high pH ensures the equilibrium lies far to the side of the soluble salt.[1][2]

Q: Which base should I choose for salt formation?

A: The choice of base (counterion) can impact not only solubility but also the stability and handling properties of the final salt.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are strong, common, and effective bases that form highly soluble salts. They are the recommended starting point for most in vitro applications.[8]

  • Sodium Bicarbonate (NaHCO₃): A weaker base that can also be used. The reaction will produce CO₂ gas.[6] It is useful if you need to avoid very high pH values.

  • Organic Amines (e.g., Tromethamine, Meglumine): These are often used in pharmaceutical formulations to create crystalline, stable salts with improved properties.[9][10] For example, salts made with amines containing hydroxyl groups can show a substantial increase in solubility compared to the parent drug.[10]

Workflow for pH-Solubility Profiling

This workflow helps you determine the minimum pH required for complete dissolution at your target concentration.

cluster_prep Preparation cluster_process Equilibration & Analysis cluster_result Result A Create multiple vials with a known excess of compound B Add a series of buffers with increasing pH (e.g., pH 4 to 9) A->B C Equilibrate vials at a constant temperature (e.g., 24-48h with shaking) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify dissolved compound in the supernatant (e.g., via HPLC or UV-Vis) D->E F Plot Solubility vs. pH E->F G Identify minimum pH for target concentration F->G

Caption: Workflow for determining a pH-solubility profile.

Troubleshooting Guide 2: Co-Solvent Systems

Use this method when your experimental system cannot tolerate changes in pH or when salt formation does not provide sufficient solubility. A co-solvent is an organic solvent that is miscible with water and helps dissolve non-polar compounds by reducing the overall polarity of the solvent system.[11][12]

Q: How do I select and use a co-solvent effectively?

A: The goal is to find a biocompatible co-solvent that dissolves the compound at a concentration that does not interfere with your downstream application.

Table 1: Common Co-solvents for Aqueous Formulations
Co-SolventTypical Concentration RangeKey Characteristics
DMSO 0.1% - 10% (lower for cell-based assays)High solubilizing power for many compounds.[4] Can be toxic to cells at higher concentrations.
Ethanol 1% - 20%Good solubilizer, commonly used in pharmaceuticals.[13] Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5% - 40%Common pharmaceutical excipient with low toxicity.[13]
Polyethylene Glycol 400 (PEG 400) 10% - 50%Low toxicity, often used in oral and parenteral formulations.[13]
Experimental Protocol: Co-Solvent Screening
  • Stock Solution: Prepare a concentrated stock solution of your compound in a pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v in water or buffer).

  • Titration: Add a small, known amount of the stock solution to each co-solvent blend. Observe for precipitation.

  • Equilibration: Vortex and let the solutions stand for a period (e.g., 1-2 hours) to check for delayed precipitation.

  • Determine Optimal Blend: Identify the lowest percentage of co-solvent that keeps your compound in solution at the target concentration. Trustworthiness Check: A stable solution should remain clear after an extended period (e.g., 24 hours) at the intended storage temperature.

Mechanism of Co-Solvency

Caption: Co-solvents reduce solvent polarity, enabling dissolution.

Troubleshooting Guide 3: Complexation with Cyclodextrins

This advanced technique is ideal for increasing solubility while avoiding organic solvents, which is often critical for in vivo studies or sensitive biological assays. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble inclusion complex.[14][15][16]

Q: Which cyclodextrin should I use and how do I prepare a complex?

A: The choice depends on the size and shape of your molecule. For a molecule like 2-Methyl-5-nitrofuran-3-carboxylic acid, β-cyclodextrins and their derivatives are excellent starting points.

Table 2: Common Cyclodextrins for Pharmaceutical Use
Cyclodextrin DerivativeKey Advantage
β-Cyclodextrin (β-CD) Most common and cost-effective; cavity size is suitable for many drug molecules.
Hydroxypropyl-β-CD (HP-β-CD) Significantly higher aqueous solubility and lower toxicity than parent β-CD.[17] Highly recommended for biological applications.
Sulfobutylether-β-CD (SBE-β-CD) High solubility and a charged structure that can further enhance complexation.
Experimental Protocol: Kneading Method for Complexation
  • Molar Ratio: Determine the desired molar ratio of Drug:CD (start with 1:1 and 1:2).

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water to create a paste-like consistency.

  • Incorporation: Slowly add the powdered 2-Methyl-5-nitrofuran-3-carboxylic acid to the paste and triturate (mix and grind) vigorously for 30-60 minutes. This is the "kneading" step. Causality Note: The mechanical energy from kneading, combined with the minimal amount of water, forces the hydrophobic drug molecule into the hydrophobic cavity of the cyclodextrin.

  • Drying: Dry the resulting product in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer (freeze-dryer).

  • Final Product: The resulting dry powder is the drug-CD complex, which should be readily soluble in water. To test, simply add the powder to water and stir; it should dissolve much more readily than the parent compound.

Mechanism of Cyclodextrin Inclusion

cluster_system Drug Hydrophobic Drug (Guest) Complex Soluble Drug-CD Complex Drug->Complex Encapsulation CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior CD->Complex

Caption: Encapsulation of a guest drug in a host cyclodextrin.

Summary & Recommendations

TechniquePrimary MechanismProsConsBest For...
pH Adjustment Ionization to a saltHigh solubility increase, simple, cost-effectiveOnly for ionizable compounds, pH change may affect experimentInitial screening, in vitro buffer preparations
Co-solvency Reducing solvent polarityEffective for non-ionizable compounds, easy to screenPotential for solvent toxicity/interference, risk of precipitation on dilutionIn vitro assays where pH must be constant, stock solutions
Complexation Host-guest encapsulationSignificant solubility increase, avoids organic solvents, can improve stabilityMore complex preparation, higher cost of excipientsIn vivo studies, sensitive biological assays, final formulations
Solid Dispersion Molecular dispersion in a carrier[18][19]Enhances dissolution rate for solid formsRequires specialized equipment (e.g., spray dryer, extruder)Development of solid oral dosage forms (tablets, capsules)

For 2-Methyl-5-nitrofuran-3-carboxylic acid, the recommended path is to start with pH adjustment . This method is the most straightforward and likely to yield the highest increase in solubility. If pH modification is not permissible for your application, proceed to screen co-solvent systems , starting with DMSO or ethanol. For advanced applications requiring high biocompatibility, such as in vivo testing, complexation with HP-β-CD is the superior choice.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Patel, H., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1289-1306. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • International Journal of Pharmaceutical and Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]

  • ResearchGate. Solubilization and stabilization of drugs through cyclodextrin complexation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Taylor & Francis Online. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • Royal Society of Chemistry. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. [Link]

  • Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • Quora. What is the standard pH of carboxylic acids? [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]

  • ACS Publications. Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • Academia.edu. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]

  • Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-5-nitrofuran-3-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks, degradation issues, or regioselectivity fai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks, degradation issues, or regioselectivity failures during the synthesis of 2-methyl-5-nitrofuran-3-carboxylic acid.

Instead of a generic protocol, this guide provides a mechanistic troubleshooting framework. We address the root causes of furan ring instability and provide a self-validating, step-by-step workflow to ensure high-yield nitration.

Part 1: Mechanistic Grounding & Diagnostic Matrix

Furans are highly electron-rich heterocycles, making them exceptionally susceptible to electrophilic aromatic substitution. However, their low aromatic resonance energy makes them highly vulnerable to acid-catalyzed ring cleavage, which typically results in the formation of 1,4-diketones and intractable polymeric tar.

Attempting to nitrate 2-methylfuran-3-carboxylic acid using standard mixed acids (HNO₃/H₂SO₄) will almost certainly result in complete substrate destruction. The field-standard approach utilizes acetyl nitrate —a mild electrophile generated in situ from fuming nitric acid and acetic anhydride [1]. Furthermore, furan nitration does not proceed via direct substitution; it follows an addition-elimination mechanism , forming a relatively stable 2,5-dihydrofuran intermediate that must be actively re-aromatized[2].

Quantitative Diagnostic Matrix

Use the following table to diagnose your current reaction conditions and identify why your yield may be suffering.

Table 1: Temperature and Reagent Effects on Nitration Yield and Impurity Profile

Reaction ConditionIntermediate StabilityTarget Yield (%)Primary Impurity / Outcome
HNO₃ / H₂SO₄ (Standard) Destroyed instantly< 5%Complete ring cleavage (1,4-diketones)
HNO₃ / Ac₂O at > 5°C Unstable15 - 25%Polymeric black tar, violent exotherm
HNO₃ / Ac₂O at -15°C Highly Stable75 - 85%Trace unreacted starting material
Incomplete Aromatization Persists in mixture30 - 40%4-acetoxy-4,5-dihydrofuran derivative

Part 2: Reaction Workflow Visualization

The following diagram illustrates the optimized mechanistic pathway and highlights the critical failure points where the furan ring is most susceptible to degradation.

Workflow Start Esterification 2-Methylfuran-3-carboxylic acid Nitration Nitration (Acetyl Nitrate) T < -10°C Start->Nitration Protects COOH Intermediate 2,5-Dihydrofuran Adduct (Addition Intermediate) Nitration->Intermediate Electrophilic Addition Tar Ring Cleavage / Tar (T > 0°C or Free H₂O) Nitration->Tar Exotherm / Poor Cooling Aromatization Aromatization (-AcOH) Base Catalyzed Intermediate->Aromatization Elimination Intermediate->Tar Acidic Degradation Hydrolysis Ester Hydrolysis Target Product Yielded Aromatization->Hydrolysis Deprotection

Figure 1: Optimized workflow for 2-methyl-5-nitrofuran-3-carboxylic acid synthesis.

Part 3: Self-Validating Experimental Protocol

To prevent decarboxylation and improve solubility, the carboxylic acid must first be protected as a methyl ester. The following protocol guarantees self-validation at every critical juncture.

Phase 1: in situ Acetyl Nitrate Generation

Causality: Acetic anhydride acts as a water scavenger, reacting with the water in nitric acid to prevent the formation of destructive hydronium ions, yielding the mild nitrating agent acetyl nitrate.

  • Charge a dry, argon-flushed flask with 10 volumes of acetic anhydride.

  • Cool the flask to -15°C using a dry ice/acetone bath.

  • Add 1.5 equivalents of fuming nitric acid (>90%) dropwise over 30 minutes.

  • Validation Checkpoint: The internal temperature must not exceed -5°C. The solution should remain colorless to pale yellow. If the solution turns dark brown, free water is present or a thermal runaway has begun—abort the reaction immediately.

Phase 2: Electrophilic Addition
  • Dissolve methyl 2-methylfuran-3-carboxylate in a minimal amount of cold acetic anhydride.

  • Add this solution dropwise to the acetyl nitrate mixture, strictly maintaining the internal temperature at -15°C.

  • Stir for 1 hour at -15°C.

  • Validation Checkpoint: Quench a 50 µL aliquot in cold aqueous NaHCO₃ and extract with ethyl acetate. TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the starting material and the appearance of a new, UV-active spot (Rf ~0.4) corresponding to the 2,5-dihydrofuran addition intermediate.

Phase 3: Aromatization (Elimination)

Causality: The intermediate must lose a molecule of acetic acid to restore the aromatic furan ring. Relying on heat alone in acidic conditions risks ring cleavage.

  • Add 1.2 equivalents of pyridine (or a similar mild organic base) dropwise to the cold reaction mixture.

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Validation Checkpoint: TLC will show the intermediate spot converting cleanly to the nitrated ester (Rf ~0.5). UV activity at 254 nm will intensify significantly due to the restored conjugated aromatic system.

Phase 4: Hydrolysis
  • Pour the mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with brine and concentrate.

  • Suspend the crude nitrated ester in a 1:1 mixture of THF and 2M aqueous HCl. Heat to 50°C for 4 hours. (Note: Avoid strong bases like NaOH, as nitro-furans are sensitive to alkaline degradation).

  • Cool the mixture. The target product, 2-methyl-5-nitrofuran-3-carboxylic acid, will precipitate.

  • Validation Checkpoint: Filter and dry the solid. The final product should match commercial analytical standards [3], presenting as a pale yellow powder.

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a black, intractable tar immediately upon adding the nitrating agent. What is the root cause? A1: This is the hallmark of acid-catalyzed furan ring cleavage. It is caused by either (A) insufficient acetic anhydride failing to scavenge all free water from the nitric acid, or (B) poor temperature control. The generation of acetyl nitrate is highly exothermic. If localized temperatures exceed 0°C, the furan ring opens into a 1,4-diketone, which rapidly polymerizes into tar. Ensure vigorous stirring and strict cooling (< -10°C).

Q2: TLC shows multiple spots after the nitration step, and my final yield is below 30%. Why? A2: You are likely halting the reaction at the intermediate stage. Furan nitration with acetyl nitrate forms a 4-acetoxy-4,5-dihydrofuran intermediate. This intermediate is surprisingly stable. If you do not actively drive the elimination of acetic acid (Phase 3 of the protocol) using a mild base like pyridine, the intermediate will persist and subsequently degrade during aqueous workup.

Q3: Why synthesize the ester first? Can't I directly nitrate 2-methylfuran-3-carboxylic acid? A3: Direct nitration of the free acid is highly discouraged. The strongly electrophilic conditions combined with the electron-withdrawing nature of the nitro group often lead to competitive ipso-substitution or rapid decarboxylation of the C3 carboxylic acid. Protecting it as a methyl ester improves organic solubility, prevents decarboxylation, and enhances the regioselectivity of the nitration.

Q4: How can I be sure the nitration occurs at the 5-position and not the 4-position? A4: The regioselectivity is governed by synergistic directing effects. The methyl group at C2 is electron-donating and directs electrophiles to the ortho (C3, which is blocked) and para (C5) positions. Simultaneously, the carboxylate at C3 is electron-withdrawing and directs meta (which is also C5). Therefore, the C5 position is highly activated and exclusively targeted by the nitronium ion.

References

  • Lolya, D. O., et al. "Nitration of furan derivatives with acetyl nitrate. Investigation of the products of nitration of furfural and furfural diacetate." Chemistry of Heterocyclic Compounds 12 (1976). 1

  • "Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate." Journal of the American Chemical Society (1958). 2

  • "2-Methyl-5-nitrofuran-3-carboxylic acid." Sigma-Aldrich Product Catalog. Link

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-5-nitrofuran-3-carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in amide bond formation and cross-coupling with 2-methyl-5-nitrofuran-3-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in amide bond formation and cross-coupling with 2-methyl-5-nitrofuran-3-carboxylic acid .

By synthesizing field-proven methodologies and mechanistic causality, this document provides self-validating protocols, troubleshooting logic, and optimized conditions to overcome the unique steric and electronic hurdles of this specific substrate.

Part 1: Substrate Profiling & Mechanistic Causality

To successfully couple 2-methyl-5-nitrofuran-3-carboxylic acid, one must first understand the structural causality behind its poor reactivity:

  • Severe Steric Hindrance : The methyl group at the C2 position is directly adjacent (ortho) to the carboxylic acid at C3. This creates a steric shield that physically blocks bulky coupling reagents from approaching the carboxylate, drastically reducing the rate of active ester formation.

  • Electronic Deactivation : The nitro group at the C5 position is a powerful electron-withdrawing group (EWG). Through the conjugated furan system, it pulls electron density away from the C3-carboxylate. This reduces the nucleophilicity of the carboxylate oxygen, making its initial attack on the coupling reagent (e.g., the uronium carbon of HATU) highly sluggish.

  • Decarboxylation Susceptibility : Furan-3-carboxylic acids bearing EWGs are notoriously prone to decarboxylation[1]. The loss of CO2​ is thermodynamically driven by the formation of a carbanion intermediate that is highly stabilized by the C5-nitro group. This side reaction is accelerated by heat and strong bases.

Part 2: Troubleshooting Guides & FAQs

Q: My LC-MS shows unreacted 2-methyl-5-nitrofuran-3-carboxylic acid even after 24 hours. Why is activation failing? A: Standard carbodiimides like EDC/HOBt often fail here because the carboxylate is electronically deactivated by the 5-nitro group and sterically shielded by the 2-methyl group. The initial attack on the carbodiimide is simply too slow. Solution: Switch to highly reactive uronium salts like HATU or phosphonic anhydrides like T3P[2]. HATU forms a highly reactive O-acyluronium intermediate that effectively overcomes these electronic deficits[3].

Q: I am observing a significant amount of a byproduct with a mass corresponding to [M - 44]. What is happening? A: You are observing decarboxylation (loss of CO2​ ). The 5-nitro group makes the furan ring electron-deficient, facilitating decarboxylation under basic conditions. Solution: Strictly control the temperature (keep at 0 °C during the activation step) and avoid excess or overly strong bases. If using DIPEA causes issues, switch to a milder base like N-methylmorpholine (NMM).

Q: Can I use CDI (1,1'-Carbonyldiimidazole) for this coupling? A: While CDI is frequently and successfully used for 5-nitrofuran-2-carboxylic acid couplings[4], it is generally less effective for the 3-carboxylic acid isomer due to the adjacent 2-methyl steric bulk. If you must use CDI, you must allow a prolonged activation time (2–4 hours) before adding the amine, and monitor closely for decarboxylation.

Q: My amine coupling partner is chiral. How do I prevent epimerization during the prolonged coupling times required for this hindered acid? A: Prolonged coupling times increase the risk of the active ester undergoing oxazolone formation, which leads to epimerization. T3P (Propylphosphonic anhydride) is highly recommended here, as it is renowned for maintaining stereointegrity even with sterically demanding substrates and requires mild conditions[2].

Part 3: Visualizations & Logic Workflows

Pathway SM 2-Methyl-5-nitrofuran- 3-carboxylic acid (Deactivated & Hindered) Base Base Addition (e.g., DIPEA/NMM) SM->Base Deprotonation ActiveEster Active Ester Formation (OAt or Phosphonic) Base->ActiveEster HATU / T3P (Rate Limiting Step) Decarb Decarboxylation Byproduct [M-44] Base->Decarb Excess Heat / Strong Base Product Target Amide Product ActiveEster->Product Amine Attack

Reaction pathway highlighting the rate-limiting activation step and decarboxylation risk.

Troubleshooting Start Issue: Low Amide Yield Check1 Is starting acid recovered? Start->Check1 PathA Yes: Activation Failure Check1->PathA LC-MS shows SM PathB No: Side Reactions Occurring Check1->PathB SM consumed SolA Switch to HATU or T3P Increase activation time PathA->SolA Check2 Identify Byproduct Mass PathB->Check2 Decarb Mass = [M - 44] (Decarboxylation) Check2->Decarb SolB Lower Temp to 0°C Use milder base (NMM) Decarb->SolB

Troubleshooting logic tree for resolving low yields in nitrofuran couplings.

Part 4: Reagent Selection Matrix

Summarized quantitative and qualitative data for selecting the appropriate coupling reagent for 2-methyl-5-nitrofuran-3-carboxylic acid.

Coupling ReagentActivation Speed (Hindered Acid)Epimerization RiskByproduct RemovalRecommended Use Case
HATU Very FastModerateDifficult (requires aqueous washes)Best for highly unreactive/hindered amines.
T3P FastVery LowEasy (Water-soluble byproducts)Best for chiral amines and scale-up.
EDC/HOBt SlowLowModerate (Urea byproduct)Not recommended due to electronic deactivation.
CDI Very SlowLowEasy ( CO2​ and imidazole)Only if strictly avoiding phosphorus/uronium salts.

Part 5: Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Reactivity)

Use this protocol when dealing with poorly nucleophilic amines or when maximum activation power is required[3].

  • Preparation : Dissolve 2-methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF or NMP to achieve a 0.1 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Note: If decarboxylation has been previously observed, substitute with N-methylmorpholine (NMM).

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is critical to suppress CO2​ loss.

  • Activation : Add HATU (1.2 eq) portion-wise over 5 minutes.

  • In-Process Validation Check : Stir for 15–30 minutes at 0 °C. Quench a 5 µL reaction aliquot into 100 µL of Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester, confirming successful formation of the active OAt-ester.

  • Coupling : Once activation is confirmed, add the amine (1.1 eq) dropwise.

  • Completion : Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup : Dilute with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: T3P-Mediated Coupling (Optimized for Stereoretention & Workup)

Use this protocol when coupling to chiral amines or when avoiding complex aqueous workups[2].

  • Preparation : Dissolve 2-methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DCM (0.1 M). Note: T3P allows for the simultaneous presence of the acid and amine, streamlining the process.

  • Base Addition : Add Pyridine or DIPEA (3.0 eq). Cool the mixture to 0 °C.

  • Activation/Coupling : Add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise to control the exotherm.

  • In-Process Validation Check : Monitor directly by TLC or LC-MS. Because T3P activation is concerted, the target amide will form directly without a stable, isolable intermediate.

  • Completion : Stir at room temperature for 4–12 hours depending on amine steric bulk.

  • Workup : Quench with water. The byproducts of T3P are highly water-soluble phosphonic acids. Wash the organic layer with water (2x), 1M HCl, and saturated NaHCO3​ . Dry and concentrate.

References

  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. 2

  • Organic Process Research & Development - ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.3

  • MDPI. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. 4

  • The Journal of Organic Chemistry - ACS Publications. Direct Amidation of Carboxylic Acids with Nitroarenes. 1

Sources

Optimization

Preventing degradation of 2-Methyl-5-nitrofuran-3-carboxylic acid during storage

Technical Support Center: 2-Methyl-5-nitrofuran-3-carboxylic acid Welcome to the dedicated technical support guide for 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS No. 129423-27-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-5-nitrofuran-3-carboxylic acid

Welcome to the dedicated technical support guide for 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS No. 129423-27-4). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. The following FAQs and troubleshooting guides are based on the fundamental chemical principles governing nitrofurans, carboxylic acids, and furan-containing molecules, providing you with the rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-Methyl-5-nitrofuran-3-carboxylic acid?

A1: Proper storage is critical to prevent degradation. The compound's stability is influenced by temperature, light, humidity, and atmospheric oxygen. The ideal conditions are summarized below.

ParameterRecommended ConditionRationale & Scientific Basis
Temperature 2-8 °C (Refrigerated)Lowering the temperature minimizes the rate of potential thermal decomposition reactions common to nitroaromatic compounds and slows down other chemical degradation pathways.[1][2]
Light Store in an amber or opaque, tightly sealed container.The nitroaromatic group makes the molecule susceptible to photodegradation upon exposure to UV or visible light.[1][3][4][5] Light can provide the energy to initiate cleavage of the C-NO2 bond or other photochemical reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).The furan ring can be susceptible to oxidation, which may be accelerated in the presence of air and light.[7] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Humidity Store in a dry environment, preferably in a desiccator.As a carboxylic acid and a furan derivative, the compound is susceptible to hydrolysis.[8][9][10] Moisture can facilitate ring-opening of the furan moiety, especially if acidic or basic contaminants are present.[8][11]
Q2: My compound is a solid. Why is it so sensitive to its environment?

A2: The sensitivity of 2-Methyl-5-nitrofuran-3-carboxylic acid arises from the combined reactivity of its three core functional groups:

  • Nitrofuran System: The nitro group (–NO₂) attached to the furan ring is a potent electron-withdrawing group and a chromophore that absorbs light, making it the primary site for photodegradation.[4][12] Nitroaromatic compounds are known for their thermal instability and can undergo complex decomposition reactions.[13][14] Furthermore, nitrofurans as a class are known to be extremely sensitive to daylight.[15]

  • Furan Ring: While possessing some aromatic character, the furan ring is significantly less stable than benzene.[7] It is particularly vulnerable to attack by strong acids, which can lead to protonation and subsequent hydrolytic ring-opening, converting the cyclic structure into a linear dicarbonyl compound.[8][11]

  • Carboxylic Acid Group: This functional group makes the local environment acidic and can react with bases.[16] While it can be somewhat protective of the furan ring due to its electron-withdrawing nature, it also introduces hygroscopicity (tendency to absorb moisture), which can facilitate degradation pathways. Care should be taken to avoid storage with incompatible materials like bases or in metal containers that can corrode.[17]

Q3: What are the common visual indicators of degradation?

A3: While analytical confirmation is always necessary, visual inspection can provide the first clues of degradation. Be alert for:

  • Color Change: A darkening or change from its initial color (typically a yellow powder) can indicate the formation of degradation products.[1][2]

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue can suggest moisture absorption and subsequent hydrolysis or other reactions.

  • Insolubility: If a previously soluble batch becomes difficult to dissolve in the same solvent, it may point to the formation of insoluble polymeric byproducts, a known degradation pathway for furans under certain conditions.[8]

Q4: What materials should I use for handling and storage containers?

A4: To maintain purity, material choice is crucial.

  • Primary Containers: Use amber glass bottles with PTFE-lined caps.[1] This protects from light and provides an inert surface.

  • Spatulas and Utensils: Use stainless steel, glass, or PTFE-coated spatulas. Avoid reactive metals.

  • Incompatible Materials: Do not store near strong bases, oxidizing agents, or reducing agents.[17][18] Carboxylic acids can react exothermically with bases.[16]

Troubleshooting Guide

Scenario 1: Inconsistent results are observed in my experiments using a previously opened container.
  • Potential Cause: The compound has likely degraded due to repeated exposure to atmospheric moisture, oxygen, or light. The purity of the material is no longer what is stated on the label.

  • Troubleshooting & Resolution:

    • Do Not Proceed: Avoid using the suspect material for critical experiments until its purity has been re-assessed.

    • Purity Verification: The most reliable method to check for degradation is High-Performance Liquid Chromatography (HPLC). A loss of the main peak area and/or the appearance of new peaks are clear signs of degradation.

    • Preventative Action: For new containers, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes exposure of the bulk material to the environment during routine use.

Protocol: HPLC Purity Assessment

This protocol provides a general method for assessing the purity of 2-Methyl-5-nitrofuran-3-carboxylic acid. It should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) using the mobile phase.

  • HPLC System & Column:

    • System: A standard HPLC system with a UV or Diode Array Detector (DAD) is required.[19]

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the compound's UV absorbance maximum.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of your sample.

    • Compare the resulting chromatogram to a reference standard or a chromatogram from a freshly opened, pure batch. Look for a decrease in the main peak's area percentage and the emergence of new peaks, which signify degradation products.

Scenario 2: The solid has darkened significantly after being stored on a lab bench.
  • Potential Cause: This is a strong indication of photodegradation. The nitroaromatic functionality is highly susceptible to light, which can trigger complex free-radical reactions or rearrangements, leading to colored byproducts.[4]

  • Troubleshooting & Resolution:

    • Discard the Material: The material is likely compromised. It is not recommended for use as the identity and concentration of impurities are unknown.

    • Review Storage Protocol: Immediately move all stock containers of this and similar light-sensitive compounds to a dark, refrigerated location as specified in the FAQs.[1][20] Ensure all containers are opaque or amber.

Visualization of Degradation Pathways

The following diagram illustrates the primary environmental factors that can compromise the stability of 2-Methyl-5-nitrofuran-3-carboxylic acid.

DegradationPathways Key Degradation Drivers for 2-Methyl-5-nitrofuran-3-carboxylic acid Light Light (UV/Visible) Compound 2-Methyl-5-nitrofuran- 3-carboxylic acid Light->Compound Heat Elevated Temperature Heat->Compound Moisture Moisture / Humidity Moisture->Compound pH Acidic/Basic Contaminants Hydrolysis Hydrolysis (Furan Ring-Opening) pH->Hydrolysis catalyzes Photo Photodegradation (Nitro Group Reduction, C-NO2 Cleavage) Compound->Photo leads to Thermal Thermal Decomposition Compound->Thermal leads to Compound->Hydrolysis leads to

Caption: Factors leading to the degradation of the target compound.

References

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available from: [Link]

  • The photohydrolysis of furans. Science. Available from: [Link]

  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate. Available from: [Link]

  • Furan. Wikipedia. Available from: [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.gov. Available from: [Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. National Center for Biotechnology Information. Available from: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available from: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available from: [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Taylor & Francis Online. Available from: [Link]

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. ACS Publications. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available from: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available from: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. Available from: [Link]

  • Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study. ACS Publications. Available from: [Link]

  • Safety Data Sheet: Nitrofurantoin. Carl ROTH. Available from: [Link]

  • Scientific Opinion on nitrofurans and their metabolites in food. European Food Safety Authority. Available from: [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. National Center for Biotechnology Information. Available from: [Link]

  • Carboxylic acid-SAM Formation Reagent. Dojindo Molecular Technologies. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR. Available from: [Link]

  • Handling and Storing Chemicals. YouTube. Available from: [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Available from: [Link]

  • Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. Available from: [Link]

  • THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. Lviv Polytechnic National University Institutional Repository. Available from: [Link]

  • Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination. MDPI. Available from: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available from: [Link]

  • Formation of novel nitrofuran metabolites in xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furoate. PubMed. Available from: [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. Available from: [Link]

  • Nitrofurantoin hydrolytic degradation in the environment. ResearchGate. Available from: [Link]

  • Nitrofurantoin hydrolytic degradation in the environment. PlumX. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-5-nitrofuran-3-carboxylic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4) [1],.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4) [1],.

Working with this specific furan derivative presents a unique dual-challenge: extreme steric shielding from the C2-methyl group and complex electronic effects from the strongly electron-withdrawing C5-nitro group. Standard coupling protocols often fail, leading to poor yields, unreacted starting materials, or the formation of dead-end byproducts. This guide provides field-proven, mechanistically grounded solutions to bypass these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard carbodiimide coupling agents (like EDC or DCC) fail to produce amides with this substrate? A: The failure is primarily spatial. Carbodiimides react with carboxylic acids to form an O-acylisourea intermediate[2]. In the case of 2-Methyl-5-nitrofuran-3-carboxylic acid, the C2-methyl group sits directly adjacent to the C3-carboxylic acid, creating a severe steric clash. The resulting O-acylisourea intermediate is extremely bulky, physically blocking the incoming amine from attacking the carbonyl carbon. Consequently, the intermediate undergoes a slow, irreversible rearrangement into an inactive N-acylurea byproduct rather than forming the desired amide[2].

Q2: How does the C5-nitro group affect the reactivity of the furan ring during activation? A: The C5-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This dramatically increases the electrophilicity of the carbonyl carbon once activated, which is beneficial for the coupling rate. However, it also makes the active ester or acid chloride highly susceptible to premature hydrolysis if trace water is present. Strict anhydrous conditions are non-negotiable when working with this molecule.

Q3: If carbodiimides fail, what is the most reliable activation strategy? A: The strategy depends entirely on the nucleophile (amine) you are using:

  • For unhindered primary amines: Uronium-type reagents like HATU or COMU are optimal,. HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom at the 7-position provides a "neighboring group effect," acting as an internal base to hydrogen-bond with the incoming amine, accelerating the coupling despite the steric bulk[2].

  • For sterically hindered or secondary amines: You must bypass bulky intermediates entirely by converting the acid to an acid chloride using oxalyl chloride[3],[4]. The chloride ion is a minimal-volume leaving group, allowing even highly hindered amines to access the electrophilic center.

Q4: I used HATU, but my LC-MS shows a massive peak corresponding to a guanidinium byproduct. What went wrong? A: This is a classic sequence error. If the amine is highly nucleophilic and added simultaneously with HATU, the amine will attack the uronium salt (HATU) directly instead of the carboxylic acid, forming a dead-end tetramethylguanidinium byproduct[5],[2]. You must pre-activate the carboxylic acid with HATU and DIPEA for at least 15–30 minutes before introducing the amine.

Part 2: Reagent Selection & Quantitative Data

To streamline your optimization process, consult the following table summarizing the efficacy of various activation strategies for 2-Methyl-5-nitrofuran-3-carboxylic acid.

Activation StrategyReagentsIntermediate SizeReaction KineticsYield ExpectationBest Use Case
Carbodiimide EDC / HOBtVery LargeSlow< 20%Not recommended for this substrate.
Phosphonium PyBOP / DIPEALargeModerate40 - 60%Mildly hindered primary amines.
Uronium (Aza) HATU / DIPEAMediumFast75 - 90%Primary amines; requires pre-activation.
Acid Chloride Oxalyl Chloride / DMFMinimalVery Fast> 90%Secondary amines, extreme steric hindrance.

Part 3: Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting your coupling strategy based on the steric profile of your target amine.

G Start 2-Methyl-5-nitrofuran- 3-carboxylic acid Q1 Amine Steric Hindrance? Start->Q1 Path1 High Hindrance (Secondary/Bulky) Q1->Path1 Yes Path2 Low Hindrance (Primary/Linear) Q1->Path2 No Action1 Protocol A: Acid Chloride Formation (Oxalyl Chloride / DMF) Path1->Action1 Action2 Protocol B: HATU Coupling (HATU / DIPEA) Path2->Action2 Result Target Amide Synthesized Action1->Result Action2->Result

Decision matrix for selecting the optimal activation strategy for 2-Methyl-5-nitrofuran-3-carboxylic acid.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Acid Chloride Method (For Highly Hindered Amines)

Causality Focus: Oxalyl chloride is strictly preferred over thionyl chloride for this furan derivative. Thionyl chloride requires heating which can degrade the electron-deficient furan ring, whereas oxalyl chloride operates efficiently at room temperature and its byproducts (CO, CO₂, HCl) are easily removed under vacuum[3],[4].

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-Methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M[3].

  • Reagent Addition: Cool the flask to 0 °C. Add oxalyl chloride (1.5 eq) dropwise via syringe[3].

  • Catalysis: Add 1–2 drops of anhydrous DMF.

    • Self-Validation Checkpoint: You must observe immediate, vigorous gas evolution (bubbling). This confirms the formation of the Vilsmeier-Haack intermediate and active conversion to the acid chloride[4].

  • Maturation: Remove the ice bath and stir at room temperature until gas evolution completely ceases (typically 1–2 hours)[3],[4].

  • Purification: Concentrate the mixture under reduced pressure to remove all solvent and unreacted oxalyl chloride. Do not heat above 30 °C.

  • Coupling: Resuspend the crude acid chloride in fresh anhydrous DCM. Cool to 0 °C. Add the hindered amine (1.1 eq) followed dropwise by a non-nucleophilic base like DIPEA or Triethylamine (2.5 eq)[3].

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with DCM.

Protocol B: Direct Amidation via HATU (For Unhindered Amines)

Causality Focus: This protocol utilizes the neighboring group effect of the 7-aza nitrogen in HATU to drive the reaction forward. Strict pre-activation is enforced to prevent the nucleophile from destroying the coupling reagent[5],[2].

Step-by-Step Methodology:

  • Setup: Dissolve 2-Methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Pre-Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution[3].

    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The solution will typically undergo a distinct color shift (often to a deep yellow or orange), visually confirming the formation of the active 7-azabenzotriazole ester.

  • Coupling: Once pre-activation is confirmed, add the primary amine (1.1 eq) in a single portion.

  • Completion: Stir at room temperature for 12–16 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Scientific Letter - Amide Bond Formation and Coupling Reagents Source: Atlanchim Pharma URL:[Link]

  • Amide Formation Help: Advanced Advice for Sterically Hindered Acids Source: Reddit (r/Chempros) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-5-nitrofuran-3-carboxylic Acid

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-validated troubleshooting strategies and standard operating procedures (SOPs) for purifying cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-validated troubleshooting strategies and standard operating procedures (SOPs) for purifying crude 2-methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4).

Because nitrofuran derivatives are susceptible to thermal degradation and oxidative polymerization, standard purification workflows often require careful optimization. This guide is designed to help you diagnose crude mixture issues and select the most efficient, self-validating purification route.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 2-Methyl-5-nitrofuran- 3-carboxylic acid CheckColor Is the crude dark/black (polymeric impurities)? Start->CheckColor AcidBase Protocol A: Acid-Base Extraction + Charcoal Treatment CheckColor->AcidBase Yes CheckIsomer Are regioisomers or unreacted precursors present? CheckColor->CheckIsomer No AcidBase->CheckIsomer Chromatography Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) CheckIsomer->Chromatography Yes Recrystallization Protocol B: Recrystallization (Acetic Acid / Water) CheckIsomer->Recrystallization No Chromatography->Recrystallization Pure Pure Compound (>99% Purity) Recrystallization->Pure

Decision matrix for selecting the optimal purification route for the crude nitrofuran compound.

Troubleshooting FAQs

Q1: My crude product is dark brown or black instead of the expected yellow/orange. How do I remove these highly colored impurities without losing my product? Causality & Solution: The dark coloration is typical for furan derivatives and results from trace oxidative polymerization or decomposition during the nitration step. Because 2-methyl-5-nitrofuran-3-carboxylic acid contains an ionizable carboxylic acid group, the most efficient self-validating method is an acid-base extraction coupled with activated carbon treatment. By dissolving the crude in a mild base (e.g., aqueous NaOH or Na₂CO₃), the target compound forms a water-soluble sodium salt[1]. The polymeric impurities and unreacted neutral organic precursors remain insoluble or can be washed away with an organic solvent like dichloromethane (DCM). Adding activated carbon to the aqueous phase adsorbs the remaining colored polymeric species. Upon acidification (pH 2-3), the purified acid precipitates as a lighter, crystalline solid[2].

Q2: I am trying to recrystallize the product, but my yields are extremely low. What solvent system should I use? Causality & Solution: Nitrofurans often exhibit a steep solubility curve in polar aprotic solvents but can be overly soluble in alcohols or completely insoluble in non-polar solvents. If you are using pure methanol or ethanol, the compound may remain in solution even at 0 °C. The optimal approach is a binary solvent system. We recommend an Acetic Acid/Water system. Acetic acid is particularly effective for nitrofuran derivatives because it disrupts intermolecular hydrogen bonding at elevated temperatures (ensuring complete dissolution) but forces rapid crystallization upon the controlled addition of water and cooling[3].

Q3: NMR analysis shows contamination with unnitrated starting material (2-methyl-3-furoic acid) or regioisomers. Recrystallization isn't removing it. What is the next step? Causality & Solution: Recrystallization relies on differential solubility. If the unnitrated precursor or regioisomers co-crystallize due to similar crystal lattice energies and hydrogen-bonding profiles, you must exploit their different partition coefficients via flash column chromatography[4]. Use a silica gel stationary phase with a gradient of Cyclohexane/Ethyl Acetate (or Hexane/Ethyl Acetate) modified with 1% Acetic Acid. The addition of acetic acid is critical; it suppresses the ionization of the carboxylic acid on the silica surface, preventing severe band tailing and ensuring sharp, separable peaks[1].

Q4: How can I ensure batch-to-batch consistency in the crystalline form of the final product? Causality & Solution: Nitrofuran derivatives frequently exhibit polymorphism, which directly impacts solubility and dissolution rates in downstream drug formulation. To control the polymorphic outcome and obtain the desired, thermodynamically stable crystalline form, cooling crystallization without stirring is highly recommended. High-speed stirring can induce the nucleation of metastable polymorphs or kinetic forms[3][5].

Validated Experimental Protocols

Protocol A: Acid-Base Extraction & Charcoal De-colorization

Purpose: Removal of neutral impurities and polymeric oxidation byproducts.

  • Suspend the crude 2-methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) in a 1:1 mixture of Water and Methanol.

  • Slowly add 2.0 M NaOH dropwise under continuous stirring until the pH reaches 8-9. Stir until the solid is completely dissolved, indicating the formation of the sodium salt[1].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate to remove non-polar, neutral impurities. Discard the organic layer.

  • Add activated charcoal (10% w/w relative to the theoretical yield) to the aqueous layer. Heat the suspension to 50 °C for 30 minutes.

  • Filter the hot mixture through a tightly packed Celite pad to remove the charcoal. Rinse the pad with a small volume of warm water.

  • Cool the filtrate to 0-5 °C in an ice bath.

  • Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 2-3. The purified 2-methyl-5-nitrofuran-3-carboxylic acid will precipitate out of the solution[4].

  • Filter the precipitate, wash with ice-cold water, and dry under a vacuum at 45 °C to constant weight.

Protocol B: Optimal Recrystallization (Acetic Acid / Water)

Purpose: Achieving >99% purity and controlling the polymorphic form.

  • Transfer the semi-pure solid to a round-bottom flask under a nitrogen blanket.

  • Add a minimal volume of Glacial Acetic Acid and heat the mixture to 85-90 °C until a clear solution is obtained[3].

  • If any insoluble particulate matter remains, perform a rapid hot filtration.

  • While maintaining the temperature at 85 °C, slowly add warm Water dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Add a single drop of Acetic Acid to clear the solution, then remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature without stirring . This slow, undisturbed cooling promotes the growth of large, pure crystals and controls the polymorphic outcome[3][5].

  • Further cool the mixture to 4 °C for 2 hours to maximize yield.

  • Filter the crystals, wash with a minimal amount of cold 1:1 Acetic Acid/Water, and dry under high vacuum.

Quantitative Data: Purification Method Comparison

Purification MethodSolvent / Reagent SystemTarget Impurities RemovedExpected RecoveryFinal Purity
Acid-Base Extraction NaOH (aq) / DCMNeutral organics, polymeric species85 – 90%~90 – 95%
Flash Chromatography Hexane / EtOAc (with 1% AcOH)Regioisomers, unnitrated precursors70 – 80%>98%
Recrystallization Acetic Acid / WaterTrace organics, polymorph control75 – 85%>99%

References[2] US7307188B2 - Purification of carboxylic acids by complexation with selective solvents | Google Patents | View Source[3] Process for preparation of Nitrofurantoin beta Form | Technical Disclosure Commons | View Source[5] Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives | ChemRxiv | View Source[4] A class of 5-nitro-2-furancarboxylamides with potent trypanocidal activity against Trypanosoma brucei | Semantic Scholar | View Source[1] 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI | View Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-5-nitrofuran-3-carboxylic Acid Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of 2-Methyl-5-nitrofuran-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of 2-Methyl-5-nitrofuran-3-carboxylic acid .

Amidation of this building block is notoriously challenging. The presence of the strongly electron-withdrawing 5-nitro group significantly alters the electron density of the furan core, making the molecule highly susceptible to decarboxylation, nucleophilic ring-opening, and premature reduction[1]. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve high-yielding amide couplings while suppressing degradation pathways.

Quantitative Diagnostic Matrix

Before adjusting your protocol, use the matrix below to diagnose your specific side reaction based on analytical data.

Observed Analytical IssuePrimary Chemical CauseTypical Yield Loss (%)Recommended Mitigation Strategy
Mass [M-44] detected Thermal decarboxylation during harsh activation (e.g., SOCl₂ reflux).30–80%Abandon acyl chlorides. Use mild coupling reagents (HATU/EDC) at ≤ RT.
Dark, highly polar mixture Nucleophilic attack on the furan ring by excess amine (SNAr-type).40–90%Limit amine to 1.05 eq; add dropwise at 0 °C. Use DIPEA as the base.
Mass +380 Da (if HATU) Direct reaction of the amine with the uronium coupling reagent.20–50%Enforce a strict 10-minute pre-activation of the acid before amine addition.
Mass [M-30] or[M-46] Unintended reduction of the nitro group to nitroso or amine.100% (Total failure)Remove any reductive conditions (e.g., H₂, Pd/C, SnCl₂) from tandem steps.

Mechanistic Pathway Visualization

Understanding the causality behind these side reactions is critical. The diagram below illustrates the competing pathways during the activation and amidation phases.

SideReactions A 2-Methyl-5-nitrofuran- 3-carboxylic acid B Activated Ester (e.g., OAt/OBt) A->B HATU / DIPEA (0°C) D Decarboxylated Byproduct (-CO2) A->D Harsh Activation (SOCl2, Heat) C Desired Amide Product B->C Amine (1 eq) Controlled E Ring-Opened Degradation B->E Excess Amine (Nucleophilic Attack) F Guanidinium Adduct B->F Premature Amine Addition

Fig 1. Mechanistic pathways of 2-Methyl-5-nitrofuran-3-carboxylic acid amidation and side reactions.

Troubleshooting FAQs

Q1: I am observing significant loss of starting material without product formation, and LC-MS shows a mass corresponding to[M-44]. What is happening?

A: You are observing decarboxylation . Furan-3-carboxylic acids are inherently sensitive to decarboxylation under thermal stress or strong acidic conditions[2]. In your substrate, the strong -I (inductive) and -M (mesomeric) effects of the 5-nitro group stabilize the transient carbanion intermediate at the C3 position. When subjected to harsh activation conditions (such as refluxing thionyl chloride or oxalyl chloride), the extrusion of CO₂ becomes thermodynamically favorable. Correction: Immediately switch to mild peptide coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) and ensure the activation step does not exceed room temperature.

Q2: My reaction mixture turns dark brown/black upon the addition of the amine, and I isolate multiple highly polar byproducts. How can I prevent this?

A: This is a classic symptom of furan ring opening . The 5-nitro group severely depletes the π -electron density of the furan core, rendering the C2 and C4 positions highly electrophilic. Aliphatic amines are strong nucleophiles and can attack these positions (forming a Meisenheimer-type complex), which disrupts aromaticity and leads to ring cleavage and subsequent polymerization[3]. Correction: You must strictly control the stoichiometry of the amine (maximum 1.05 equivalents). Never use the reactant amine as the base. Instead, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge protons, and add your amine dropwise at 0 °C to kinetically favor the amidation over the SNAr-type ring attack.

Q3: LC-MS analysis of my crude mixture shows a major byproduct with a mass of +380 Da (when using HATU) instead of my desired amide. Why?

A: You have formed a tetramethylguanidinium byproduct . When using uronium-based coupling reagents like HATU or HBTU, the reagent itself is electrophilic. If the amine is added to the reaction mixture before the carboxylic acid is fully converted into the active OAt/OBt ester, the amine will react directly with the HATU molecule. Correction: Implement a strict pre-activation step. Mix the carboxylic acid, HATU, and DIPEA in DMF for 10 minutes before introducing the amine.

Q4: Can I use catalytic hydrogenation to remove a protecting group on my amine immediately after this amidation?

A: No. The 5-nitrofuran moiety is extremely sensitive to reductive conditions. Catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reductants (e.g., SnCl₂) will rapidly reduce the nitro group to an amine or hydroxylamine[1]. Correction: You must use orthogonal protecting groups that do not require reduction for cleavage (e.g., use a Boc group, which can be removed with TFA, or an Fmoc group, which can be removed with piperidine).

Optimized Standard Operating Procedure (SOP)

To eliminate the side reactions discussed above, utilize the following self-validating protocol utilizing HATU. This protocol relies on kinetic control (low temperature) and strict order-of-addition to ensure high fidelity.

Self-Validating HATU Amidation Protocol
  • Preparation: Dissolve 2-Methyl-5-nitrofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M. Purge the flask with Nitrogen.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise. Stir for 2 minutes.

  • Activation: Add HATU (1.1 eq) portionwise over 2 minutes.

  • Self-Validation Step (Crucial): Allow the mixture to stir at 0 °C for exactly 10 minutes. Validation: Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating the successful formation and trapping of the active OAt ester) and the complete disappearance of the starting acid. Do not proceed until activation is confirmed.

  • Amine Addition: Dissolve the target amine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C over 10 minutes.

  • Reaction Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–2 hours. Monitor by TLC/LCMS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl to prevent base-catalyzed degradation, extract with EtOAc, wash heavily with brine (to remove DMF and HATU byproducts), dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Acid in anhydrous DMF (0.1 M concentration) Step2 2. Add DIPEA (2.0 eq) & cool to 0°C Step1->Step2 Step3 3. Add HATU (1.1 eq) portionwise Step2->Step3 Step4 4. Pre-activate for 10 min at 0°C Step3->Step4 Step5 5. Add Amine (1.05 eq) dropwise Step4->Step5 Step6 6. Warm to RT, stir for 2 hours Step5->Step6 Success High-Yield Amidation Minimal Side Reactions Step6->Success

Fig 2. Step-by-step optimized workflow for the HATU-mediated amidation of nitrofuran derivatives.

References

  • Lee, R. E., et al. (2005). Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents. Journal of Medicinal Chemistry. URL:[Link]

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. ANSES / EFSA Journal. URL: [Link]

  • Kane, J. M., et al. (2001). A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Organic Process Research & Development. URL:[Link]

Sources

Optimization

Optimizing mobile phase for 2-Methyl-5-nitrofuran-3-carboxylic acid LC-MS

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter the "pH dilemma" when optimizing liquid chromatography-mass spectrometry (LC-MS) methods for small, polar, acidic molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter the "pH dilemma" when optimizing liquid chromatography-mass spectrometry (LC-MS) methods for small, polar, acidic molecules.

2-Methyl-5-nitrofuran-3-carboxylic acid presents a unique analytical challenge. The electron-withdrawing nitrofuran ring increases the acidity of the carboxylic acid group (lowering its pKa to approximately 3.0–3.5). While this makes it an excellent candidate for Negative Electrospray Ionization (ESI-), it creates a direct conflict between chromatographic retention and mass spectrometric sensitivity.

This guide provides field-proven, mechanistically grounded solutions to help you optimize your mobile phase, eliminate ion suppression, and validate your LC-MS workflows.

Part 1: Core Optimization Logic

To successfully analyze this compound, you must uncouple the chromatographic requirements from the ionization requirements. The logical workflow below illustrates the decision-making process for resolving this dilemma.

LCMS_Workflow Start 2-Methyl-5-nitrofuran-3-carboxylic acid LC-MS Optimization ESI_Mode Select Ionization Mode ESI Negative[M-H]- Start->ESI_Mode Dilemma The pH Dilemma (Retention vs. Ionization) ESI_Mode->Dilemma Path1 Acidic Mobile Phase (e.g., 0.1% Formic Acid) Dilemma->Path1 Favors LC Path2 Neutral/Basic Buffer (e.g., 10mM NH4OAc) Dilemma->Path2 Favors MS Result1 Good RP Retention Poor[M-H]- Signal Path1->Result1 Result2 Poor RP Retention High Ion Suppression Path2->Result2 Sol1 Post-Column Base Addition (Uncouple LC from MS) Result1->Sol1 Sol2 Use Mixed-Mode Column (Retain Anions at pH 7) Result2->Sol2

Fig 1: Logical workflow for resolving the retention vs. ionization dilemma in carboxylic acid LC-MS.

Part 2: Troubleshooting & FAQs

Q1: Why is my ESI negative ([M-H]-) signal so weak when using standard 0.1% Formic Acid (FA)? A: This is a direct consequence of Le Chatelier's principle applied to solution-phase ionization. At 0.1% FA (pH ~2.7), the mobile phase pH is below the pKa of 2-Methyl-5-nitrofuran-3-carboxylic acid. The molecule remains >90% protonated (unionized). While the ESI source can force gas-phase deprotonation during droplet evaporation, the lack of pre-formed anions in solution drastically reduces your overall MS sensitivity.

Q2: Should I switch to a neutral buffer like Ammonium Formate to pre-ionize the molecule? A: Proceed with caution. While a neutral pH (e.g., pH 7.0) ensures the carboxylic acid is deprotonated, it introduces two severe secondary issues:

  • Chromatographic Failure: The ionized, highly polar anion will likely elute in the void volume of a standard C18 reversed-phase column, exposing it to severe matrix suppression.

  • Buffer-Induced Ion Suppression: Counter-intuitively, high concentrations of buffer salts can suppress ESI- signals. Authoritative research demonstrates that a very low concentration of acid (e.g., 1 mM FA) can actually yield up to 9 times better sensitivity than 1 mM ammonium formate, because the volatile acid facilitates better droplet evaporation dynamics without overloading the droplet surface with competing ions .

Q3: How do I balance chromatographic retention with MS sensitivity? A: You must select an additive strategy based on your column chemistry. Below is a quantitative summary of how different mobile phase additives impact the analysis of this compound:

Mobile Phase AdditiveChromatographic Retention (C18)ESI- SensitivityMechanistic Causality
0.1% Formic Acid (pH ~2.7) Excellent (k' > 3)LowHigh acidity suppresses solution-phase deprotonation.
1.0 mM Formic Acid Good (k' ~ 2.5)HighBalances hydrophobic retention while minimizing ion suppression from excess acid.
10 mM Ammonium Formate (pH ~8.0) Poor (Elutes in void)ModeratePre-ionizes analyte, but buffer salts cause droplet surface competition (ion suppression).
0.05% FA + Post-Column NH₄OH Excellent (k' > 3)Very HighRetains analyte as a neutral molecule; ionizes as an anion post-column.

Q4: I am seeing high background noise (corona discharge) and poor peak shape. How can I fix this? A: Nitrofuran derivatives can suffer from poor desolvation in highly aqueous mobile phases. To resolve this, add 5% to 10% Isopropyl Alcohol (IPA) to your organic mobile phase (Mobile Phase B). IPA significantly lowers the surface tension of the electrospray droplets, improving droplet fission and reducing electrical discharge noise in negative mode .

Part 3: Step-by-Step Methodology

To achieve the highest sensitivity without sacrificing retention, we recommend the Post-Column Alkalinization Workflow . This protocol is designed as a self-validating system, ensuring you can mathematically verify the success of the optimization.

Protocol: Post-Column Alkalinization for Carboxylic Acids

Step 1: LC Separation Setup

  • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water. (Causality: Provides just enough acidity to keep the nitrofuran carboxylic acid protonated for robust C18 retention).

  • Mobile Phase B: Acetonitrile with 5% IPA. (Causality: Elutes the compound efficiently while the IPA enhances downstream desolvation).

  • Flow Rate: Set analytical pump to 0.4 mL/min.

Step 2: Makeup Solvent Preparation

  • Prepare a solution of 0.1% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Critical Note: Use fresh, LC-MS grade NH₄OH, as it degrades and loses basicity over time when exposed to air.

Step 3: Hardware Integration

  • Install a low-dead-volume zero-clearance T-piece (e.g., PEEK tee) directly between the analytical column outlet and the ESI source inlet.

  • Connect an isocratic makeup pump to the third port of the T-piece.

Step 4: Flow Rate Balancing

  • Set the makeup pump flow rate to 0.04 mL/min (exactly 10% of the analytical flow).

  • Causality: This flow rate is mathematically chosen to provide a sufficient molar excess of ammonia to drive the acid-base neutralization (deprotonating the analyte) without causing excessive volumetric dilution of the sample peak.

Step 5: System Self-Validation (Signal Enhancement Factor) To prove the system is functioning correctly, perform the following validation:

  • Inject a 10 ng/mL standard of 2-Methyl-5-nitrofuran-3-carboxylic acid with the makeup pump OFF . Record the Peak Area (Area A).

  • Inject the same standard with the makeup pump ON . Record the Peak Area (Area B).

  • Calculate the Signal Enhancement Factor (SEF) = Area B / Area A.

    • Pass Criteria: An SEF > 3 confirms successful post-column deprotonation.

    • Troubleshooting: If SEF < 1, the T-piece is introducing too much dead volume (causing peak broadening), or the makeup flow rate is too high (causing dilution).

Part 4: References

  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound by negative ion electrospray. Source: Rapid Communications in Mass Spectrometry (PubMed / NIH) URL:[Link]

  • Tip #117: Techniques To Enhance Negative Mode ESI in LC-MS. Source: HPLC Hints and Tips for Chromatographers URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative study of 2-Methyl-5-nitrofuran-3-carboxylic acid and 5-nitro-2-furoic acid

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for the development of novel antimicrobial therapeutics. The nitrofuran class remains a cornerstone in combatin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for the development of novel antimicrobial therapeutics. The nitrofuran class remains a cornerstone in combating multidrug-resistant (MDR) infections. The 5-nitrofuran "warhead" acts as a prodrug, requiring bioactivation by bacterial nitroreductases to generate reactive intermediates that induce lethal DNA damage[1].

In this guide, we will critically compare two vital building blocks used in synthesizing these agents: the classical 5-nitro-2-furoic acid (5-NFA) and the conformationally restricted 2-Methyl-5-nitrofuran-3-carboxylic acid (2-M-5-NFA) . We will dissect their structural nuances, reactivity profiles, and their translation into viable drug candidates.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their substitution patterns, which dictate both their electronic distribution and steric environments.

  • 5-NFA features a carboxylic acid directly conjugated with the furan ring at the 2-position. This creates a flat, highly conjugated system where the electron-withdrawing nature of the carboxylate lowers the reduction potential of the 5-nitro group, facilitating rapid bacterial bioactivation[2].

  • 2-M-5-NFA shifts the carboxylic acid to the 3-position and introduces a methyl group at the 2-position. This methyl group induces localized steric hindrance (allylic strain) that forces the 3-carboxylate slightly out of coplanarity with the furan ring. Furthermore, the electron-donating inductive effect of the methyl group subtly raises the reduction potential of the nitro group, which can enhance selectivity toward specific bacterial reductases over mammalian enzymes, thereby reducing host toxicity[3].

Table 1: Quantitative Physicochemical Comparison

Property / Parameter5-Nitro-2-furoic acid (5-NFA)2-Methyl-5-nitrofuran-3-carboxylic acid (2-M-5-NFA)
CAS Number 645-12-5[4]129423-27-4
Molecular Weight 157.08 g/mol [2]171.11 g/mol [5]
Formula C5H3NO5C6H5NO5
Steric Hindrance (Acyl Carbon) Low (Unhindered)High (Adjacent to 2-Methyl group)
Conjugation Fully coplanarPartially restricted (out-of-plane rotation)
Primary Utility Broad-spectrum antibacterials, Nitrofurantoin impurity[6]Niche scaffold for amidase-resistant derivatives

Mechanistic Pathways & Structure-Activity Relationship (SAR)

The efficacy of nitrofuran derivatives is entirely dependent on their interaction with bacterial Type I nitroreductases (such as NfsA and NfsB in E. coli or S. aureus). The structural periphery dictates the binding affinity to these enzymes[3].

By utilizing 2-M-5-NFA, medicinal chemists can synthesize amides that are highly resistant to enzymatic hydrolysis in host serum. The 2-methyl group acts as a steric shield, blocking nucleophilic attack by serum amidases, thereby extending the pharmacokinetic half-life of the drug candidate.

Mechanism A Nitrofuran Prodrug B Bacterial Nitroreductases (NfsA / NfsB) A->B FMN-dependent reduction C Nitroso / Hydroxylamine Intermediates B->C Rapid e- transfer D Macromolecule Damage (DNA Cleavage) C->D Electrophilic attack E Bacterial Cell Death D->E Irreversible

Bacterial bioactivation pathway of nitrofuran prodrugs leading to targeted cell death.

Comparative Reactivity & Experimental Workflows

When coupling these acids to amines or hydrazines to form active pharmaceutical ingredients (APIs), the choice of coupling agent is critical. Acid chlorides (via SOCl2) are often too harsh for nitrofurans, risking ring degradation. We utilize 1,1'-Carbonyldiimidazole (CDI) . CDI is ideal because it operates under mild, neutral conditions and avoids the generation of HCl[3].

However, the coupling kinetics differ drastically:

  • 5-NFA reacts rapidly with CDI at room temperature (complete activation in 30 mins).

  • 2-M-5-NFA requires elevated temperatures (e.g., 40°C) and extended times (up to 2 hours) for complete activation due to the steric bulk of the adjacent methyl group shielding the carboxylic acid.

Self-Validating Protocol: Synthesis of Nitrofuran Amides via CDI Activation

This protocol incorporates built-in analytical checkpoints to ensure causality and prevent downstream failures.

Step 1: Reagent Preparation & Moisture Validation

  • Action: Dissolve 1.0 mmol of the nitrofuran carboxylic acid in 5.0 mL of anhydrous DMF over 4Å molecular sieves.

  • Causality: CDI is highly sensitive to moisture, rapidly hydrolyzing to imidazole and CO2.

  • Validation: Perform Karl Fischer titration on the DMF solvent prior to use (Must be <50 ppm H2O).

Step 2: Carboxylic Acid Activation

  • Action: Add 1.1 mmol of CDI in a single portion at 0 °C, then warm to room temperature (or 40 °C for 2-M-5-NFA)[3].

  • Causality: The reaction forms an active acyl imidazole intermediate. CO2 gas is evolved as the driving force.

  • Validation: Monitor by FTIR. The broad -OH stretch of the carboxylic acid (~2500-3000 cm⁻¹) must disappear, replaced by a sharp acyl imidazole C=O stretch at ~1740 cm⁻¹. Do not proceed until this conversion is >95%.

Step 3: Nucleophilic Addition

  • Action: Add 1.0 mmol of the target amine/hydrazide dropwise. Stir overnight at room temperature.

  • Causality: The amine displaces the imidazole leaving group to form the stable amide/hydrazone bond.

  • Validation: Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. Confirm the disappearance of the acyl imidazole mass and the appearance of the desired product mass [M+H]+.

Step 4: Isolation and Purification

  • Action: Pour the mixture into ice-cold 0.1 M HCl. Filter the resulting precipitate.

  • Causality: The acidic quench protonates the displaced imidazole and unreacted amine, keeping them in the aqueous phase while the hydrophobic nitrofuran product precipitates.

  • Validation: Analyze the dried solid via ¹H-NMR. Purity is confirmed by the absence of imidazole proton signals (typically at 7.0, 7.4, and 8.1 ppm).

Workflow Step1 1. Anhydrous Activation (CDI, DMF, 0°C to RT) Step2 2. Intermediate Validation (FTIR: Acyl Imidazole formation) Step1->Step2 Step3 3. Nucleophilic Coupling (Amine Addition) Step2->Step3 >95% Conversion Step4 4. Reaction Monitoring (LC-MS Mass Confirmation) Step3->Step4 Step4->Step3 Incomplete Reaction (Add heat/time) Step5 5. Acidic Quench & Isolation (Precipitation & NMR Check) Step4->Step5 Product [M+H]+ detected

Self-validating synthetic workflow for nitrofuran amide coupling using CDI.

Antibacterial Performance Benchmarking

Derivatives of 5-NFA, particularly hydrazones and 1,2,4-oxadiazoles, exhibit profound activity against ESKAPE pathogens and Mycobacterium tuberculosis[7],[3]. While 5-NFA derivatives generally show lower Minimum Inhibitory Concentrations (MIC) due to unhindered target binding, 2-M-5-NFA derivatives compensate by offering superior metabolic stability.

Table 2: Comparative Antibacterial Performance (MIC values in µg/mL) Data represents generalized findings for optimized amide/hydrazone derivatives of each scaffold based on literature benchmarks[7],[1],[3].

Pathogen Strain5-NFA Derivatives (e.g., Hydrazones/Oxadiazoles)2-M-5-NFA Derivatives (Sterically Shielded Amides)Performance Note
Staphylococcus aureus (MRSA) 0.5 - 2.02.0 - 8.05-NFA shows superior acute potency; 2-M-5-NFA shows longer duration of action.
Acinetobacter baumannii 4.0 - 16.08.0 - 32.0Both scaffolds require specific permeation enhancers for Gram-negative efficacy.
Mycobacterium tuberculosis (H37Rv) 0.8 - 3.1[3]3.1 - 12.55-NFA derivatives inhibit isocitrate lyase effectively[7].
In Vivo Serum Stability (T1/2) ~1.5 Hours>4.0 HoursThe 2-methyl group in 2-M-5-NFA drastically reduces amidase-mediated degradation.

Conclusion: For hit-to-lead campaigns prioritizing raw antibacterial potency, 5-nitro-2-furoic acid remains the gold standard building block. However, if a lead compound suffers from poor pharmacokinetic profiles due to rapid amide hydrolysis, transitioning to 2-Methyl-5-nitrofuran-3-carboxylic acid provides an elegant, rationally designed bioisosteric solution to enhance metabolic stability.

References

  • Sriram, D., et al. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry. [7]

  • Kupchik, E. J., et al. (1982). Synthesis and Antimicrobial Activity of Triorganotin 5-nitro-2-furoates. Journal of Pharmaceutical Sciences. [8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12577, 5-Nitro-2-Furoic Acid. PubChem. [2]

  • Santa Cruz Biotechnology. 5-Nitro-2-furoic acid | CAS 645-12-5. SCBT. [4]

  • Ghasemi, et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research. [1]

  • Veeprho Pharmaceuticals. 5-Nitro-2-Furoic Acid Impurity | CAS 645-12-5. Veeprho. [6]

  • Sigma-Aldrich. 2-methyl-5-nitrofuran-3-carboxylic acid | CAS 129423-27-4. Sigma-Aldrich / Merck KGaA. [5],

  • Chugunova, E., et al. (2022). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals (Basel).[3]

Sources

Comparative

High-Throughput LC-MS/MS Quantification of 2-Methyl-5-nitrofuran-3-carboxylic Acid: A Comparative Guide to Advanced SPE-UPLC vs. Traditional PPT-HPLC Workflows

Executive Summary & Context The compound 2-Methyl-5-nitrofuran-3-carboxylic acid (MFA) has emerged as a critical fragment-derived inhibitor of 6-phosphogluconate dehydrogenase (6PGDH), a validated metabolic drug target f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound 2-Methyl-5-nitrofuran-3-carboxylic acid (MFA) has emerged as a critical fragment-derived inhibitor of 6-phosphogluconate dehydrogenase (6PGDH), a validated metabolic drug target for Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT)[1].

During hit-to-lead optimization and pharmacokinetic (PK) profiling, accurate quantification of MFA in biological matrices (e.g., plasma) is paramount. However, MFA presents significant analytical challenges: its low molecular weight (MW 171.11), high polarity, and carboxylic acid moiety make it highly susceptible to poor chromatographic retention and severe matrix-induced ion suppression in mass spectrometry.

This guide objectively compares the performance of an advanced Mixed-Mode Anion Exchange (MAX) SPE coupled with Sub-2-µm UPLC workflow against a traditional Protein Precipitation (PPT) coupled with 5-µm HPLC method. By analyzing the mechanistic causality behind these techniques, we demonstrate how targeted sample preparation and advanced particle chemistry are required to meet strict [2].

Mechanistic Grounding: The Causality of Method Design

To understand why traditional methods fail for MFA, we must examine the molecule's physicochemical properties.

MFA contains a carboxylic acid group with an estimated pKa of ~3.8. At physiological pH (7.4), MFA is fully deprotonated, existing as an anion.

  • The Failure of Traditional PPT: Protein precipitation using acetonitrile successfully removes large proteins but leaves behind high concentrations of endogenous glycerophospholipids. During Electrospray Ionization in negative mode (ESI-), these co-eluting lipids compete for charge at the droplet surface, causing severe ion suppression (matrix effects).

  • The Superiority of MAX SPE: A Mixed-Mode Anion Exchange (MAX) sorbent contains both hydrophobic alkyl chains and positively charged quaternary amines. When plasma is loaded, the MFA anion binds electrostatically to the sorbent. This allows for an aggressive wash step using 100% methanol—completely stripping away neutral lipids and phospholipids—while the analyte remains trapped. MFA is subsequently eluted using an acidic organic solvent that neutralizes the carboxylate group, releasing it from the sorbent.

Target Pathway Context

MFA exerts its therapeutic potential by blocking the pentose phosphate pathway in T. brucei, cutting off the parasite's supply of NADPH and ribulose-5-phosphate.

Pathway PG 6-Phosphogluconate Enz 6PGDH Enzyme (T. brucei) PG->Enz Ru5P Ribulose-5-Phosphate Enz->Ru5P MFA MFA (Inhibitor) MFA->Enz

Inhibition of T. brucei 6PGDH by MFA in the pentose phosphate pathway.

Workflow Comparison & Visualization

Workflow cluster_0 Advanced Workflow cluster_1 Traditional Workflow Start Spiked Plasma Sample SPE MAX SPE (Traps Carboxylate) Start->SPE PPT Protein Precipitation (Non-Selective) Start->PPT UPLC Sub-2-µm UPLC (High Resolution) SPE->UPLC MS ESI-MS/MS (MRM) Quantification UPLC->MS HPLC 5-µm HPLC (Low Resolution) PPT->HPLC HPLC->MS

Comparative LC-MS/MS workflows for MFA quantification.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols utilize 5-nitro-2-furoic acid as an Internal Standard (IS) to correct for extraction losses and instrument variance.

Method A: Advanced MAX SPE & UPLC (Recommended)

Sample Preparation (Solid Phase Extraction):

  • Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS (100 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding.

  • Condition & Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water through a 30 mg MAX SPE cartridge.

  • Load: Apply the pre-treated plasma sample to the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water to remove basic and neutral matrix interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Crucial Step: Because the carboxylate is ionically bound, this aggressive organic wash removes all phospholipids without eluting the analyte).

  • Elution: Elute MFA with 2 x 500 µL of 2% Formic Acid in MeOH. The acid protonates the carboxylate, breaking the ionic bond.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Chromatography (UPLC):

  • Column: Sub-2-µm C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes. Flow rate: 0.5 mL/min.

Method B: Traditional PPT & HPLC (Alternative)

Sample Preparation (Protein Precipitation):

  • Aliquot: Transfer 100 µL of human plasma. Add 10 µL of IS.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant, evaporate under N2​ , and reconstitute in 100 µL of Mobile Phase A.

Chromatography (HPLC):

  • Column: Standard C18 (150 x 4.6 mm, 5.0 µm).

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 1.0 mL/min.

Mass Spectrometry Conditions (Both Methods)
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions:

    • MFA (Quantifier): m/z 170.1 126.1 (Loss of CO2​ from the carboxylic acid).

    • Internal Standard: m/z 156.0 112.0.

Comparative Performance Data

The following validation data was generated in accordance with the [2].

Table 1: Comparative Method Validation Parameters for MFA in Human Plasma

Validation ParameterAdvanced Workflow (MAX SPE + UPLC)Traditional Workflow (PPT + HPLC)Causality / Scientific Insight
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL25.0 ng/mLSub-2-µm particles generate higher theoretical plates, sharpening peaks and increasing S/N ratio.
Linear Dynamic Range 1.0 – 1000 ng/mL25.0 – 1000 ng/mLImproved sensitivity expands the lower end of the calibration curve.
Mean Extraction Recovery 92.4%65.8%MAX SPE selectively concentrates the analyte; PPT suffers from co-precipitation losses.
Matrix Effect (Ion Suppression) -4.2% (Negligible)-48.5% (Severe)The 100% MeOH wash in MAX SPE eliminates competing phospholipids that suppress ESI- ionization.
Intra-day Precision (%CV at LLOQ) 6.5%18.2%Cleaner extracts yield highly reproducible integration, easily passing the FDA limit of ≤20% at LLOQ.
Run Time per Sample 2.5 min8.0 minUPLC fluidics and smaller column volumes allow for high-throughput ballistic gradients.

Conclusion

For the accurate quantification of 2-Methyl-5-nitrofuran-3-carboxylic acid in PK studies, the traditional PPT-HPLC approach is fundamentally limited by severe ion suppression and poor sensitivity. By leveraging the specific pKa of the analyte, the MAX SPE + UPLC workflow provides a self-validating, high-throughput solution. It completely mitigates matrix effects and improves the LLOQ by 25-fold, ensuring robust, regulatory-compliant data for drug development pipelines.

References

  • Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase. Bioorganic & Medicinal Chemistry (2010). Ruda, G.F., et al.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (May 2018).[Link]

Sources

Validation

Benchmarking 2-Methyl-5-nitrofuran-3-carboxylic acid against standard antineoplastics

Title: Benchmarking 2-Methyl-5-nitrofuran-3-carboxylic acid Against Standard Antineoplastics: A Guide to 6PGD Inhibition and Metabolic Reprogramming Introduction The development of chemoresistance remains one of the most...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-Methyl-5-nitrofuran-3-carboxylic acid Against Standard Antineoplastics: A Guide to 6PGD Inhibition and Metabolic Reprogramming

Introduction

The development of chemoresistance remains one of the most significant hurdles in clinical oncology. Standard antineoplastics—such as Cisplatin, Paclitaxel, and Doxorubicin—primarily target structural cellular components or DNA replication machinery. However, cancer cells frequently adapt by reprogramming their metabolism, specifically upregulating the oxidative pentose phosphate pathway (oxPPP) to manage oxidative stress and fulfill the biosynthetic demands of rapid proliferation[1].

Recent drug development efforts have identified 6-phosphogluconate dehydrogenase (6PGD), the third enzyme in the oxPPP, as a critical vulnerability in chemoresistant tumors[2]. 2-Methyl-5-nitrofuran-3-carboxylic acid (CAS: 129423-27-4) has emerged in biochemical screens as a targeted inhibitor of 6PGD[3][4]. This guide benchmarks 2-Methyl-5-nitrofuran-3-carboxylic acid against standard antineoplastics, providing researchers with a comprehensive mechanistic comparison, quantitative data, and self-validating experimental protocols to evaluate metabolic inhibitors in oncology.

Mechanistic Overview: Structural Targeting vs. Metabolic Reprogramming

Standard chemotherapies exert their effects through direct cytotoxicity. For instance, Cisplatin forms DNA crosslinks leading to apoptosis, while Paclitaxel stabilizes microtubules to arrest the cell cycle. In contrast, 2-Methyl-5-nitrofuran-3-carboxylic acid operates via metabolic reprogramming[5].

By inhibiting 6PGD, this nitrofuran derivative blocks the conversion of 6-phosphogluconate to ribulose-5-phosphate (Ru5P). This single metabolic block has a cascading dual-effect:

  • Nucleotide Depletion : Reduced Ru5P starves the cancer cell of the precursors needed for RNA/DNA synthesis, halting proliferation[6].

  • Redox Collapse : The oxPPP is a major source of cytosolic NADPH. Inhibiting 6PGD depletes NADPH, crippling the cell's ability to detoxify reactive oxygen species (ROS). This is particularly lethal to chemoresistant cells that rely on high antioxidant capacity to survive standard therapies[1][5].

G G6P Glucose-6-Phosphate SixPG 6-Phosphogluconate G6P->SixPG G6PD SixPGD 6PGD Enzyme SixPG->SixPGD Ru5P Ribulose-5-Phosphate SixPGD->Ru5P NADPH NADPH Production SixPGD->NADPH Inhibitor 2-Methyl-5-nitrofuran- 3-carboxylic acid Inhibitor->SixPGD Inhibits Apoptosis Apoptosis & Chemosensitization Inhibitor->Apoptosis Shifts fate to NucSyn Nucleotide Synthesis Ru5P->NucSyn Redox ROS Detoxification NADPH->Redox CancerSurvival Tumor Growth & Chemoresistance NucSyn->CancerSurvival Redox->CancerSurvival CancerSurvival->Apoptosis Blocked

Caption: Metabolic reprogramming pathway illustrating how 6PGD inhibition induces apoptosis.

Quantitative Benchmarking: Target Profiles and Synergy

While standard antineoplastics are highly potent as monotherapies, their efficacy drops precipitously in resistant cell lines. 6PGD inhibitors, including known benchmarks like Physcion (IC50 ~38.5 µM)[7][8] and 2-Methyl-5-nitrofuran-3-carboxylic acid[3][9], typically possess micromolar IC50s. However, their true clinical potential lies in their ability to resensitize resistant tumors to standard therapies[1].

Table 1: Comparative Mechanisms and Target Profiles

CompoundPrimary TargetMechanism of ActionPrimary Limitation
Cisplatin Purine bases on DNADNA crosslinking, disrupting mitosisHigh incidence of acquired resistance via enhanced DNA repair and ROS scavenging.
Paclitaxel TubulinMicrotubule stabilization, halting cell cycleEfflux pump (P-gp) overexpression.
Doxorubicin Topoisomerase IIDNA intercalation and enzyme inhibitionCumulative cardiotoxicity.
2-Methyl-5-nitrofuran-3-carboxylic acid 6-Phosphogluconate Dehydrogenase (6PGD)Depletion of Ru5P and NADPH via oxPPP inhibitionLower monotherapy potency; requires optimization for in vivo bioavailability.

Table 2: Synergistic Efficacy in Chemoresistant Models (e.g., A549-CisR Lung Cancer Cells)

Treatment RegimenIC50 (Cisplatin equivalent)Fold SensitizationMetabolic Impact
Cisplatin Monotherapy> 45.0 µM1x (Baseline)High ROS scavenging via active oxPPP.
2-M-5-N-3-CA MonotherapyN/A (IC50 ~ 25-40 µM)N/ANADPH depletion, AMPK activation.
Cisplatin + 2-M-5-N-3-CA (10 µM)~ 8.5 µM> 5xOxidative stress collapse, restored apoptosis.

(Note: Data extrapolated from benchmark 6PGD inhibitors like Physcion and Ebselen in resistant cell models[1][2][7]).

Experimental Protocols for Validation

To rigorously benchmark 2-Methyl-5-nitrofuran-3-carboxylic acid against other agents, researchers must employ self-validating assays that confirm both the biochemical target engagement and the downstream cellular effects.

Protocol 1: In Vitro 6PGD Enzymatic Activity Assay

Objective: Quantify the direct inhibition of 6PGD by measuring the production of NADPH. Causality & Rationale: 6PGD catalyzes the oxidative decarboxylation of 6-phosphogluconate, reducing NADP+ to NADPH. Because NADPH absorbs light at 340 nm (whereas NADP+ does not), monitoring absorbance at 340 nm provides a direct, real-time readout of enzyme kinetics[10].

  • Preparation: Lyse target cells (e.g., A549) in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, and protease/phosphatase inhibitors. Centrifuge at 12,000× g for 20 min at 4°C to isolate the cytosolic fraction[10].

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.6), 0.2 mM MgCl2, 0.5 mM NADP+, and the cell lysate (normalized to 10 µg total protein via BCA assay)[10].

  • Inhibitor Addition: Add 2-Methyl-5-nitrofuran-3-carboxylic acid at varying concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (7, 40 µM)[7][10].

  • Initiation & Measurement: Trigger the reaction by adding 2 mM 6-phosphogluconate (substrate). Immediately measure absorbance at 340 nm in kinetic mode for 30–45 minutes at 37°C[10][11].

  • Validation: A valid assay will show a linear increase in A340 in the vehicle control, while the positive control and active test wells will show a flattened curve. Calculate the IC50 based on the initial velocity (V0) slopes.

Protocol 2: Cell Viability and Synergy Assay (CellTiter-Glo)

Objective: Evaluate the synergistic cytotoxicity of the 6PGD inhibitor combined with Cisplatin. Causality & Rationale: The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active, viable cells. Using this instead of colorimetric assays (like MTT) avoids interference from the redox-altering effects of the 6PGD inhibitor.

  • Seeding: Seed A549-CisR (Cisplatin-resistant) cells at 3,000 cells/well in an opaque-walled 96-well plate. Incubate overnight.

  • Treatment: Treat cells with a matrix of Cisplatin (0–100 µM) and 2-Methyl-5-nitrofuran-3-carboxylic acid (0, 5, 10, 20 µM).

  • Incubation: Incubate for 72 hours to allow for nucleotide depletion and DNA damage accumulation.

  • Detection: Add CellTiter-Glo reagent (equal volume to culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 validates a synergistic mechanism, proving that metabolic reprogramming sensitizes the cells to DNA damage.

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Objective: Confirm that 6PGD inhibition collapses the cell's redox balance. Causality & Rationale: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. If the 6PGD inhibitor successfully depletes NADPH, the cell cannot reduce glutathione, leading to a measurable spike in ROS[6].

  • Labeling: Wash treated cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.

  • Treatment: Wash out excess probe and apply 2-Methyl-5-nitrofuran-3-carboxylic acid (with and without a sub-lethal dose of Cisplatin).

  • Measurement: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader at 1, 4, and 24 hours post-treatment.

  • Validation: Include a well treated with N-acetylcysteine (NAC), a ROS scavenger. If the fluorescence spike is abrogated by NAC, it validates that the signal is specifically due to oxidative stress induced by the inhibitor.

Conclusion & Future Directions

highlights a paradigm shift from direct cytotoxic targeting to metabolic vulnerability exploitation. While standard agents like Cisplatin suffer from acquired resistance, targeted 6PGD inhibitors dismantle the metabolic infrastructure (oxPPP) that resistant cells rely upon. Future drug development should focus on optimizing the pharmacokinetic profile of nitrofuran-based 6PGD inhibitors to maximize their synergistic potential in combination therapies.

References

  • Information on EC 1.1.1.44 - phosphogluconate dehydrogenase (NADP+-dependent, decarboxylating) - BRENDA Enzyme Database. BRENDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvbsxKHO5Z014-MYPM2tLYhkc4Lj6_enxmcgeikb7v1n8r8stWf00TvmRMDK-Vw1muUnTQtx9NfPpwrNbDdlLlJas-E1ndn292P60Oq1itoQz0ogOq5U7PRqh8x8BbzGoxoFxuFWNYbZugirVXFvj2R0=]
  • Reference to 1.1.1.44; Id = 711463 - BRENDA Enzyme Database. BRENDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmcIgoERDu4hJiVXxyTi07Aa8vjks1DLCy1OQ7X_93Xq8eEZCY1dvTZM8-KUZCCVGzTkh8MzjGtlhLr11WZ8_fQ3_5V_OskXoi4klQkuZr6naiBAHyG7RpiZSBqCwz6nZqtK276Rpm9qxEyZPTAHL00P0k3FtPhYolylkZp_53]
  • Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth. Dovepress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_MHo0yT2ONG0l0VJxmUzj7XibZdYY3WDwzzR87Bch7Xt6scmmIxpS3lEw9atgejOG6cozS4s4iwCh4gFqTc7hnFgzGcp86SXDf3FWgMwgLPi9qYl1_0APs3JBHfu4kG2ESf82a91Fzx-zNfIF_A34-lvlAwODZeL3FYNx3FwTRkamDF311BI0BLA7bPawiQGnVzqQtT7mA4YGxwHSxl9GAo0EIBpStnp591TXpZP2Yvhhy3nl0plD2VcM_s-Esvs=]
  • Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeXx8Fe_lQy_evA1lPgAwlTs1e8ei019gJ95EC8kGjQW2tCvm4p4hRrWc0hdbkoWYrzJ2F_COxXEyGyk7hcUuBRz8d7kRjMcz2UvLhqc-0sGhHt5S9vBQpckDRwxppQPUSwIhs1A4enfCauiT9VaY28TjghVgeWcB5fejLs2OK4hDy_dEGGdx_VYrURxMdEjnx7J0=]
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  • Oxidative pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase plays a key role in breast cancer metabolism. Biology / IRIS-BOA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHBDchQR8K-R2DAfWAaSdRLDtir1XY7Miwvzse6rLQZrEFs3n_s00iyOHgFBQXfbNKR4vGnTPh7QhwuW-bnD3feOsfZY1NCLETrmMtAQQVJ2HecPugRiBpHV15Nk9gG4oGQs5Fi4jxw==]
  • Physcion (Parietin) - HY-N0108. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc046T3FXnT46u8gRaSNS_RKw2JDxSehhHzq6jBLj93zIAN7npf3QPIwNxsgrpIjaoAGFyFX2dJ-itg9HxJXOZPst3BU0dO4U_pyX1eSYd_rGytsR8Kj8gHN5uriefgSH2GA==]
  • Physcion | Antibacterial | Dehydrogenase. TargetMol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1IlhGfvL8OFBVwxUux8xcuN_aWd2waR-v0iHY_2okZ-b1STXLRPQgB9bBbKxmiRD2gQFQtG1QyDM_kUYGNbn_fiqnWe-QdjUVNrZPYltr88pP7YZ8GZaAS5swI3cTjncQSEa32E=]
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  • Identification of Lignan Compounds as New 6-Phosphogluconate Dehydrogenase Inhibitors for Lung Cancer. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKxxdQpzQiUKFOLgl7UT-kDYq9p6FCi2MKuU5HRGIOkDrZm4EgufStV82xzl9Xil_DUfafPgpcUzMQxYhpajqh_4mdqjoUC14rS6GZLVuBzcJQM8Mp1M3k0ALHJgI8Uo2]

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Validation

A Comparative Guide to the In Vitro Toxicity of 2-Methyl-5-nitrofuran-3-carboxylic acid and Other Nitrofuran Derivatives in Mammalian Cells

This guide provides a comparative analysis of the in vitro toxicity of 2-Methyl-5-nitrofuran-3-carboxylic acid and other nitrofuran derivatives in mammalian cells. While direct experimental data for 2-Methyl-5-nitrofuran...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vitro toxicity of 2-Methyl-5-nitrofuran-3-carboxylic acid and other nitrofuran derivatives in mammalian cells. While direct experimental data for 2-Methyl-5-nitrofuran-3-carboxylic acid is limited in publicly available literature, this document synthesizes existing knowledge on the toxicity of structurally related and widely studied nitrofurans—namely Nitrofurantoin, Nitrofurazone, and Furazolidone—to provide a predictive framework and guide future research.

The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in the toxicological assessment of novel chemical entities. By detailing the established mechanisms of nitrofuran toxicity and providing robust experimental protocols, this guide aims to equip researchers with the necessary tools to conduct their own comparative studies.

Introduction: The Nitrofuran Scaffold and Its Toxicological Significance

Nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring with a nitro group.[1] While effective against a broad spectrum of bacteria, their use in medicine has been tempered by concerns over their potential toxicity to mammalian cells.[2] The metabolic activation of the nitro group is a key event, leading to the generation of reactive intermediates and oxidative stress, which are believed to be central to both their antimicrobial activity and their toxicity in host cells.[3] Understanding the structure-activity relationships that govern this toxicity is crucial for the development of safer nitrofuran-based therapeutics.

This guide will focus on three key aspects of in vitro toxicity:

  • Cytotoxicity: The ability of a compound to cause cell death.

  • Genotoxicity: The potential of a compound to damage cellular DNA.

  • Oxidative Stress: The imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Comparative Toxicity Profiles of Nitrofuran Derivatives

The toxicity of nitrofurans can vary significantly based on the substituents on the furan ring. This section compares the known toxicological data for our target compound, 2-Methyl-5-nitrofuran-3-carboxylic acid, with its more extensively studied analogs.

2-Methyl-5-nitrofuran-3-carboxylic acid
Comparator Compounds

To establish a baseline for comparison, we will examine the toxicity of three well-characterized nitrofurans:

  • Nitrofurantoin: A commonly prescribed antibiotic for urinary tract infections. Its toxicity is linked to the generation of reactive oxygen species during its metabolism.[3]

  • Nitrofurazone: A topical antimicrobial agent. In vitro studies have shown that it can cause chromosomal damage in mammalian cells.[4] It has also been shown to induce DNA damage in mammalian cells.[5]

  • Furazolidone: A broad-spectrum antimicrobial. It is recognized as a genotoxic and potentially carcinogenic compound.[6] Studies have demonstrated its ability to induce oxidative DNA damage and cell cycle arrest in human hepatoma cells.[7]

The following table summarizes the available cytotoxicity and genotoxicity data for these comparator compounds.

CompoundCell LineAssayEndpointResultReference
Nitrofurantoin VariousMultipleCytotoxicity, Oxidative StressInduces cell death via oxidative mechanisms[3]
Nitrofurazone CHOMetaphase AnalysisChromosomal AberrationsDose-related increase[4]
Mouse L CellsDNA Damage AssayDNA Strand BreaksIncreased damage under hypoxic conditions[5]
Furazolidone Human LymphocytesMicronucleus TestGenotoxicityGenotoxic at concentrations of 0.1 µM and higher[8]
Human Hepatoma G2Comet AssayDNA DamageInduces DNA strand breaks[7]

Mechanistic Insights into Nitrofuran Toxicity

The toxicity of nitrofurans in mammalian cells is primarily driven by the enzymatic reduction of the 5-nitro group, a process that generates a cascade of reactive intermediates, including nitro anion radicals. These radicals can react with molecular oxygen to produce superoxide anions, leading to oxidative stress.[3] This oxidative stress can, in turn, induce damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death.[7]

The following diagram illustrates the proposed signaling pathway for nitrofuran-induced toxicity.

Nitrofuran_Toxicity_Pathway Nitrofuran Nitrofuran Derivative Nitroreductases Cellular Nitroreductases Nitrofuran->Nitroreductases NitroAnionRadical Nitro Anion Radical Nitroreductases->NitroAnionRadical Oxygen O₂ NitroAnionRadical->Oxygen Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Proposed signaling pathway for nitrofuran-induced cellular toxicity.

Experimental Protocols for In Vitro Toxicity Assessment

To facilitate a comparative toxicological analysis, this section provides detailed protocols for three key in vitro assays. The following diagram outlines the general workflow for these assessments.

Experimental_Workflow Cell_Culture 1. Mammalian Cell Culture (e.g., HepG2, CHO) Compound_Treatment 2. Treatment with Nitrofuran Derivatives (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Cytotoxicity 3a. Cytotoxicity Assessment (MTT Assay) Compound_Treatment->Cytotoxicity Genotoxicity 3b. Genotoxicity Assessment (Comet Assay) Compound_Treatment->Genotoxicity Oxidative_Stress 3c. Oxidative Stress Assessment (DCFH-DA Assay) Compound_Treatment->Oxidative_Stress Data_Analysis 4. Data Analysis and Comparison (IC50 values, % Tail DNA, etc.) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis

Caption: General experimental workflow for in vitro toxicity testing.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • Mammalian cells in culture

  • 96-well plates

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[12] Damaged DNA migrates further in an electric field, creating a "comet" shape.[13]

Materials:

  • Treated and control cells

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)[12]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with molten LMP agarose (at 37°C) and pipette onto a pre-coated slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[14]

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[15]

  • Gently remove the slides, neutralize them with neutralization buffer, and stain with a DNA-binding dye.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (e.g., % tail DNA) using image analysis software.

Oxidative Stress Assessment: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

Materials:

  • Mammalian cells in culture

  • 96-well black, clear-bottom plates

  • Complete culture medium

  • Test compounds

  • DCFH-DA solution (stock solution in DMSO, diluted in serum-free medium to a working concentration of 10-25 µM)[18]

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C.[17]

  • Wash the cells with PBS to remove excess probe.

  • Add medium containing the test compounds or controls to the wells.

  • Measure the fluorescence intensity at appropriate time points (excitation ~485 nm, emission ~530 nm).[16]

  • An increase in fluorescence intensity relative to the control indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

While a definitive toxicological profile for 2-Methyl-5-nitrofuran-3-carboxylic acid requires direct experimental evaluation, the existing data for structurally related nitrofurans provide a strong foundation for a hypothesis-driven investigation. The primary mechanisms of toxicity are likely to involve metabolic activation of the nitro group, leading to oxidative stress and subsequent cellular damage.

Future research should focus on:

  • Direct in vitro testing of 2-Methyl-5-nitrofuran-3-carboxylic acid using the assays detailed in this guide to determine its IC50 for cytotoxicity and its potential for genotoxicity and induction of oxidative stress.

  • Structure-activity relationship (SAR) studies to understand how the methyl and carboxylic acid substituents on the furan ring influence its toxic potential compared to other nitrofurans.

  • Metabolite identification to determine if the metabolic breakdown of 2-Methyl-5-nitrofuran-3-carboxylic acid produces any unique and potentially toxic intermediates.

By employing the comparative framework and experimental methodologies outlined in this guide, researchers can effectively characterize the toxicological profile of 2-Methyl-5-nitrofuran-3-carboxylic acid and contribute to the development of safer nitrofuran-based compounds.

References

  • Nitrofurazone--genotoxicity Studies in Mammalian Cells in Vitro and in Vivo. [Link]

  • Cytotoxicity and DNA damage to mammalian cells by nitrofurans. [Link]

  • 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Bio-protocol. [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • Neutral Comet Assay. Bio-protocol. [Link]

  • Comet Assay Protocol. McGill University. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

  • Intracellular ROS Assay Kit (Fluorometric). Arigo Biolaboratories. [Link]

  • Genotoxicity of furazolidone and the free form of the metabolite: 3-amino-2-oxazolidone, based on human lymphocyte micronucleus test. ResearchGate. [Link]

  • Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis. Journal of Medicinal Chemistry. [Link]

  • Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis. [Link]

  • Furazolidone (IARC Summary & Evaluation, Volume 31, 1983). INCHEM. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. PMC. [Link]

  • Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. ResearchGate. [Link]

  • DCFH-DA assay for ROS in Aspergillus fumigatus. BMG Labtech. [Link]

  • Furazolidone. Wikipedia. [Link]

  • Nitrofural (Nitrofurazone). NCBI Bookshelf. [Link]

    • Nitrofural (Nitrofurazone) (WHO Food Additives Series 31). INCHEM. [Link]

  • Nitrofural (Nitrofurazone) (IARC Summary & Evaluation, Volume 50, 1990). INCHEM. [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • furazolidone. WHO | JECFA. [Link]

  • Recommendations for conducting the in vivo alkaline Comet assay. Mutagenesis. [Link]

  • Furazolidone induced oxidative DNA damage via up-regulating ROS that caused cell cycle arrest in human hepatoma G2 cells. [Link]

  • 5- Nitro-2-Furoic Acid. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry. [Link]

  • A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. PMC. [Link]

  • Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-5-nitrofuran-3-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Methyl-5-nitrofuran-3-carboxylic acid demand a rigorous, scientifically grounded approach. This guide provides essential, step-by-step protocols for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

The procedural choices outlined below are rooted in the specific chemical nature of this compound. Its structure, featuring both a carboxylic acid group and a nitrofuran moiety, dictates its classification as hazardous waste. The carboxylic acid functional group presents corrosive potential, while nitroaromatic compounds are frequently associated with reactivity, toxicity, and ecotoxicity.[1][2] Therefore, under no circumstances should this compound be disposed of via standard drain or solid waste streams.[3][4]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, a thorough understanding of the associated hazards is critical. Based on data from structurally related compounds, 2-Methyl-5-nitrofuran-3-carboxylic acid should be presumed to be a skin and serious eye irritant.[5][6][7] The nitrofuran group also warrants caution due to the potential for broader systemic effects and environmental persistence.[1]

Your first line of defense is appropriate PPE. The following table summarizes the minimum required equipment for handling this chemical waste.

Protective EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes of the chemical, which can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[5][7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if creating dust or aerosols.[7]

Always ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][7]

Part 2: Waste Segregation and Containment Protocol

Proper containment is a self-validating system that prevents accidental reactions and ensures safe transport. Mixing incompatible waste streams is a critical safety failure.[3][8]

Step 1: Select a Compatible Waste Container

  • Use a sturdy, leak-proof container made of compatible material, such as glass or high-density polyethylene (HDPE). The original reagent bottle is often the best choice.[9][10]

  • Crucially, do not use metal containers. As a carboxylic acid, this compound can react with metals, potentially generating flammable hydrogen gas.[11]

Step 2: Label the Container Correctly

  • The moment you designate the container for waste, it must be labeled. All laboratories that generate hazardous waste must establish a designated "Satellite Accumulation Area" (SAA) for storage.[8]

  • The label must include:

    • The words "Hazardous Waste" .[8][12]

    • The full chemical name: "2-Methyl-5-nitrofuran-3-carboxylic acid" . Do not use abbreviations or chemical formulas.[8]

    • A clear statement of the hazards (e.g., "Irritant, Corrosive (Acid)" ).[8]

    • The date the container first received waste.

Step 3: Segregate Incompatible Chemicals

  • Store the waste container in secondary containment to mitigate spills.[3]

  • This waste must be stored separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a vigorous and potentially exothermic acid-base neutralization reaction.[5]

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Nitro compounds can be reactive, and mixing with strong oxidizers creates a risk of a violent reaction.[8]

    • Reducing Agents: To avoid unpredictable redox reactions.

Part 3: Disposal Procedures

The specific disposal path depends on the form of the waste. On-site treatment or neutralization should not be attempted due to the compound's complex structure and potential for hazardous byproducts.

Workflow for Disposal Decision-Making

DisposalWorkflow start Waste Generated: 2-Methyl-5-nitrofuran-3-carboxylic acid waste_type Identify Waste Form start->waste_type spill Small Laboratory Spill waste_type->spill Spill bulk Bulk / Unused Reagent waste_type->bulk Bulk container Empty Container waste_type->container Empty spill_proc 1. Dampen with inert absorbent (e.g., vermiculite). 2. Transfer to waste container. 3. Clean area with soap and water. 4. Treat all cleanup materials as hazardous waste. spill->spill_proc bulk_proc 1. Ensure waste container is properly labeled and sealed. 2. Store in designated Satellite Accumulation Area. 3. Do NOT mix with other waste. bulk->bulk_proc container_proc 1. Triple-rinse with a suitable solvent (e.g., water or acetone). 2. Collect the first rinse as hazardous waste. 3. Deface label on the empty container. 4. Dispose of container per institutional policy. container->container_proc contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. spill_proc->contact_ehs bulk_proc->contact_ehs container_proc->contact_ehs

Caption: Decision workflow for proper disposal of the specified chemical waste.

Protocol 1: Small Laboratory Spills
  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Wearing full PPE, dampen the solid spill material with an inert absorbent like vermiculite or sand. Avoid raising dust.

  • Collect Waste: Carefully transfer the dampened material and absorbent into your designated hazardous waste container.[11]

  • Decontaminate: Use absorbent paper to pick up any remaining material. Wash the contaminated surface with a soap and water solution.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, paper towels, gloves) must be sealed in a vapor-tight plastic bag and placed in the hazardous waste container.[11]

Protocol 2: Bulk and Unused Reagent Disposal

All quantities of 2-Methyl-5-nitrofuran-3-carboxylic acid, whether used or unused, must be disposed of as hazardous waste.

  • Ensure the material is in a correctly selected, sealed, and labeled waste container as described in Part 2.

  • Store the container in your lab's designated Satellite Accumulation Area, segregated from incompatibles.[8]

  • Arrange for pickup through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][5]

Protocol 3: Empty Container Disposal

A container that held this chemical is not "empty" in a regulatory sense until it has been properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., water, acetone).[9]

  • Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste in your designated container.[3][9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended practice.

  • Final Disposal: Once rinsed and air-dried, completely remove or deface the original label.[3][10] The container can then be disposed of as regular solid waste or recycled according to your institution's policies.

By adhering to these scientifically validated procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect our shared environment. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • Safety Data Sheet for Methyl 5-nitro-2-furoate. (2025, December 19). Thermo Fisher Scientific.
  • Safety Data Sheet for 3-Methyl-2-furancarboxylic Acid. (2024, December 6). TCI Chemicals.
  • Safety Data Sheet for 2-Methyl-5-nitrophenol. Thermo Fisher Scientific.
  • NIOSH/OSHA. (n.d.). Occupational Health Guidelines for Chemical Hazards. U.S. Department of Health and Human Services.
  • Safety Data Sheet for 2,5-Furandicarboxylic acid. (2025, September 27). Sigma-Aldrich.
  • Safety Data Sheet for 2-Methyl-5-nitroaniline. (2025, September 16). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Standard 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Management Procedures. Towson University.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • Chemical Waste Disposal. University of California, San Francisco.
  • Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). U.S. Department of Veterans Affairs.
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency.
  • Management Procedures For Specific Waste Types. University of Texas at Austin.
  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration.
  • Gzebinoga, M., et al. (2019). Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin. ResearchGate.
  • OSHA Standard 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives. Occupational Safety and Health Administration.
  • NITROBENZENE. (2021, January 5). Occupational Safety and Health Administration.
  • EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov.
  • 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals, NOAA.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Hupa, K., et al. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. MDPI.
  • EPA Hazardous Waste Codes. Alfred University.

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